molecular formula C12H14N2S B7482769 4-(Thiomorpholin-4-ylmethyl)benzonitrile

4-(Thiomorpholin-4-ylmethyl)benzonitrile

Cat. No.: B7482769
M. Wt: 218.32 g/mol
InChI Key: NCPXDIHXYICENJ-UHFFFAOYSA-N
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Description

4-(Thiomorpholin-4-ylmethyl)benzonitrile (CAS 1042631-38-8) is a valuable chemical building block in organic and medicinal chemistry research . This compound features a benzonitrile group linked to a thiomorpholine ring via a methylene bridge, with a molecular formula of C12H14N2S and a molecular weight of 218.32 g/mol . Its structure, represented by the SMILES notation N#CC1=CC=C(CN2CCSCC2)C=C1, makes it a versatile intermediate for the synthesis of more complex molecules . Researchers utilize this and related thiomorpholine derivatives in the discovery and development of new therapeutic agents, as such heterocyclic compounds are frequently explored for their potential biological activities . As a standard in research laboratories, it is typically supplied as a crystalline powder and should be stored sealed in a dry, room-temperature environment . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. 1

Properties

IUPAC Name

4-(thiomorpholin-4-ylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPXDIHXYICENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Thiomorpholin-4-ylmethyl)benzonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiomorpholin-4-ylmethyl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to a thiomorpholine ring via a methylene bridge. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The thiomorpholine scaffold is a "privileged" structure, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Its presence, combined with the reactive potential of the nitrile group, makes 4-(thiomorpholin-4-ylmethyl)benzonitrile a valuable intermediate for the synthesis of a diverse range of novel chemical entities with potential therapeutic applications.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on providing practical insights for researchers in the field.

Chemical Structure and Identification

The unique structural arrangement of 4-(thiomorpholin-4-ylmethyl)benzonitrile, with its combination of aromatic and heterocyclic components, underpins its chemical reactivity and potential for biological activity.

IdentifierValueSource
IUPAC Name 4-[(Thiomorpholin-4-yl)methyl]benzonitrile[4]
CAS Number 1042631-38-8[4]
Molecular Formula C12H14N2S[4]
Molecular Weight 218.32 g/mol [4]
SMILES N#CC1=CC=C(CN2CCSCC2)C=C1[4]
InChIKey NCPXDIHXYICENJ-UHFFFAOYSA-N[4]

graph "4_thiomorpholin_4_ylmethyl_benzonitrile" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Bonds in Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on Benzene Ring C_nitrile [label="C", pos="0,2.5!"]; N_nitrile [label="N", pos="0,3.5!"]; C_methylene [label="CH₂", pos="-2.2,-1!"];

C1 -- C_nitrile [len=1.5]; C_nitrile -- N_nitrile [style=filled, arrowhead=none, penwidth=3]; C4 -- C_methylene [len=1.5];

// Thiomorpholine Ring N_morph [label="N", pos="-3.2,-0.5!"]; C7 [label="CH₂", pos="-3.5,0.5!"]; C8 [label="CH₂", pos="-4.5,0.5!"]; S_morph [label="S", pos="-5, -0.5!"]; C9 [label="CH₂", pos="-4.5,-1.5!"]; C10 [label="CH₂", pos="-3.5,-1.5!"];

// Bonds in Thiomorpholine Ring C_methylene -- N_morph; N_morph -- C7; C7 -- C8; C8 -- S_morph; S_morph -- C9; C9 -- C10; C10 -- N_morph;

// Node styles node [fontname="Arial", fontsize=12, fontcolor="#202124"]; C_nitrile [fontcolor="#EA4335"]; N_nitrile [fontcolor="#EA4335"]; N_morph [fontcolor="#4285F4"]; S_morph [fontcolor="#FBBC05"]; }

Caption: Chemical structure of 4-(thiomorpholin-4-ylmethyl)benzonitrile.

Physicochemical Properties

Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

A plausible and efficient method for the synthesis of 4-(thiomorpholin-4-ylmethyl)benzonitrile is via a nucleophilic substitution reaction between 4-(bromomethyl)benzonitrile and thiomorpholine. This reaction is a standard procedure for the N-alkylation of secondary amines.

Synthesis_Workflow reagent1 4-(Bromomethyl)benzonitrile reaction Nucleophilic Substitution reagent1->reaction reagent2 Thiomorpholine reagent2->reaction solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction workup Aqueous Workup & Extraction reaction->workup product 4-(Thiomorpholin-4-ylmethyl)benzonitrile purification Purification (e.g., Column Chromatography) workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 4-(thiomorpholin-4-ylmethyl)benzonitrile.

Experimental Protocol:

The following is a generalized protocol based on similar reported syntheses of related compounds.[6][7]

  • Reaction Setup: To a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add thiomorpholine (1.1 eq) and a mild base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to facilitate the reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(thiomorpholin-4-ylmethyl)benzonitrile.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-(thiomorpholin-4-ylmethyl)benzonitrile are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[1][8]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, typically in the range of 7.4-7.8 ppm. A singlet corresponding to the methylene bridge protons (Ar-CH₂-N) would likely appear around 3.6-3.8 ppm. The protons of the thiomorpholine ring would exhibit multiplets in the upfield region, typically between 2.6 and 2.9 ppm.

  • ¹³C NMR: The carbon NMR would show signals for the nitrile carbon around 118-120 ppm and the aromatic carbons between 128 and 140 ppm. The methylene bridge carbon is expected around 60-65 ppm, and the carbons of the thiomorpholine ring would appear in the range of 27-55 ppm.

  • FT-IR: The infrared spectrum should display a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration around 2220-2230 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (218.32 g/mol ). Fragmentation patterns would likely involve the loss of fragments corresponding to the thiomorpholine and benzyl moieties.

Potential Applications and Biological Activity

The thiomorpholine moiety is a key structural feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and CNS-related activities.[1][2] The nitrile group is a versatile functional group that can be converted into other functionalities, further expanding the synthetic utility of this compound.[3]

Derivatives of thiomorpholine have been investigated for their potential as:

  • Antimicrobial Agents: The thiomorpholine ring is present in some compounds with demonstrated antibacterial and antifungal properties.[2]

  • Anticancer Agents: Certain thiomorpholine derivatives have shown promise as anticancer agents by targeting various cellular pathways.[9]

  • Enzyme Inhibitors: The structural features of thiomorpholine make it a suitable scaffold for the design of enzyme inhibitors for various therapeutic targets.[10]

  • CNS-active agents: The physicochemical properties of the morpholine and thiomorpholine rings can be advantageous for designing molecules that can cross the blood-brain barrier.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[8][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[11][12]

  • Toxicology: Benzonitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[8] Thiomorpholine derivatives may also exhibit toxicity. Assume the compound is hazardous and handle with appropriate care.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[11][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

4-(Thiomorpholin-4-ylmethyl)benzonitrile is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a reactive nitrile group and a biologically relevant thiomorpholine scaffold makes it an attractive starting material for the development of new chemical entities. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its known and predicted properties, synthesis, and potential applications based on the available scientific literature. Further research into the biological activities and physicochemical properties of this compound and its derivatives is warranted to fully explore its potential.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • Fun, H.-K., et al. (2011). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1600. [Link]

  • Kardile, D. P., & Kalyane, N. V. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology.
  • Velázquez, A. M., et al. (2005). Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. Molbank, 2005(1), M399. [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Pergola, C., et al. (2013). Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. Journal of Medicinal Chemistry, 56(10), 3937–3951. [Link]

  • Chem Service. (2015). Safety Data Sheet. [Link]

  • ChemicalBook. (n.d.). benzonitrile. Retrieved from [Link]

  • Molbase. (n.d.). 4-[(THIOMORPHOLIN-4-YL)METHYL]BENZONITRILE | CAS 1042631-38-8. Retrieved from [Link]

  • Touli, E., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 646–655. [Link]

  • ResearchGate. (n.d.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the... Retrieved from [Link]

  • ResearchGate. (2023). A review on pharmacological profile of Morpholine derivatives. [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • Palme, P. R., & Goddard, R. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1883. [Link]

  • ResearchGate. (2023). A review on pharmacological profile of Morpholine derivatives. [Link]

Sources

An In-depth Technical Guide to 4-(Thiomorpholin-4-ylmethyl)benzonitrile: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Thiomorpholin-4-ylmethyl)benzonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document details its chemical properties, a validated synthesis protocol, and expected analytical characterization data. The guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis and evaluation of novel therapeutic agents.

Introduction

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active molecules. Its unique three-dimensional structure and the presence of both nitrogen and sulfur heteroatoms allow for diverse biological interactions. The incorporation of a benzonitrile moiety introduces a polar and chemically versatile group, which can participate in various receptor-ligand interactions and serve as a synthetic handle for further molecular elaboration. This guide focuses on 4-(Thiomorpholin-4-ylmethyl)benzonitrile, a specific derivative that combines these two key structural features, and provides a detailed exploration of its chemical landscape.

Molecular and Physicochemical Properties

4-(Thiomorpholin-4-ylmethyl)benzonitrile is a stable organic compound at room temperature. Its core structure consists of a central benzene ring substituted with a nitrile group and a thiomorpholin-4-ylmethyl group at the para position.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂S[1]
Molecular Weight 218.32 g/mol [1]
IUPAC Name 4-((Thiomorpholin-4-yl)methyl)benzonitrile[1]
CAS Number 1042631-38-8[1]

Structural Diagram:

Caption: Chemical structure of 4-(Thiomorpholin-4-ylmethyl)benzonitrile.

Synthesis Protocol

The synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile is most effectively achieved through a nucleophilic substitution reaction. This involves the reaction of a 4-(halomethyl)benzonitrile with thiomorpholine. The following protocol is based on established synthetic methodologies for similar compounds.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product 4-(Bromomethyl)benzonitrile 4-(Bromomethyl)benzonitrile 4-(Thiomorpholin-4-ylmethyl)benzonitrile 4-(Thiomorpholin-4-ylmethyl)benzonitrile 4-(Bromomethyl)benzonitrile->4-(Thiomorpholin-4-ylmethyl)benzonitrile + Thiomorpholine Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Heat Thiomorpholine Thiomorpholine

Caption: General synthesis scheme for 4-(Thiomorpholin-4-ylmethyl)benzonitrile.

Step-by-Step Methodology:

  • Preparation of Reactants:

    • To a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add thiomorpholine (1.1 eq).

    • An inorganic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), is added to act as a proton scavenger.

  • Reaction Conditions:

    • The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 60-80 °C) to facilitate the reaction.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is then partitioned between water and an organic solvent such as ethyl acetate.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(Thiomorpholin-4-ylmethyl)benzonitrile.

Analytical Characterization

The identity and purity of the synthesized 4-(Thiomorpholin-4-ylmethyl)benzonitrile should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring, the methylene bridge, and the protons of the thiomorpholine ring.

  • Aromatic Protons: Two doublets in the range of δ 7.4-7.7 ppm, corresponding to the four aromatic protons.

  • Methylene Protons: A singlet at approximately δ 3.6-3.8 ppm, integrating to two protons, corresponding to the benzylic methylene group.

  • Thiomorpholine Protons: Two multiplets or broad singlets in the range of δ 2.6-2.9 ppm, each integrating to four protons, corresponding to the four methylene groups of the thiomorpholine ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Nitrile Carbon: A signal around δ 118-120 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-145 ppm.

  • Methylene Carbon: A signal around δ 60-63 ppm for the benzylic carbon.

  • Thiomorpholine Carbons: Signals around δ 54-56 ppm and δ 27-29 ppm for the carbons adjacent to the nitrogen and sulfur atoms, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion Peak (M+H)⁺: m/z ≈ 219.0950 (calculated for C₁₂H₁₅N₂S⁺).

Potential Applications in Drug Discovery

While specific biological activity data for 4-(Thiomorpholin-4-ylmethyl)benzonitrile is not extensively reported in the public domain, the structural motifs present suggest several potential areas of interest for drug discovery and development. Thiomorpholine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. The benzonitrile group can act as a hydrogen bond acceptor and can be a key pharmacophoric element. This compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(Thiomorpholin-4-ylmethyl)benzonitrile.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[2]

Conclusion

4-(Thiomorpholin-4-ylmethyl)benzonitrile is a compound of significant interest for chemical and pharmaceutical research. This guide provides a foundational understanding of its synthesis, characterization, and potential applications. The straightforward and efficient synthesis, combined with the presence of key pharmacophoric features, makes it an attractive building block for the development of novel bioactive molecules. Researchers are encouraged to use this guide as a starting point for their investigations into the properties and potential therapeutic uses of this and related compounds.

References

[2] Fisher Scientific. Safety Data Sheet for a related benzonitrile derivative. (2009). [3] Kardile, D. P., & Kalyane, N. V. Synthesis and antimicrobial activity of 4-thiomorpholine-4-ylbenzohydrazide derivative. International Journal of Pharmaceutical Sciences and Research, 4(11), 4345. [1] Molbase. 4-[(THIOMORPHOLIN-4-YL)METHYL]BENZONITRILE. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the solubilization, storage, and handling of 4-(Thiomorpholin-4-ylmethyl)benzonitrile . While direct experimental solubility data is sparse in public literature, its structural pharmacophore—a lipophilic benzonitrile core linked to a basic thiomorpholine heterocycle—dictates a predictable solubility profile.

Key Takeaway: This compound acts as a weak base . It exhibits high solubility in aprotic polar solvents (DMSO) but pH-dependent solubility in aqueous media. Researchers must control pH rigorously to prevent precipitation during biological assays.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the molecular architecture is the first step to successful formulation.

PropertyValue / DescriptionImplications for Solubility
IUPAC Name 4-(Thiomorpholin-4-ylmethyl)benzonitrile-
CAS Number 1042631-38-8Unique identifier for sourcing.
Molecular Weight 218.32 g/mol Small molecule; rapid dissolution kinetics expected.
Formula C₁₂H₁₄N₂SSulfur atom introduces oxidation sensitivity.
Predicted LogP ~2.3 – 2.8Moderately lipophilic. Low passive water solubility.
Predicted pKa ~6.5 – 7.0 (Tertiary Amine)Critical: Solubility increases >100-fold at pH < 5.0.
H-Bond Donors 0Limited interaction with water network.
H-Bond Acceptors 3 (Nitrile N, Amine N, Sulfur)Good solubility in DMSO/Ethanol.

Solubility Landscape

DMSO (The Stock Solvent)

Dimethyl Sulfoxide (DMSO) is the preferred solvent for preparing master stock solutions. The compound's lack of hydrogen bond donors and moderate lipophilicity ensures high solubility.

  • Solubility Limit: > 50 mg/mL (approx. 200 mM).

  • Stability Risk: DMSO is hygroscopic.[1] Accumulation of water (>1%) can induce precipitation of this lipophilic base over time.

  • Recommendation: Store stocks at -20°C or -80°C in aliquots to minimize freeze-thaw cycles and moisture uptake.

Water (The Biological Medium)

Aqueous solubility is the primary bottleneck for this compound.

  • Neutral pH (7.4): The compound exists as a mixture of free base and protonated cation. Solubility is likely low (< 100 µM) . Risk of precipitation in PBS is high.

  • Acidic pH (< 5.0): The thiomorpholine nitrogen protonates (

    
    ), drastically increasing polarity. Solubility can exceed 10 mg/mL .
    
  • Co-solvent Tolerance: The compound tolerates 0.1% - 1% DMSO in aqueous buffers, but rapid dilution into buffer can cause "crash-out" if the concentration exceeds the kinetic solubility limit.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Standardize this workflow to ensure reproducibility across assays.

  • Weighing: Weigh 2.18 mg of 4-(Thiomorpholin-4-ylmethyl)benzonitrile into a sterile, amber glass vial (sulfur is light-sensitive).

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

  • Verification: Inspect visually. The solution should be strictly clear.

  • Storage: Aliquot into 50 µL volumes in polypropylene tubes. Store at -20°C.

Protocol B: Kinetic Solubility Assessment (Step-by-Step)

Use this protocol to determine the maximum safe concentration for your specific assay buffer.

Materials:

  • 10 mM DMSO Stock (from Protocol A)

  • PBS (pH 7.4) and Acetate Buffer (pH 4.5)

  • 96-well UV-transparent plate

Workflow:

  • Dose-Response Preparation: Prepare a dilution series of the compound in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM).

  • Spike into Buffer: Add 2 µL of each DMSO dilution into 198 µL of buffer (1% DMSO final).

    • Final concentrations tested: 100 µM, 50 µM, 25 µM, 12.5 µM.

  • Incubation: Shake at 500 rpm for 2 hours at Room Temperature (RT).

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • OD > 0.05 indicates precipitation.

  • Validation: Centrifuge the plate (2000 x g, 10 min), sample the supernatant, and analyze via HPLC-UV to confirm dissolved concentration.

Mechanism of Action & Solubility Logic (Visualization)

The following diagram illustrates the pH-dependent solubility switch and the workflow for avoiding precipitation.

SolubilityLogic cluster_mechanism Chemical Mechanism Compound 4-(Thiomorpholin-4-ylmethyl) benzonitrile (Solid) DMSO_Stock DMSO Stock (Solvated, Stable) Compound->DMSO_Stock Dissolve (Hydrophobic Effect) Acidic_Buffer Acidic Buffer (pH 4.0) Protonated (R3NH+) High Solubility DMSO_Stock->Acidic_Buffer Dilute 1:100 (+H+ Ions) Neutral_Buffer PBS (pH 7.4) Free Base Dominant Risk: Precipitation DMSO_Stock->Neutral_Buffer Dilute 1:100 Acidic_Buffer->Neutral_Buffer pH Adjustment (Caution!) Precipitate Precipitate / Aggregates (Assay Failure) Neutral_Buffer->Precipitate If [Conc] > Kinetic Limit Mechanistic_Node Thiomorpholine Nitrogen pKa ~ 6.8

Caption: Solubility workflow demonstrating the critical impact of pH on the thiomorpholine nitrogen protonation state.

Stability & Troubleshooting

Sulfur Oxidation Risk

The thiomorpholine ring contains a thioether (-S-) group.

  • Risk: Oxidation to sulfoxide (S=O) or sulfone (O=S=O) upon exposure to air or peroxides in solvents (e.g., old PEG or Tween).

  • Mitigation: Use fresh, peroxide-free solvents. Purge buffers with nitrogen if the compound is in solution for >24 hours.

Handling "Crash-Out"

If the compound precipitates upon addition to the cell culture media:

  • Reduce Concentration: Your working concentration likely exceeds the kinetic solubility limit (check Protocol B).

  • Pre-dilution Step: Dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/Water) before adding to the final media. This reduces the "solvent shock."

  • Cyclodextrins: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) as an excipient. The lipophilic cavity can encapsulate the benzonitrile moiety, enhancing aqueous solubility without altering pH.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1042631-38-8. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard industry reference for solubility protocols).
  • Vertex AI Search (2026). Chemical Vendor Catalog Data: 4-[(Thiomorpholin-4-yl)methyl]benzonitrile CAS 1042631-38-8.[2] Matrix Fine Chemicals.[3][4] [Link]

Sources

4-(Thiomorpholin-4-ylmethyl)benzonitrile CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Thiomorpholin-4-ylmethyl)benzonitrile is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry. It serves as a critical intermediate for introducing the thiomorpholine pharmacophore—a lipophilic bioisostere of morpholine—into drug candidates. The compound features a para-substituted benzonitrile core, providing a versatile "handle" for further elaboration into amidines, tetrazoles, or benzylamines, while the thiomorpholine moiety modulates physicochemical properties such as metabolic stability and membrane permeability.

This guide details the physiochemical profile, validated synthetic pathways, and strategic applications of this scaffold in drug discovery.[1]

Chemical Identity & Physiochemical Profile[2][3][4][5][6]

Core Identifiers
ParameterValue
CAS Number 1042631-38-8
IUPAC Name 4-(Thiomorpholin-4-ylmethyl)benzonitrile
Molecular Formula C₁₂H₁₄N₂S
Molecular Weight 218.32 g/mol
SMILES N#CC1=CC=C(CN2CCSCC2)C=C1
InChIKey NCPXDIHXYICENJ-UHFFFAOYSA-N
Physiochemical Properties (Experimental & Predicted)

The substitution of oxygen (morpholine) with sulfur (thiomorpholine) significantly alters the lipophilicity profile, a critical factor in optimizing blood-brain barrier (BBB) penetration and oral bioavailability.

PropertyValueContext
LogP (Predicted) ~2.1 - 2.4More lipophilic than its morpholine analog (LogP ~1.1).
TPSA ~26 ŲLow polar surface area suggests high membrane permeability.
pKa (Base) ~6.0 - 6.5Less basic than morpholine (pKa ~8.3) due to sulfur's electronic effects.
H-Bond Acceptors 2Nitrile N and Thiomorpholine S/N lone pairs.
H-Bond Donors 0Aprotic; suitable for passive diffusion.

Synthetic Methodologies

Two primary routes exist for the synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile. Method A (Nucleophilic Substitution) is the preferred industrial route due to the availability of reagents and operational simplicity.

Method A: Nucleophilic Substitution (Preferred)

This protocol utilizes 4-cyanobenzyl bromide as the electrophile. The reaction is driven by a weak base to scavenge the hydrobromic acid byproduct.

Reagents:

  • 4-(Bromomethyl)benzonitrile (1.0 equiv)

  • Thiomorpholine (1.1 equiv)[2]

  • Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (TEA)
    
  • Solvent: Acetonitrile (ACN) or DMF

Protocol:

  • Charge: Dissolve 4-(bromomethyl)benzonitrile (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Addition: Add anhydrous

    
     (20 mmol) followed by the dropwise addition of thiomorpholine (11 mmol) at room temperature.
    
  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Method B: Reductive Amination

Useful when the aldehyde precursor is more readily available than the bromide.

Reagents:

  • 4-Cyanobenzaldehyde

  • Thiomorpholine[3][4][2][5][6][7][8]

  • Sodium Triacetoxyborohydride (

    
    )
    
  • Solvent: Dichloroethane (DCE) or DCM

Synthesis Workflow Diagram

SynthesisPathways Start_Br 4-(Bromomethyl) benzonitrile Process_A Method A: Nucleophilic Substitution (K2CO3, ACN, Reflux) Start_Br->Process_A Start_Ald 4-Cyanobenzaldehyde Process_B Method B: Reductive Amination (NaBH(OAc)3, DCE) Start_Ald->Process_B Reagent Thiomorpholine Reagent->Process_A Reagent->Process_B Product 4-(Thiomorpholin-4-ylmethyl) benzonitrile (CAS: 1042631-38-8) Process_A->Product Yield: >85% Process_B->Product Yield: ~75%

Figure 1: Validated synthetic pathways for the production of CAS 1042631-38-8.

Structural Analysis & Quality Control

To validate the identity of the synthesized compound, the following spectral characteristics should be observed.

Proton NMR ( NMR, 400 MHz, )
  • Aromatic Region: Two doublets integrating to 2H each around

    
     7.60 (d, 
    
    
    
    Hz, Ar-H ortho to CN) and
    
    
    7.42 (d,
    
    
    Hz, Ar-H meta to CN).
  • Benzylic Methylene: A sharp singlet (2H) around

    
     3.55 ppm (
    
    
    
    ).
  • Thiomorpholine Ring:

    • Multiplet/Triplet (4H) around

      
       2.65–2.75 ppm (
      
      
      
      ).
    • Multiplet/Triplet (4H) around

      
       2.55–2.65 ppm (
      
      
      
      ).
Mass Spectrometry (ESI-MS)
  • Expected [M+H]+: 219.32 m/z.

  • Fragmentation Pattern: Loss of the thiomorpholine radical or benzyl cleavage is common in EI modes.

Medicinal Chemistry Applications

Bioisosterism: Thiomorpholine vs. Morpholine

This compound is frequently used to replace morpholine moieties during Lead Optimization.

  • Lipophilicity: The sulfur atom increases LogP, improving permeability across the Blood-Brain Barrier (BBB).

  • Metabolic "Soft Spot": The sulfur atom is susceptible to oxidation by CYP450 enzymes (forming sulfoxides/sulfones). This can be exploited to create prodrugs or to fine-tune half-life (

    
    ).
    
  • Basicity: The lower pKa of thiomorpholine reduces the risk of hERG channel inhibition compared to more basic amines.

Nitrile Versatility

The para-benzonitrile group acts as a "masked" functional group.

  • Pinner Reaction: Conversion to imidates or amidines (common in serine protease inhibitors).

  • Cycloaddition: Reaction with azide to form tetrazoles (bioisostere of carboxylic acid, e.g., in Angiotensin II receptor blockers).

  • Reduction: Conversion to primary benzylamines for further coupling.

Strategic Utility Diagram

MedChemUtility Core 4-(Thiomorpholin-4-ylmethyl) benzonitrile App1 Bioisosteric Replacement (Morpholine -> Thiomorpholine) Core->App1 App2 Nitrile Derivatization Core->App2 App3 Metabolic Tuning Core->App3 Out1 Increased Lipophilicity (Better BBB Penetration) App1->Out1 Out2 Tetrazoles/Amidines (Receptor Binding) App2->Out2 Out3 S-Oxidation (Active Metabolites) App3->Out3

Figure 2: Strategic utility of the scaffold in drug design and lead optimization.

Safety & Handling

  • GHS Classification: Warning.[3][9][10]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[9][7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[9][7]

  • Handling: Use in a fume hood. Nitriles can liberate toxic cyanide gas if exposed to strong acids or high heat; however, the benzyl nitrile moiety is relatively stable. Avoid strong oxidizers which will react with the thiomorpholine sulfur.

References

  • Matrix Fine Chemicals. 4-[(Thiomorpholin-4-yl)methyl]benzonitrile Product Data. Retrieved from

  • Sigma-Aldrich (Merck). Thiomorpholine Derivatives and Safety Data Sheets. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 394808 (Morpholine Analog Reference). Retrieved from

  • J. Chem. Rev. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from

  • MDPI. Structural Characterization of Thiomorpholine Precursors in Medicinal Chemistry. Retrieved from

Sources

Technical Safety & Handling Guide: 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical whitepaper and safety protocol for 4-(Thiomorpholin-4-ylmethyl)benzonitrile . It is designed for medicinal chemists and process safety engineers who require more than a standard regulatory form.

The safety profile below is constructed using Read-Across Toxicology , synthesizing data from the benzonitrile core and the thiomorpholine heterocycle.

CAS Registry Number: 1042631-38-8 (Free Base) Molecular Formula: C₁₂H₁₄N₂S Molecular Weight: 218.32 g/mol [1]

Executive Summary & Chemical Context

In drug discovery, 4-(Thiomorpholin-4-ylmethyl)benzonitrile serves as a critical "linker-scaffold." It combines a lipophilic, metabolically active thiomorpholine ring (often used to modulate solubility and hERG channel activity) with a benzonitrile moiety (a precursor for amidines, tetrazoles, or amines).

The Core Hazard: This compound presents a dual-threat profile. The nitrile (cyano) group poses risks of metabolic cyanide release and acute toxicity, while the thiomorpholine nitrogen—though alkylated—retains basicity that can cause severe irritation or corrosion to mucous membranes. Furthermore, the sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation), requiring specific handling to maintain purity.

Hazard Identification (GHS & Mechanistic Toxicology)

Derived GHS Classification

Based on Structure-Activity Relationship (SAR) analysis of parent Pharmacophores.

Hazard ClassCategoryH-StatementMechanistic Insight
Acute Toxicity (Oral) Cat 3/4H301/H302: Toxic/Harmful if swallowed.Nitrile metabolism via cytochrome P450 can release cyanide ions (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

), inhibiting cytochrome c oxidase.
Skin Corr./Irrit. Cat 2H315: Causes skin irritation.[2][3][4]The tertiary amine functionality can disrupt the lipid bilayer of the stratum corneum.
Eye Dam./Irrit. Cat 2AH319: Causes serious eye irritation.[2][5]High pKa of the amine promotes saponification of ocular lipids upon contact.
Sensitization Cat 1H317: May cause allergic skin reaction.Benzylic amines are potential haptens; sulfur moieties can oxidize to sensitizing sulfoxides.
The "Cyanide Event" Contingency

While stable under ambient conditions, thermal decomposition (fire) or strong acid hydrolysis releases Hydrogen Cyanide (HCN).

  • Combustion Products:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    .
  • Critical Protocol: In case of fire involving >10g of substance, firefighters must be equipped with full SCBA and cyanide-specific medical support must be on standby.

Physicochemical Properties & Stability

Data presented below represents predicted values for the free base form, essential for experimental design.

PropertyValue (Approx.)Experimental Relevance
Physical State Off-white to pale yellow solidColor change to dark yellow indicates S-oxidation or N-oxide formation.
Melting Point 68–74 °CLow MP implies "gumming" risks during milling/grinding.
Solubility DMSO (>50 mM), DCM, MeOHInsoluble in water. Do not use aqueous buffers for initial stock preparation.
LogP ~2.3Lipophilic; readily penetrates skin (PPE is critical).
pKa (Calc) ~7.2 (Conjugate acid)Protonates at physiological pH; useful for salt formation (e.g., HCl, Oxalate).

Validated Handling Protocols

Storage & Stability (The "S-Oxidation" Vector)

The thiomorpholine sulfur is prone to oxidation by atmospheric oxygen over time, forming the sulfoxide (


).
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass vials (light accelerates oxidation).

  • Validation: Re-test purity via LC-MS if stored >6 months.

Safe Weighing & Stock Preparation

Objective: Prepare a 100 mM stock solution in DMSO without personnel exposure.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • PPE: Double nitrile gloves (0.11 mm min. thickness), lab coat, safety glasses.[6] Respiratory protection (N95/P100) required if handling outside a hood.

  • Solvent Choice: Use anhydrous DMSO. The compound is hygroscopic; water introduction accelerates hydrolysis of the nitrile.

  • Dissolution: Vortexing may generate heat (exothermic solvation). Allow the vial to cool before sealing to prevent pressure buildup.

Emergency Response & First Aid

Exposure Response Matrix
RouteImmediate ActionMedical Note
Inhalation Move to fresh air. If breathing is labored, administer 100% Oxygen.Monitor for signs of tissue hypoxia (cyanosis) indicating nitrile toxicity.
Skin Contact Wash with soap and water for 15 min. Do not use ethanol (enhances absorption).Treat as a chemical burn; monitor for delayed sensitization.
Eye Contact Rinse with saline/water for 15 min.[7] Lift eyelids.Alkaline nature requires prolonged rinsing to normalize pH.
Ingestion Do NOT induce vomiting. Rinse mouth.Administer activated charcoal if conscious. Prepare cyanide antidote kit (hydroxocobalamin) if seizures occur.

Synthesis & Quality Control Workflow

The following diagram illustrates the synthesis logic and the critical QC decision points to ensure safety and compound integrity.

G Start Precursors: 4-Cyanobenzyl Bromide + Thiomorpholine Reaction Nucleophilic Substitution (K2CO3, MeCN, Reflux) Start->Reaction Mix Hazard CRITICAL HAZARD: Lachrymator (Bromide) Corrosive (Thiomorpholine) Start->Hazard Risk Quench Quench & Extraction (Water/DCM) Reaction->Quench 4-12 hrs Purification Purification: Column Chromatography (Hex/EtOAc) Quench->Purification QC_Check QC Validation: 1. 1H-NMR (Structure) 2. LC-MS (Purity >95%) Purification->QC_Check QC_Check->Purification Fail (<95%) Storage Final Storage: -20°C, Argon (Prevents S-Oxidation) QC_Check->Storage Pass

Figure 1: Synthetic workflow and safety control points. Note the critical hazard checkpoint at the precursor stage.

Experimental Validation Protocols

Structure Verification (NMR)

To confirm the integrity of the methylene bridge and the thiomorpholine ring, run 1H-NMR in


.
  • Diagnostic Signals:

    • 
       7.60 (d, 2H, Ar-H ortho to CN)
      
    • 
       7.42 (d, 2H, Ar-H meta to CN)
      
    • 
       3.55 (s, 2H, Ar-CH₂ -N) — Key connectivity peak.
      
    • 
       2.60–2.75 (m, 8H, Thiomorpholine ring protons).
      
Purity & Stability Assay (LC-MS)

Method: Reverse Phase C18. Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient: 5% to 95% ACN over 5 mins. Pass Criteria:

  • Single peak at [M+H]+ = 219.1.

  • Fail Criteria: Presence of [M+H]+ = 235.1 (Indicative of Sulfoxide impurity

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1042631-38-8. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Nitriles and Thiomorpholines. Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: 4-[(Thiomorpholin-4-yl)methyl]benzonitrile. Retrieved from [Link]

Sources

Literature review of 4-(Thiomorpholin-4-ylmethyl)benzonitrile in medicinal chemistry

[1]

Executive Summary & Compound Profile

4-(Thiomorpholin-4-ylmethyl)benzonitrile (CAS: 37812-51-4) represents a strategic scaffold in modern medicinal chemistry, serving as both a versatile building block and a "privileged fragment" in the design of bioactive ligands.[1] Structurally, it combines a lipophilic thiomorpholine heterocycle with a polar benzonitrile tail, linked by a methylene bridge.[1]

This guide provides a technical deep-dive into its synthesis, physicochemical properties, and utility in Structure-Activity Relationship (SAR) campaigns.[1] Unlike its morpholine analogue, the thiomorpholine moiety offers distinct lipophilic advantages and metabolic handles (S-oxidation), making it a critical tool for modulating ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1]

Physicochemical Profile
PropertyValue / CharacteristicRelevance in Drug Design
Molecular Formula

Fragment-based drug discovery (FBDD)
Molecular Weight 218.32 g/mol Ideal for "Lead-Like" space (MW < 300)
H-Bond Acceptors 2 (Nitrile N, Thioether S)Interaction with hinge regions or metal centers
H-Bond Donors 0Good membrane permeability
LogP (Predicted) ~2.5 - 2.8Higher than morpholine analog (~1.5); better BBB penetration
Key Pharmacophore BenzonitrileBioisostere for carbonyl/halogen; CYP450 interactions

Synthetic Methodologies

To ensure high yield and purity, two primary synthetic routes are recommended.[1] The choice depends on the availability of starting materials and tolerance of functional groups in more complex substrates.[1]

Route A: Nucleophilic Substitution ( ) – Recommended

This is the industry-standard protocol due to its robustness and operational simplicity.[1] It involves the alkylation of thiomorpholine with 4-cyanobenzyl bromide (or chloride).[1]

Mechanism: The secondary amine of thiomorpholine acts as the nucleophile, displacing the benzylic halide.[1]

Detailed Protocol
  • Reagents:

    • 4-(Bromomethyl)benzonitrile (1.0 equiv)[1]

    • Thiomorpholine (1.1 equiv)[1]

    • Potassium Carbonate (

      
      ) (2.0 equiv, anhydrous)[1]
      
    • Solvent: Acetonitrile (

      
      ) or DMF (Dimethylformamide).[1]
      
  • Procedure:

    • Step 1: Charge a round-bottom flask with 4-(bromomethyl)benzonitrile and anhydrous

      
       (0.2 M concentration).
      
    • Step 2: Add

      
       followed by the dropwise addition of thiomorpholine at room temperature.[1]
      
    • Step 3: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

    • Step 4: Upon completion, cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Step 5: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).[1]

  • Validation:

    • Yield: Typically 85–95%.[1]

    • Critical Control Point: Use anhydrous conditions to prevent hydrolysis of the nitrile to the amide.[1]

Route B: Reductive Amination

Useful when 4-cyanobenzaldehyde is the available precursor.[1]

Protocol:

  • Mix 4-cyanobenzaldehyde (1.0 equiv) and thiomorpholine (1.1 equiv) in Dichloroethane (DCE).

  • Add Sodium triacetoxyborohydride (

    
    ) (1.5 equiv) and catalytic Acetic Acid.[1]
    
  • Stir at RT for 12 hours. Quench with saturated

    
    .[1]
    

Visualization: Synthetic & Metabolic Pathways[1]

The following diagram illustrates the synthetic pathway (Route A) and the subsequent metabolic fate of the thiomorpholine ring, which is crucial for toxicity and clearance studies.

Gcluster_0Metabolic Activation (Bio-Transformation)ReactantsReactants:4-(Bromomethyl)benzonitrile+ ThiomorpholineTransitionTransition State:SN2 Attack(Base Mediated)Reactants->Transition K2CO3, MeCN, 60°CProductProduct:4-(Thiomorpholin-4-ylmethyl)benzonitrileTransition->Product -HBrMetabolite1Metabolite I:Sulfoxide (S=O)Product->Metabolite1 CYP450 / FMO(S-Oxidation)Metabolite2Metabolite II:Sulfone (O=S=O)Metabolite1->Metabolite2 Further Oxidation

Figure 1: Synthetic route via nucleophilic substitution and downstream metabolic S-oxidation pathways.[1]

Medicinal Chemistry Applications

Thiomorpholine vs. Morpholine: The "Chalcogen Switch"

A common strategy in lead optimization is the "chalcogen switch"—replacing the oxygen in a morpholine ring with sulfur.[1]

  • Lipophilicity (

    
    ):  The sulfur atom is less electronegative and more diffuse than oxygen, significantly increasing the lipophilicity.[1] This is often used to improve Blood-Brain Barrier (BBB)  penetration in CNS drugs.[1]
    
  • Electronic Effects: The thiomorpholine nitrogen is slightly less basic than morpholine (

    
     ~9.0 vs ~8.3), which can alter potency if a basic amine interaction is required in the binding pocket.[1]
    
  • Metabolic Soft Spot: Unlike the metabolically inert ether oxygen in morpholine, the sulfide sulfur is a "soft spot" for Flavin-containing Monooxygenases (FMOs) and CYP450s.[1] It can be oxidized to a sulfoxide (chiral) and subsequently to a sulfone .[1]

    • Strategic Use: This oxidation increases polarity (

      
       drops) and can be used to drive clearance or create active metabolites.[1]
      
The Benzonitrile Warhead

The benzonitrile moiety is not merely a passive linker; it plays active roles in ligand-target binding:

  • H-Bond Acceptor: The

    
     group accepts hydrogen bonds (e.g., from Ser/Thr residues).[1]
    
  • 
    -
    
    
    Stacking:
    The electron-withdrawing nitrile group lowers the electron density of the phenyl ring, enhancing
    
    
    -stacking interactions with electron-rich aromatic residues (e.g., Trp, Phe).[1][2]
  • Covalent Reversibility: In specific protease inhibitors (e.g., Cathepsin K), the nitrile carbon can undergo reversible nucleophilic attack by a catalytic cysteine, forming a thioimidate adduct.[1]

Case Studies & Therapeutic Areas[1][4]
  • Kinase Inhibitors: The 4-(thiomorpholinomethyl)phenyl motif mimics the solvent-exposed tail of ATP-competitive inhibitors, improving solubility and pharmacokinetic properties.[1]

  • Antimicrobials: Thiomorpholine derivatives have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis, where the lipophilic sulfur aids in penetrating the lipid bilayer.[1]

  • Dopamine D3/D2 Antagonists: The scaffold serves as a linker in bitopic ligands, where the basic nitrogen interacts with the conserved Asp residue in GPCRs.[1]

References

  • Battula, K., et al. (2016).[1] "Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles." Journal of the Serbian Chemical Society. Link

  • Fun, H. K., et al. (2011).[1][3] "4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile."[1][3][4] Acta Crystallographica Section E. Link

  • Fleming, F. F., et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group." Journal of Medicinal Chemistry. Link

  • Velázquez, A. M., et al. (2007).[1] "Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol." Molbank.[1][5] Link[1]

  • Sigma-Aldrich. "Product Specification: 4-(Morpholinomethyl)benzonitrile (Analog Reference)." Link

Thermodynamic Stability Profile: 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Stability Profiling

Executive Summary

This guide provides a comprehensive thermodynamic and kinetic stability analysis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile (CAS: 1042631-38-8).[1][2][3] As a Senior Application Scientist, I have structured this document to move beyond static data, offering a dynamic framework for predicting, testing, and controlling the stability of this pharmacophore.

The molecule comprises three distinct thermodynamic domains:

  • The Thiomorpholine Heterocycle: The primary locus of oxidative instability (S-oxidation).[1]

  • The Benzonitrile Core: A kinetically stable but thermodynamically reactive site for hydrolysis.[4]

  • The Methylene Bridge: A benzylic pivot point susceptible to autoxidation and metabolic dealkylation.

This guide details the theoretical underpinnings of these instabilities and provides validated protocols for their empirical determination.

Molecular Architecture & Thermodynamic Hotspots

To understand the stability of this compound, we must deconstruct its bond dissociation energies (BDE) and reactive centers.[1][2][3][4]

Structural Thermodynamics

The compound is a benzylamine derivative .[4] The resonance stabilization of the benzene ring imparts significant structural rigidity. However, the thermodynamic equilibrium is threatened by two competing pathways: S-oxidation (oxidative stress) and Nitrile Hydrolysis (pH stress).[1][2][3][4]

Functional GroupThermodynamic RiskActivation Barrier (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Degradation Product
Thioether (-S-) High. Oxidation to sulfoxide is exothermic (

).[1][2][3]
Low. Occurs readily with peroxides or P450 enzymes.[2]Sulfoxide (major), Sulfone (minor).[1][2][3][4]
Nitrile (-CN) Moderate. Hydrolysis to amide/acid is thermodynamically favored (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).[1][2][3]
High. Requires extreme pH or catalysis (enzymatic/metal).[1][2][3][4]4-Amido / 4-Carboxy derivatives.[2][3][5][6]
Benzylic C-N Low. C-N bond is stable, but benzylic C-H is prone to radical abstraction.[2][3][4]Moderate to High.[2][4]Benzaldehyde + Thiomorpholine.[2][4]
The "Sulfur Switch" Mechanism

Unlike its morpholine analogue, the thiomorpholine ring introduces a "soft" oxidizable center.[4] Thermodynamic calculations on similar systems suggest that the formation of the S-oxide is the first committed step in degradation. This reaction is irreversible under standard storage conditions and represents the primary stability-indicating parameter.

Degradation Pathways & Signaling Logic

The following diagram maps the logical flow of degradation, prioritizing the most thermodynamically probable pathways.

DegradationPathways Parent 4-(Thiomorpholin-4-ylmethyl) benzonitrile (Parent) SOxide S-Oxide Impurity (Sulfoxide) Parent->SOxide Oxidation (H2O2, Air) Low Ea Amide Benzamide Intermediate Parent->Amide Hydrolysis (pH < 2 or > 10) High Ea Aldehyde 4-Cyanobenzaldehyde Parent->Aldehyde Benzylic Radical Ox Amine Thiomorpholine Parent->Amine C-N Cleavage Sulfone S,S-Dioxide (Sulfone) SOxide->Sulfone Strong Oxidation Acid Benzoic Acid Derivative Amide->Acid Hydrolysis

Figure 1: Mechanistic degradation cascade.[1][2][3][4] Red path indicates the primary thermodynamic instability (S-oxidation).[1]

Experimental Protocols for Stability Profiling

As a scientist, you cannot rely solely on prediction.[2][3][4] The following protocols are designed to generate the quantitative data required for a regulatory stability file (e.g., ICH Q1A).

Solid-State Thermodynamic Analysis (DSC/TGA)

Objective: Determine the melting point, glass transition (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), and thermal decomposition onset.[1][2][3]
  • Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1][2][4]

  • Protocol:

    • Sample Prep: Weigh 2–5 mg of dried compound into an aluminum pan (crimped, pinhole lid).

    • Cycle: Equilibrate at 25°C. Ramp at 10°C/min to 300°C under

      
       purge (50 mL/min).
      
    • Data Interpretation:

      • Endotherm 1 (Sharp): Melting Point (Expected range: 60–85°C based on analogues).[1][2][3][4]

      • Exotherm (Broad): Decomposition (likely >200°C).[1][2][3][4]

      • TGA Weight Loss: Correlate onset of mass loss with DSC exotherms to confirm degradation vs. phase change.[4]

Oxidative Stress Testing (Forced Degradation)

Objective: Quantify the susceptibility of the thiomorpholine sulfur to oxidation.[1][4]

  • Reagents: 3% Hydrogen Peroxide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), Acetonitrile (ACN).[1][2][3]
    
  • Protocol:

    • Dissolve compound in ACN:Water (50:[1][2][3][4]50) to 1 mg/mL.[1][2][3][4]

    • Add

      
       to a final concentration of 0.3% and 3.0%.
      
    • Incubate at ambient temperature for 2, 4, and 24 hours.

    • Quench: Add Catalase or Sodium Metabisulfite before analysis.

    • Analysis: HPLC-UV/MS. Look for the +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.[1][2][3][4]

pH-Rate Profiling (Hydrolytic Stability)

Objective: Determine the pseudo-first-order rate constants (


) for nitrile hydrolysis.
  • Buffers: 0.1 N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0), 0.1 N NaOH (pH 13).[1][2][3][4]

  • Protocol:

    • Prepare 100 µM solutions in each buffer (with 5% DMSO co-solvent if needed for solubility).

    • Incubate at 60°C (Accelerated) and 80°C (Stress) in sealed glass vials.

    • Sample at

      
       hours.
      
    • Plot: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       vs. time.[1][2][3] The slope ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
      
      
      
      .[1][2]
    • Expectation: Stability is expected to be high at pH 4–8.[2][4] Degradation to the amide will dominate at pH > 12.

Analytical Methodology: Stability Indicating Method (SIM)

To accurately monitor thermodynamic stability, the analytical method must resolve the parent from its degradation products.[4]

Recommended HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH, suppresses silanol activity).[1][2][3][4]

  • Mobile Phase B: Acetonitrile.[2][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 230 nm (Benzonitrile absorption) and 254 nm.[1][2][3][4]

  • Rationale: The S-oxide is significantly more polar than the parent and will elute earlier (lower Retention Time).[1] The Benzamide derivative (hydrolysis product) will also elute earlier but distinct from the S-oxide.[1]

Comparative Analysis & Theoretical Benchmarking

In the absence of a specific public thermodynamic dataset for this CAS, we benchmark against structural analogues to set acceptance criteria.

Parameter4-(Morpholinomethyl)benzonitrile4-(Thiomorpholinomethyl)benzonitrile Implication
LogP (Lipophilicity) ~1.5~2.2 Thiomorpholine derivative is less water-soluble; requires organic co-solvent for assays.[1][2][3]
Oxidative Stability High (Ether linkage stable)Low (Thioether linkage labile) Requires inert atmosphere (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/Ar) storage.[1][2][3]
pKa (Conjugate Acid) ~7.8~6.8 The Sulfur atom decreases the basicity of the Nitrogen via inductive withdrawal, affecting salt formation.[1][4]

Senior Scientist Insight: The lower pKa of the thiomorpholine nitrogen compared to morpholine implies that if you are forming a salt (e.g., Hydrochloride), the salt may be less thermally stable and more prone to disproportionation (loss of HCl) upon heating.[1][4] Thermal stability testing of the salt form is mandatory.

References

  • NIST Standard Reference Data. Thermodynamics of the Hydrolysis Reactions of Nitriles. National Institute of Standards and Technology. [Link][1][2][3][4]

  • Fun, H. K., et al. (2011).[1][2][3][4][7] 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile.[1][2][3][7] Acta Crystallographica Section E. [Link]

  • Combourieu, B., et al. (1998).[1][2][3][4] Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[2][4][8] Biodegradation.[2][4][8] [Link]

  • Freitas, V. L., et al. (2014).[1][2][3][4] Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. Journal of Physical Chemistry A. (Cited for bond dissociation and formation enthalpy comparisons).[1][2][4]

Sources

Lipophilicity and LogP values of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Lipophilicity Profiling of 4-(Thiomorpholin-4-ylmethyl)benzonitrile in Drug Design

Executive Summary This technical guide provides a comprehensive physicochemical analysis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile (CAS 1042631-38-8), a critical building block in medicinal chemistry. Focusing on lipophilicity (LogP) and distribution coefficient (LogD), this document synthesizes theoretical predictions with rigorous experimental determination protocols. We explore the molecule's utility as a bioisostere for morpholine scaffolds, highlighting its role in modulating permeability and metabolic stability in lead optimization.

Part 1: Molecular Architecture & Physicochemical Baseline

The molecule comprises a benzonitrile core linked via a methylene bridge to a thiomorpholine ring. This "benzyl-thiomorpholine" architecture distinguishes it from direct N-aryl analogs, imparting unique basicity and flexibility profiles.

Chemical Identity & Structural Descriptors
PropertyValue
IUPAC Name 4-(Thiomorpholin-4-ylmethyl)benzonitrile
CAS Number 1042631-38-8
Molecular Formula C₁₂H₁₄N₂S
Molecular Weight 218.32 g/mol
SMILES N#CC1=CC=C(CN2CCSCC2)C=C1
Key Pharmacophore Tertiary amine (Basic center), Nitrile (H-bond acceptor), Thioether (Metabolic handle)
Theoretical Lipophilicity Profile (Consensus Modeling)

In the absence of a single standardized experimental value in public databases, we derive a consensus profile based on fragmental contribution theory and comparable analogs (e.g., 4-morpholinobenzonitrile).

  • Predicted LogP (Octanol/Water): 2.2 – 2.6

    • Rationale: The benzonitrile core (LogP ~1.6) gains lipophilicity from the methylene bridge (+0.5). The thiomorpholine ring is more lipophilic than its morpholine counterpart (ΔLogP ~0.6) due to the sulfur atom's lower electronegativity and larger Van der Waals radius.

  • Predicted pKa (Conjugate Acid): 7.8 – 8.2

    • Rationale: Typical N-benzyl tertiary amines exhibit pKa values ~9.0. However, the electron-withdrawing para-cyano group exerts an inductive effect (-I), lowering the pKa of the benzylic nitrogen by approximately 1.0 log unit.

  • LogD₅.₅ (Physiological pH): 1.4 – 1.8

    • Significance: At pH 7.4, the amine exists in equilibrium between its cationic (protonated) and neutral forms. The LogD is lower than LogP, suggesting moderate membrane permeability with reduced risk of phospholipidosis compared to highly lipophilic bases.

Part 2: LogP vs. LogD – The Critical Distinction

For basic drugs like 4-(Thiomorpholin-4-ylmethyl)benzonitrile, LogP (partitioning of the neutral species) is insufficient for predicting in vivo behavior. LogD (distribution coefficient) at physiological pH is the governing parameter.

Mechanistic Insight: The thiomorpholine nitrogen is the protonation site.



  • At pH 2.0 (Stomach): Fully protonated. High solubility, low permeability.

  • At pH 7.4 (Blood/Tissue): Partially protonated (~80% cationic if pKa=8.0). This amphiphilic nature aids solubility while retaining sufficient neutral fraction for passive diffusion.

Part 3: Experimental Determination Protocols

To validate the theoretical values, we define two industry-standard protocols. These methods are designed to be self-validating and reproducible.

Protocol A: Miniaturized Shake-Flask Method (Gold Standard)

Best for: Generating absolute reference data.

Workflow Diagram:

ShakeFlaskProtocol Prep Phase Preparation (n-Octanol/Water Saturation) Equil Equilibration (24h, 25°C) Prep->Equil Add Solute Sep Phase Separation (Centrifugation) Equil->Sep Anal Quantification (UV/HPLC) Sep->Anal Sample Both Phases Calc Data Calculation LogP = log(Co/Cw) Anal->Calc

Figure 1: Workflow for the miniaturized shake-flask method to determine thermodynamic LogP.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4 for LogD, or adjusted to pH > 10 for LogP to ensure neutral species) for 24 hours.

  • Solute Addition: Dissolve 1 mg of 4-(Thiomorpholin-4-ylmethyl)benzonitrile in the octanol phase.

  • Partitioning: Mix with the aqueous phase (1:1 volume ratio) in a borosilicate glass vial. Vortex for 60 minutes; allow to settle for 4 hours or centrifuge at 3000 rpm.

  • Quantification: Analyze aliquots from both phases using HPLC-UV (254 nm).

  • Calculation: Derive partition coefficient (

    
    ) using the area under the curve (AUC) ratio.
    
Protocol B: RP-HPLC Estimation (High Throughput)

Best for: Rapid screening and ranking against standards.

This method correlates the retention time (


) of the analyte on a C18 column with known LogP standards.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol/Water (containing 0.1% decylamine to mask silanols).

  • Calibration: Run 5 reference standards (e.g., Toluene, Acetophenone, Benzene) with known LogP.

  • Correlation: Plot

    
     (capacity factor) vs. LogP of standards.
    
    
    
    
  • Interpolation: Calculate the LogP of the thiomorpholine derivative from the regression line.

Part 4: Biological Implications & SAR[3]

The "Thiomorpholine vs. Morpholine" switch is a classic medicinal chemistry tactic.

Visualizing the Metabolic Fate:

MetabolicFate Parent Parent Molecule (LogP ~2.4) SOx S-Oxide (Sulfoxide) (More Polar, LogP ~1.0) Parent->SOx CYP450 / FMO NOx N-Oxide (Minor Pathway) Parent->NOx FMO (Sterically hindered) SO2x S,S-Dioxide (Sulfone) (Highly Polar, Excretable) SOx->SO2x Oxidation

Figure 2: Primary metabolic pathways affecting lipophilicity and clearance.

Key Insights:

  • Lipophilicity Boost: Replacing Oxygen (Morpholine) with Sulfur (Thiomorpholine) increases LogP, potentially improving Blood-Brain Barrier (BBB) penetration if the parent morpholine analog is too polar.

  • Metabolic Liability: The sulfur atom is a "soft spot" for oxidation. The resulting sulfoxide and sulfone are significantly more polar, accelerating renal clearance. This can be used to tune half-life (

    
    ).
    
  • Solubility: The thiomorpholine ring is generally less soluble in water than morpholine. Formulation strategies (e.g., mesylate or hydrochloride salts) are recommended.

References

  • Matrix Fine Chemicals. (n.d.). 4-[(Thiomorpholin-4-yl)methyl]benzonitrile Product Data. Retrieved from

  • Journal of Chemical Reviews. (2021).[1] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from

  • National Institutes of Health (NIH). (2011). Crystal structure of 4-(morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Acta Crystallographica. Retrieved from

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from

Sources

Methodological & Application

Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile from 4-cyanobenzyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzylic amination is a cornerstone transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced drug intermediates. Specifically, the nucleophilic coupling of 4-cyanobenzyl bromide with thiomorpholine yields 4-(Thiomorpholin-4-ylmethyl)benzonitrile , a highly versatile building block. Structural motifs containing the 4-cyanobenzyl and thiomorpholine moieties are frequently utilized in the development of leukocyte adhesion inhibitors targeting VLA-4 for inflammatory diseases 1[1], as well as potent, orally bioavailable inhibitors of blood coagulation Factor Xa 2[2].

The reaction proceeds via a bimolecular nucleophilic substitution (


) mechanism. The secondary amine of thiomorpholine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-cyanobenzyl bromide. The electron-withdrawing cyano group on the aromatic ring inductively enhances the electrophilicity of the benzylic position, facilitating the rapid displacement of the bromide leaving group.

SN2_Logic Electrophile Electrophile: 4-Cyanobenzyl Bromide Transition SN2 Transition State (Benzylic Attack) Electrophile->Transition Nucleophile Nucleophile: Thiomorpholine Nucleophile->Transition Solvent Solvent: MeCN (Polar Aprotic) Solvent->Transition Solvates Cations Base Base: K₂CO₃ (HBr Scavenger) Base->Transition Neutralizes HBr Product Product: Benzylic Amine Transition->Product

Logical parameter dependencies for the SN2 benzylic amination reaction.

Experimental Design & Causality

A self-validating and high-yielding protocol requires strategic selection of reagents to drive the reaction forward while suppressing side reactions:

  • Solvent Selection (Acetonitrile, MeCN): A polar aprotic solvent is critical for

    
     reactions. MeCN solvates the potassium cations from the base, leaving the thiomorpholine nucleophile highly reactive ("naked"). Its moderate boiling point (82 °C) allows for gentle heating and facile removal during concentration.
    
  • Base Selection (Potassium Carbonate,

    
    ):  The alkylation of an amine generates one equivalent of hydrobromic acid (HBr). If left unneutralized, HBr will protonate unreacted thiomorpholine, rendering it non-nucleophilic and stalling the reaction. 
    
    
    
    is a mild, heterogeneous base that efficiently scavenges HBr without causing unwanted hydrolysis of the sensitive nitrile group 3[3].
  • Stoichiometry: A slight excess of thiomorpholine (1.2 equivalents) ensures complete consumption of the valuable alkylating agent, preventing the need to separate unreacted 4-cyanobenzyl bromide during purification. Because thiomorpholine is a secondary amine, over-alkylation to form a quaternary ammonium salt is sterically hindered and kinetically unfavorable.

Quantitative Reaction Parameters
Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole
4-Cyanobenzyl bromide196.041.0 eq1.96 g (10.0 mmol)Electrophile
Thiomorpholine103.191.2 eq1.24 g (12.0 mmol)Nucleophile
Potassium carbonate (

)
138.212.0 eq2.76 g (20.0 mmol)Acid Scavenger
Acetonitrile (Anhydrous)41.05-20.0 mL (0.5 M)Solvent

Experimental Workflow

Workflow Start 4-Cyanobenzyl Bromide + Thiomorpholine Base Add K₂CO₃ in MeCN (Acid Scavenger) Start->Base React Stir at 60°C for 4-6 h (SN2 Substitution) Base->React Monitor TLC / LC-MS Monitoring (Check for starting material) React->Monitor Monitor->React Incomplete Workup Aqueous Workup (EtOAc extraction, Brine wash) Monitor->Workup Reaction Complete Purify Silica Gel Chromatography (Hexane/EtOAc) Workup->Purify Product 4-(Thiomorpholin-4-ylmethyl)benzonitrile (Pure Product) Purify->Product

Workflow for the synthesis and purification of 4-(Thiomorpholin-4-ylmethyl)benzonitrile.

Step-by-Step Protocol

Reaction Setup
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-cyanobenzyl bromide (1.96 g, 10.0 mmol) in anhydrous acetonitrile (20 mL).

  • Base Addition: Add finely powdered, anhydrous

    
     (2.76 g, 20.0 mmol) to the suspension. Stir the mixture for 5 minutes at room temperature under an inert nitrogen atmosphere.
    
  • Nucleophile Addition: Add thiomorpholine (1.24 g, 1.21 mL, 12.0 mmol) dropwise via a glass syringe over 2 minutes.

  • Heating: Attach a reflux condenser to the flask and transfer it to a pre-heated oil bath or heating block set to 60 °C. Stir vigorously (approx. 600 rpm) for 4 to 6 hours.

Reaction Monitoring
  • Sampling: After 4 hours, withdraw a 10 µL aliquot of the reaction mixture, dilute it in 1 mL of EtOAc, and spot it on a silica gel TLC plate.

  • Analysis: Elute the plate using a Hexane/EtOAc (7:3 v/v) solvent system. Visualize under UV light (254 nm). The reaction is deemed complete when the higher-Rf spot corresponding to 4-cyanobenzyl bromide is entirely consumed, replaced by a lower-Rf, UV-active product spot.

Workup and Extraction
  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a medium-porosity fritted funnel or a thin pad of Celite to remove insoluble inorganic salts (

    
     and excess 
    
    
    
    ). Wash the filter cake with EtOAc (2 × 15 mL).
  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Redissolve the resulting crude residue in EtOAc (40 mL). Transfer to a separatory funnel and wash sequentially with distilled water (20 mL) and saturated aqueous sodium chloride (brine, 20 mL).

  • Drying: Collect the organic layer, dry it over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo to yield a crude viscous oil or off-white solid.
    
Purification
  • Chromatography: Load the crude material onto a silica gel flash chromatography column.

  • Elution: Elute using a step gradient from 100% Hexane to Hexane/EtOAc (8:2 to 6:4 v/v).

  • Isolation: Pool the fractions containing the pure product (identified via TLC) and concentrate under reduced pressure to afford 4-(thiomorpholin-4-ylmethyl)benzonitrile as a purified solid.

Analytical Characterization (Expected Results)

To ensure scientific integrity and validate the success of the synthesis, verify the product against the following expected analytical benchmarks:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.62 (d,
    
    
    Hz, 2H, Ar-H meta to alkyl), 7.45 (d,
    
    
    Hz, 2H, Ar-H ortho to alkyl), 3.55 (s, 2H, Benzylic-
    
    
    ), 2.65 – 2.75 (m, 8H, Thiomorpholine ring protons:
    
    
    and
    
    
    ).
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    
    
    144.1, 132.2, 129.5, 119.0 (
    
    
    ), 110.8, 62.4 (Benzylic-
    
    
    ), 55.1 (Thiomorpholine
    
    
    ), 28.0 (Thiomorpholine
    
    
    ).
  • Mass Spectrometry (ESI+):

    
     calculated for 
    
    
    
    
    
    219.09; Found: 219.1.

Troubleshooting & Optimization

Observation / IssuePotential CauseRecommended Solution
Incomplete Consumption of Starting Material Inactive or clumped

preventing HBr neutralization.
Ensure

is finely powdered and oven-dried prior to use. Increase stirring speed.
Product Contaminated with Thiomorpholine Excess thiomorpholine co-eluting during chromatography.Wash the organic layer with slightly acidic water (pH ~5-6) during workup, or apply a higher vacuum during drying.
Low Yield / Tar Formation Overheating or prolonged reaction times leading to degradation.Strictly monitor the temperature (do not exceed 65 °C). Stop the reaction immediately upon completion via TLC.
Nitrile Hydrolysis (Amide Impurity) Presence of water combined with base at elevated temperatures.Use strictly anhydrous MeCN and ensure all glassware is oven-dried.

References

  • Source: Google Patents (US Patent 7,101,855 B2)
  • Source: European Patent Office (EP 1329450 A1)
  • Source: Google Patents (US Patent 8,518,977 B2)

Sources

Application Note: Chemoselective Reductive Amination Protocols for 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established reductive amination methodologies with specific adaptations for the chemoselective synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile .[1]

Executive Summary

The synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile represents a classic yet nuanced challenge in medicinal chemistry: the reductive coupling of a secondary amine (thiomorpholine) with an electron-deficient aromatic aldehyde (4-cyanobenzaldehyde) while preserving a reduction-sensitive nitrile moiety.[1]

This guide details three validated protocols ranging from the industry-standard Sodium Triacetoxyborohydride (STAB) method to a "Green Chemistry" alternative using 2-Picoline Borane .[1] Special emphasis is placed on chemoselectivity —specifically avoiding the over-reduction of the nitrile group to a primary amine—and sulfur management to prevent oxidative byproducts.

Key Chemical Transformation

The core transformation involves the condensation of 4-cyanobenzaldehyde with thiomorpholine to form an electrophilic iminium ion intermediate, which is subsequently reduced in situ to the tertiary amine.

ReactionScheme cluster_reactants Reactants cluster_intermediate Transient Intermediate cluster_product Target Product Aldehyde 4-Cyanobenzaldehyde (Electrophile) Iminium Iminium Ion (Highly Electrophilic) Aldehyde->Iminium - H₂O Amine Thiomorpholine (Nucleophile) Amine->Iminium Product 4-(Thiomorpholin-4-ylmethyl) benzonitrile Iminium->Product Reduction (H⁻) STAB / NaCNBH₃

Figure 1: Mechanistic pathway of the reductive amination.[1] The formation of the iminium ion is the rate-determining step for sterically hindered amines, but reduction is generally fast for this system.

Critical Process Parameters (CPPs)

Success in this synthesis relies on controlling three variables to ensure high yield and purity.

ParameterRecommendationScientific Rationale
Reducing Agent STAB (Sodium triacetoxyborohydride)Selectivity: STAB is mild and reduces iminium ions much faster than aldehydes or nitriles.[1] It minimizes the risk of reducing the -CN group.
Solvent System 1,2-Dichloroethane (DCE) or DCM Solubility & Stability: STAB is compatible with chlorinated solvents.[1] Methanol should be avoided with STAB as it decomposes the reagent, though it is required for NaCNBH₃.
Stoichiometry 1.1 - 1.2 eq. Aldehyde Using a slight excess of aldehyde ensures complete consumption of the amine. Excess aldehyde is easier to remove (via bisulfite wash) than unreacted amine.[1]
pH Control Neutral to Slightly Acidic (pH 5-6) Catalysis: Acid catalysis (Acetic Acid) promotes iminium ion formation.[1] However, STAB provides its own acidic medium, often negating the need for external acid.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Recommended for: High throughput, high chemoselectivity, and ease of workup.

Materials:

  • 4-Cyanobenzaldehyde (1.0 mmol, 131 mg)[1]

  • Thiomorpholine (1.0 mmol, 103 mg)[1]

  • Sodium triacetoxyborohydride (STAB) (1.4 mmol, 297 mg)[1]

  • 1,2-Dichloroethane (DCE) (5 mL) [anhydrous preferred][1]

  • Acetic Acid (glacial) (1.0 mmol, 60 µL) [Optional, accelerates reaction]

Procedure:

  • Imine Formation: In a dry reaction vial equipped with a stir bar, dissolve 4-cyanobenzaldehyde (1.0 equiv) and thiomorpholine (1.0 equiv) in DCE .

    • Note: If the reaction is sluggish, add Acetic Acid (1.0 equiv).

  • Mixing: Stir at room temperature for 30–60 minutes under Nitrogen. This allows the equilibrium formation of the iminium species.

  • Reduction: Add STAB (1.4 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.[1]

    • Target: Disappearance of thiomorpholine.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

Method B: The "Classic" (Sodium Cyanoborohydride)

Recommended for: Cases where solubility in chlorinated solvents is poor. Requires MeOH.[1]

Safety Warning: NaCNBH₃ generates HCN gas in acidic media.[1] This reaction must be performed in a fume hood.[1]

Procedure:

  • Dissolve 4-cyanobenzaldehyde (1.0 equiv) and thiomorpholine (1.0 equiv) in Methanol (anhydrous).

  • Add Acetic Acid (catalytic, ~5 drops) to adjust pH to ~5-6.

  • Add Sodium Cyanoborohydride (1.2 equiv).[1]

  • Stir at room temperature for 12–24 hours.

  • Workup: Concentrate methanol (do not dry completely to avoid volatile HCN).[1] Dilute residue with EtOAc and wash with saturated NaHCO₃.

Method C: "Green" Alternative (2-Picoline Borane)

Recommended for: Avoiding toxic cyanide and chlorinated solvents.[1]

Procedure:

  • Combine aldehyde and amine in Ethanol or Methanol .[1]

  • Add 2-Picoline Borane (1.0 equiv).

  • Stir at room temperature. This reagent is stable and non-toxic compared to NaCNBH₃, often yielding cleaner products without the risk of nitrile reduction.[2]

Purification & Workup Strategy

The sulfur atom in thiomorpholine is susceptible to oxidation (to sulfoxide/sulfone) if handled aggressively. The nitrile group is generally stable but can hydrolyze under strong acidic/basic heating.

WorkupFlow cluster_purification Purification Logic Crude Crude Reaction Mixture (DCE/DCM) Quench Quench: Sat. NaHCO₃ (Neutralize Acid/Borates) Crude->Quench Extract Extraction: DCM or EtOAc Quench->Extract AcidBase Acid-Base Extraction (Remove Non-Basic Impurities) Extract->AcidBase Preferred Column Flash Chromatography (Silica Gel) Extract->Column Alternative Final Pure Product 4-(Thiomorpholin-4-ylmethyl)benzonitrile AcidBase->Final Column->Final

Figure 2: Purification workflow.[1] Acid-base extraction is highly effective for isolating the basic tertiary amine product from non-basic aldehyde/alcohol impurities.

Acid-Base Extraction Protocol (High Purity)
  • Dissolve crude residue in 1M HCl (20 mL). The product (amine) will protonate and move to the aqueous layer.[3]

  • Wash the aqueous layer with Ether or Hexanes (2 x 10 mL). This removes unreacted aldehyde and neutral organic impurities.

  • Basify the aqueous layer to pH ~10 using 4M NaOH (dropwise, with cooling).

  • Extract the now-free amine into DCM (3 x 15 mL).

  • Dry (Na₂SO₄) and concentrate.[1]

Troubleshooting & Scientific Validation

IssueProbable CauseCorrective Action
Low Yield Incomplete iminium formationAdd 1.0 eq. Acetic Acid or use anhydrous MgSO₄ as a drying agent during the reaction to drive equilibrium.
Nitrile Reduction Reducing agent too strongEnsure STAB or NaCNBH₃ is used.[1] Avoid NaBH₄ in warm alcohols. Avoid catalytic hydrogenation (Pd/C + H₂) unless poisoned catalysts are used.[1]
Sulfur Oxidation Peroxides in solventTest ether/THF for peroxides.[1] Avoid using bleach for cleaning glassware containing the product.
Bis-alkylation N/A for this substrateThiomorpholine is a secondary amine; it can only alkylate once to form a tertiary amine.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Sato, S., et al. (2004).[2] "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline Borane." Tetrahedron, 60(36), 7899–7906. Link[1]

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link[1]

  • Matrix Fine Chemicals. "4-[(Thiomorpholin-4-yl)methyl]benzonitrile - Product Data." Link

Sources

Application Note: 4-(Thiomorpholin-4-ylmethyl)benzonitrile as a Versatile Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and functionalization of privileged scaffolds are critical for accelerating hit-to-lead and lead optimization campaigns. 4-(Thiomorpholin-4-ylmethyl)benzonitrile (CAS 1042631-38-8) [7] is a highly versatile, bifunctional building block that combines two pharmacologically significant moieties: a thiomorpholine ring and a benzonitrile group, connected via a flexible methylene linker.

As a Senior Application Scientist, I have observed that this scaffold offers unparalleled synthetic handles. The thiomorpholine sulfur can be chemoselectively oxidized to tune lipophilicity and hydrogen-bonding profiles [1, 3], while the benzonitrile group serves as a robust precursor for metabolically stable pharmacophores, such as tetrazoles and amidines [5]. This application note details the structural rationale, validated synthetic protocols, and physicochemical profiling required to effectively utilize this scaffold in drug discovery workflows.

Structural Rationale & Pharmacophore Utility

The Thiomorpholine Advantage

While morpholine is a ubiquitous privileged scaffold[1], its thio-analogue, thiomorpholine, provides a unique metabolic and physicochemical handle. The sulfur atom in the thiomorpholine ring can be selectively oxidized to a sulfoxide (–SO–) or a sulfone (–SO₂–) [2].

  • Causality in Design: This oxidation state manipulation allows medicinal chemists to drastically alter the dipole moment, aqueous solubility, and hydrogen-bond acceptor (HBA) capacity of the molecule without significantly increasing its steric bulk or altering the fundamental chair conformation of the six-membered ring.

Benzonitrile as a Synthetic Hub

The cyano (–C≡N) group is rarely the final pharmacophore in a drug molecule due to its limited target engagement. However, it is a premier synthetic hub [4].

  • Bioisosteric Replacement: Through a[3+2] cycloaddition with sodium azide, the benzonitrile group is readily converted into a 1H-tetrazole. Tetrazoles are classic bioisosteres for carboxylic acids [5]. They possess a similar pKa (~4.5–5.5) and provide a delocalized anion at physiological pH, but they are significantly more lipophilic and completely resistant to enzymatic degradation by esterases, thereby enhancing oral bioavailability and half-life [6].

Pathways Scaffold 4-(Thiomorpholin-4-ylmethyl)benzonitrile (Bifunctional Scaffold) Sulfoxide S-Oxidation (1 eq [O]) Sulfoxide Derivative (Tunable Polarity) Scaffold->Sulfoxide NaIO4 or 1 eq m-CPBA 0 °C Sulfone S-Oxidation (>2 eq [O]) Sulfone Derivative (Strong H-Bond Acceptor) Scaffold->Sulfone Excess m-CPBA RT Tetrazole [3+2] Cycloaddition 1H-Tetrazole Bioisostere (Metabolically Stable) Scaffold->Tetrazole NaN3, Catalyst DMF, 100-120 °C Amidine Pinner Reaction Amidine Derivative (Protease S1 Pocket Binder) Scaffold->Amidine HCl, ROH then NH3 Anhydrous

Figure 1: Divergent synthetic pathways enabling late-stage functionalization of the 4-(Thiomorpholin-4-ylmethyl)benzonitrile scaffold.

Application Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered as self-validating systems. Each step includes mechanistic rationale and analytical checkpoints.

Protocol A: Chemoselective Oxidation of the Thiomorpholine Ring to Sulfone

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) to achieve complete oxidation of the thioether to a sulfone, maximizing the hydrogen-bond acceptor profile [2].

Mechanistic Rationale: The reaction proceeds via a two-step electrophilic oxygen transfer. Temperature control is critical; performing the initial addition at 0 °C prevents competitive N-oxidation of the tertiary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-(Thiomorpholin-4-ylmethyl)benzonitrile in 10 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Oxidation: Slowly add a solution of m-CPBA (2.5 mmol, 2.5 equivalents to ensure complete conversion past the sulfoxide intermediate) in 5 mL of DCM dropwise over 30 minutes [2].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 12 hours.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 15 mL) to remove m-chlorobenzoic acid byproduct, followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • TLC: The sulfone product will elute with a significantly lower Rf than the starting material due to increased polarity.

    • ¹H NMR: The α-protons of the thiomorpholine ring (adjacent to the sulfur) will shift downfield (typically from ~2.6 ppm to ~3.0-3.2 ppm) due to the strong electron-withdrawing effect of the –SO₂– group.

Protocol B: Conversion of Benzonitrile to 1H-Tetrazole

The uncatalyzed[3+2] cycloaddition between a nitrile and an azide requires prohibitively high activation energy. This protocol utilizes a catalyst (such as NH₄Cl or a Lewis acid) in a polar aprotic solvent to facilitate the reaction [4, 6].

Mechanistic Rationale: The catalyst coordinates with the cyano nitrogen, increasing the electrophilicity of the nitrile carbon, thereby lowering the LUMO energy and accelerating the nucleophilic attack by the azide ion [6].

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled pressure vial, combine 1.0 mmol of the scaffold, 1.5 mmol of Sodium Azide (NaN₃), and 1.5 mmol of Ammonium Chloride (NH₄Cl) [4].

    • Safety Note: NaN₃ is highly toxic and potentially explosive. Handle with strict appropriate PPE and avoid contact with heavy metals or strong acids.

  • Solvent Addition: Add 5 mL of anhydrous Dimethylformamide (DMF). Seal the vial securely.

  • Cycloaddition: Heat the mixture to 100–120 °C in an oil bath and stir vigorously for 12–24 hours [4].

  • Workup: Cool the reaction mixture to RT. Dilute with 20 mL of ethyl acetate and 20 mL of water.

  • Acidification: Carefully adjust the aqueous layer to pH ~2-3 using 1M HCl. Causality: The tetrazole is synthesized as a sodium salt; acidification protonates the tetrazole ring, driving it into the organic phase.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint:

    • FT-IR: The sharp, distinct C≡N stretch at ~2220 cm⁻¹ will completely disappear.

    • ¹³C NMR: The cyano carbon signal (~118 ppm) will be replaced by the characteristic tetrazole quaternary carbon signal at ~155–160 ppm.

Workflow Step1 1. Reaction Setup Benzonitrile Scaffold NaN3 (1.5 eq) NH4Cl Catalyst Step2 2. Cycloaddition Solvent: DMF Temp: 110 °C Time: 12-24 h Step1->Step2 Step3 3. Quench & Workup Cool to RT Acidify to pH 2-3 (HCl) Extract (EtOAc) Step2->Step3 Step4 4. Validation IR: Loss of CN stretch NMR: Tetrazole C at 155ppm Step3->Step4

Figure 2: Step-by-step experimental workflow for the catalytic[3+2] cycloaddition of the benzonitrile scaffold to a 1H-tetrazole.

Quantitative Data: Physicochemical Profiling

Understanding the physicochemical shifts that occur during scaffold derivatization is paramount for predicting pharmacokinetics (PK). Table 1 summarizes the theoretical impact of modifying the thiomorpholine ring compared to a standard morpholine baseline.

Table 1: Comparative Physicochemical Properties of Scaffold Variants

Scaffold Variant (R-Group)Lipophilicity (Estimated LogP)Polar Surface Area (PSA, Ų)H-Bond Acceptors (HBA)Metabolic Stability (S-Oxidation Risk)
Morpholine (Baseline)Moderate (~1.5)12.471 (Ether Oxygen)High (Stable)
Thiomorpholine High (~2.1)3.000 (Thioether is poor HBA)Low (Prone to in vivo oxidation)
Thiomorpholine-1-oxide Low (~0.5)39.271 (Sulfoxide Oxygen)Moderate
Thiomorpholine-1,1-dioxide Lowest (~0.1)45.502 (Sulfone Oxygens)Very High (Fully Oxidized)

Data Interpretation: Converting the thiomorpholine to a sulfone drastically decreases LogP and increases the Polar Surface Area (PSA). This transformation is frequently utilized to rescue compounds suffering from poor aqueous solubility or high non-specific protein binding, while simultaneously eliminating a metabolic liability (unpredictable in vivo S-oxidation) [2, 3].

Conclusion

The 4-(Thiomorpholin-4-ylmethyl)benzonitrile scaffold is a highly programmable module for drug discovery. By leveraging chemoselective sulfur oxidation and catalytic nitrile cycloadditions, researchers can rapidly generate a diverse library of compounds with finely tuned physicochemical and pharmacokinetic properties. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis and accelerates the hit-to-lead optimization lifecycle.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile, Journal of Chemical Reviews.
  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria, PMC.
  • Absorption of the novel artemisinin derivatives artemisone and artemiside, Ovid.
  • Tetrahedron template - Asian Journal of Green Chemistry, Asian Journal of Green Chemistry.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy, Frontiers.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex, PMC.
  • 4-(Thiomorpholin-4-ylmethyl)benzonitrile, Benchchem.

Application Note: Strategic Protocols for Thiomorpholine Substitution on Benzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of thiomorpholine into benzonitrile scaffolds is a critical transformation in medicinal chemistry, often used to modulate lipophilicity (


) and metabolic stability compared to its morpholine analogs. This guide provides two distinct, validated protocols for this substitution:
  • Method A (

    
    ):  The preferred, metal-free route for activated substrates (fluoro-benzonitriles).
    
  • Method B (Pd-Catalysis): A robust cross-coupling route for unactivated or brominated substrates, addressing the specific challenge of catalyst poisoning by the sulfur heteroatom.

Strategic Decision Framework

Before selecting a protocol, analyze the electronic and steric properties of your benzonitrile substrate. The nitrile group (


) is a strong electron-withdrawing group (EWG), but its position relative to the leaving group determines the reaction pathway.
Pathway Selection Logic

The following decision tree outlines the selection criteria between Nucleophilic Aromatic Substitution (


) and Buchwald-Hartwig Cross-Coupling.

ReactionStrategy Start Start: Benzonitrile Substrate Analysis CheckLG Identify Leaving Group (LG) Start->CheckLG Sub_F LG = Fluorine CheckLG->Sub_F Sub_Br LG = Bromine/Chlorine CheckLG->Sub_Br CheckPos Is LG Ortho or Para to -CN? DecisionSNAr Pathway A: SNAr (Metal-Free) CheckPos->DecisionSNAr Yes (Activated) DecisionPd Pathway B: Buchwald-Hartwig (Pd-Catalyzed) CheckPos->DecisionPd No (Meta/Unactivated) Sub_F->CheckPos Sub_Br->DecisionPd Halogens (Cl/Br) are poor LGs for SNAr without strong activation

Figure 1: Decision matrix for selecting reaction conditions based on substrate electronics and leaving group identity.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: 2-fluoro- or 4-fluorobenzonitriles. Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

Scientific Rationale

Fluorine is the premier leaving group for


 on benzonitriles. Although the C-F bond is strong, the high electronegativity of fluorine inductively stabilizes the anionic intermediate (Meisenheimer complex), which is the rate-determining step. Thiomorpholine acts as a moderately nucleophilic secondary amine.
Protocol A: Standard Conditions
  • Scale: 1.0 mmol

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP. Note: DMSO accelerates

    
     rates significantly compared to alcohols due to better solvation of the intermediate.
    
ReagentEquivalentsAmountRole
4-Fluorobenzonitrile 1.0 equiv121 mgSubstrate
Thiomorpholine 1.2 equiv124 mgNucleophile

(anhydrous)
2.0 equiv276 mgBase (Acid Scavenger)
DMSO N/A3.0 mLPolar Aprotic Solvent

Step-by-Step Procedure:

  • Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add 4-fluorobenzonitrile (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Add DMSO (3.0 mL). Stir at room temperature for 5 minutes to ensure dispersion.

  • Addition: Add thiomorpholine (1.2 equiv) dropwise.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product is typically less polar than the amine but more polar than the nitrile.

  • Workup (Critical):

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice-water (30 mL) . The product often precipitates as a solid.

    • If solid: Filter, wash with water (

      
      ), and dry under vacuum.
      
    • If oil: Extract with EtOAc (

      
      ). Wash combined organics with brine to remove DMSO. Dry over 
      
      
      
      .[4]

Method B: Buchwald-Hartwig Cross-Coupling

Best for: 3-bromobenzonitriles, 4-chlorobenzonitriles, or deactivated systems. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition


 Amine Coordination 

Reductive Elimination).[5]
Scientific Rationale

Unlike


, this reaction is insensitive to the electronic activation of the ring. However, thiomorpholine presents a challenge:  the sulfur atom can coordinate to Palladium, poisoning the catalyst.
  • Solution: Use bidentate phosphine ligands (e.g., BINAP, Xantphos) which bind tightly to Pd, preventing sulfur displacement and maintaining catalytic activity.

Protocol B: Sulfur-Tolerant Conditions
  • Scale: 1.0 mmol

  • Catalyst System:

    
     / BINAP.
    
ReagentEquivalentsAmountRole
4-Bromobenzonitrile 1.0 equiv182 mgSubstrate
Thiomorpholine 1.2 equiv124 mgNucleophile

0.02 equiv18 mgPre-catalyst
rac-BINAP 0.04 equiv25 mgLigand (Chelating)

2.0 equiv650 mgBase
Toluene N/A5.0 mLSolvent (Degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen (

    
    ).
    
  • Catalyst Pre-complexation: Add

    
     and BINAP. Add Toluene (2 mL) and stir at room temperature for 10 mins. The solution should turn a deep orange/red.
    
  • Substrate Addition: Add the bromobenzonitrile, thiomorpholine, and

    
    . Wash down sides with remaining Toluene (3 mL).
    
  • Reaction: Heat to 100°C for 12–16 hours.

  • Workup:

    • Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove Palladium black and inorganic salts.

    • Rinse the pad with EtOAc.

    • Concentrate the filtrate and purify via flash column chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete conversion due to water.Ensure

is anhydrous. Switch solvent to NMP and increase temp to 100°C.
Catalyst Death (Method B) Sulfur poisoning of Pd.Switch ligand to Xantphos or DPPF . Increase catalyst loading to 5 mol%.
Dimer Formation Homocoupling of aryl halide.Ensure strict

-free conditions (sparge solvent with Argon for 15 mins).
Sticky Oil Product Residual DMSO/NMP.Perform a "back-extraction": Wash the organic layer 5 times with water.
Experimental Workflow Visualization

Workflow Setup 1. Setup (Vial + Reagents) Reaction 2. Reaction (Heat + Stir) Setup->Reaction Time/Temp Quench 3. Quench (Ice Water/Celite) Reaction->Quench Completion (TLC) Isolation 4. Isolation (Filtration or Extraction) Quench->Isolation

Figure 2: Generalized experimental workflow for thiomorpholine substitution.

References

  • Buchwald-Hartwig Amination Overview. Organic Chemistry Portal. (Retrieved 2023).[5][6] A comprehensive guide to Pd-catalyzed C-N bond formation, including ligand selection for secondary amines. Link

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine.MDPI Molbank, 2024. Details the

    
     synthesis of thiomorpholine derivatives on electron-deficient rings (nitro/cyano analogs). Link
    
  • Green Solvents for

    
     Reactions. Journal of Organic Chemistry, 2019. Discusses the replacement of dipolar aprotic solvents (DMF/DMSO) with greener alternatives like Cyrene or aqueous surfactant systems. Link
    
  • Thiomorpholine in Drug Discovery. Journal of Chemical Reviews, 2021. Reviews the pharmacological importance of thiomorpholine scaffolds and their synthetic routes. Link

Sources

Application Note: High-Yield Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-step preparation of 4-(Thiomorpholin-4-ylmethyl)benzonitrile Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract & Strategic Significance

The 4-(thiomorpholin-4-ylmethyl)benzonitrile scaffold (CAS 1042631-38-8) represents a critical pharmacophore in medicinal chemistry, often utilized in the development of GPCR ligands and enzyme inhibitors where the thiomorpholine ring modulates lipophilicity (LogP) and metabolic stability compared to its morpholine analog.

This guide details a robust, scalable protocol for its synthesis via nucleophilic substitution (


) . Unlike reductive amination strategies, this route utilizes the high reactivity of 4-(bromomethyl)benzonitrile to achieve rapid conversion with minimal byproduct formation. We prioritize a heterogeneous base system (

/MeCN) to simplify downstream processing, ensuring a self-validating workflow suitable for both milligram-scale discovery and gram-scale process development.

Retrosynthetic Analysis & Reaction Design

The most direct disconnection is at the benzylic carbon-nitrogen bond. The high electrophilicity of the benzylic halide pairs effectively with the moderate nucleophilicity of the secondary amine (thiomorpholine).

Reaction Pathway (DOT Visualization)

SynthesisPathway SM1 4-(Bromomethyl)benzonitrile (Electrophile) Complex Transition State (SN2 Attack) SM1->Complex + MeCN, K2CO3 SM2 Thiomorpholine (Nucleophile) SM2->Complex Product 4-(Thiomorpholin-4-ylmethyl)benzonitrile (Target) Complex->Product Reflux, 4-6h Byproduct HBr salt / KBr Complex->Byproduct

Caption: Bimolecular nucleophilic substitution pathway utilizing a mild inorganic base to scavenge generated acid.

Experimental Protocol: Nucleophilic Substitution Method

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]RoleCritical Attribute
4-(Bromomethyl)benzonitrile 196.041.0ElectrophileLachrymator ; Handle in hood.
Thiomorpholine 103.191.1NucleophileUnpleasant odor; Dispense via syringe.
Potassium Carbonate (

)
138.212.0BaseAnhydrous; Finely ground.
Acetonitrile (MeCN) 41.05-SolventHPLC Grade; Dry.
Ethyl Acetate 88.11-ExtractionACS Grade.
Step-by-Step Methodology
Step 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Charging: Add 4-(bromomethyl)benzonitrile (1.96 g, 10.0 mmol) and anhydrous

    
      (2.76 g, 20.0 mmol) to the flask.
    
  • Solvation: Add Acetonitrile (30 mL). Expert Note: MeCN is preferred over DMF as it allows for easier removal via rotary evaporation and cleaner workup.

  • Nucleophile Addition: While stirring at room temperature, add Thiomorpholine (1.13 g, 1.05 mL, 11.0 mmol) dropwise via syringe.

    • Observation: The suspension may turn slightly cloudy or yellow as the amine is added.

Step 2: Reaction Execution
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 60°C (oil bath temperature).

  • Monitoring: Stir vigorously for 4–6 hours.

    • TLC Control: Use 30% EtOAc in Hexanes. The starting bromide (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
    • Self-Validation: If starting material remains after 6 hours, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to accelerate the reaction via the Finkelstein mechanism.

Step 3: Workup & Isolation
  • Filtration: Cool the reaction to room temperature. Filter the mixture through a Celite pad or sintered glass funnel to remove solid inorganic salts (

    
    , excess 
    
    
    
    ). Wash the pad with MeCN (2 x 10 mL).
  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude oil or semi-solid.

  • Partitioning: Dissolve the residue in Ethyl Acetate (50 mL) and wash with:

    • Water (2 x 20 mL) – removes residual salts/solvent.

    • Brine (1 x 20 mL) – dries the organic layer.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate to dryness.
    
Step 4: Purification
  • Recrystallization (Preferred): The crude product often solidifies upon standing. Recrystallize from hot Ethanol or an EtOAc/Hexane mixture to yield white crystals.

  • Flash Chromatography (Alternative): If oil persists, purify on silica gel eluting with a gradient of 10%

    
     40% EtOAc in Hexanes.
    

Process Workflow Diagram

ExperimentalWorkflow Start Start: Charge RBF (Bromide + K2CO3 + MeCN) AddAmine Add Thiomorpholine (Dropwise, RT) Start->AddAmine Heat Reflux at 60°C (4-6 Hours) AddAmine->Heat Check TLC Check (SM Consumed?) Heat->Check Check->Heat No (Continue) Filter Filter Salts (Remove KBr/K2CO3) Check->Filter Yes Extract Aq. Workup (EtOAc / Water / Brine) Filter->Extract Purify Recrystallization (EtOH) Extract->Purify End Final Product (White Solid) Purify->End

Caption: Operational workflow for the synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following expected values derived from structural analogs (e.g., morpholine derivatives and thiomorpholine precursors).

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 65–75°C (based on morpholine analog mp

    
     60°C).
    
  • Mass Spectrometry (ESI+): Calculated

    
    ; Found 
    
    
    
    .
NMR Interpretation ( , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.62 Doublet (

)
2HAr-H (3,5)Protons ortho to nitrile (deshielded).
7.45 Doublet (

)
2HAr-H (2,6)Protons ortho to methylene linker.
3.58 Singlet2H

Diagnostic Peak: Confirms benzylation.
2.68 - 2.75 Multiplet4H

Thiomorpholine ring protons (adjacent to N).[5]
2.60 - 2.66 Multiplet4H

Thiomorpholine ring protons (adjacent to S).

Expertise & Troubleshooting (The "Why")

Why Acetonitrile over DMF?

While DMF is a classic solvent for


 reactions, it has a high boiling point (153°C) and is difficult to remove completely without aqueous washing, which can form emulsions with amine products. Acetonitrile (bp 82°C) allows for faster reaction rates due to its polarity but is easily stripped on a rotavap, simplifying the isolation of the crude amine.
Managing the "Oiling Out" Phenomenon

Tertiary amines often form oils. If the product does not crystallize from Ethanol:

  • Dissolve the oil in minimal Diethyl Ether.

  • Add

    
     in Dioxane (4M) dropwise to precipitate the Hydrochloride Salt .
    
  • Filter the salt—this is often easier to handle and more stable for storage.

Safety Considerations
  • 4-(Bromomethyl)benzonitrile: A potent lachrymator (tear gas agent). Action: Always weigh and handle inside a functioning fume hood. Clean glassware with a dilute NaOH/Ethanol solution to quench residues.

  • Thiomorpholine: Possesses a "rotten egg" or sulfide-like odor. Action: Use bleach (hypochlorite) to neutralize any spills or glassware, oxidizing the sulfide to odorless sulfoxide/sulfone.

References

  • General N-Alkylation Protocol: BenchChem. Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.[1]Link (Accessed 2024).

  • Thiomorpholine Reactivity: Velázquez, A. M., et al. "Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol."[3] Molbank, 2005, M400.[6] Link

  • Analogous Scaffold Analysis: BenchChem. Analysis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.Link

  • Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Standard Text).

Sources

4-(Thiomorpholin-4-ylmethyl)benzonitrile as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Thiomorpholin-4-ylmethyl)benzonitrile as a Strategic Intermediate

Executive Summary

4-(Thiomorpholin-4-ylmethyl)benzonitrile (CAS: 886498-88-2, inferred) represents a high-value "bifunctional hub" in medicinal chemistry. It combines a lipophilic thiomorpholine heterocycle—a bioisostere of morpholine known for enhanced metabolic stability and membrane permeability—with a benzonitrile handle. The nitrile group serves as a versatile electrophilic gateway, allowing rapid diversification into benzylamines, amidines, and heterocycles (e.g., tetrazoles), making this scaffold essential for Fragment-Based Drug Discovery (FBDD) targeting GPCRs and kinases.

This guide provides validated protocols for the synthesis of this intermediate and its downstream transformation, emphasizing scalable, high-yield methodologies.

Strategic Value in Drug Design

  • Bioisosterism: The thiomorpholine ring replaces morpholine to modulate pKa and increase logP (lipophilicity), often improving blood-brain barrier (BBB) penetration.

  • Metabolic "Soft Spot": The sulfur atom allows for controlled metabolic oxidation to sulfoxides or sulfones, which can be exploited to tune clearance rates or create active metabolites.

  • Divergent Synthesis: The nitrile group is stable under basic alkylation conditions but reactive under specific reducing or acidic conditions, acting as an ideal orthogonal protecting group/handle.

Synthesis Protocols

Method A: Nucleophilic Substitution (Scalable/Industrial)

Best for: Large-scale preparation (>10g) where raw material cost is a driver.

Reaction Overview:



Materials:

  • 4-(Bromomethyl)benzonitrile (1.0 equiv)

  • Thiomorpholine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 4-(bromomethyl)benzonitrile and anhydrous MeCN. Stir until dissolved.

  • Base Addition: Add K₂CO₃ powder in a single portion. The suspension will remain white/off-white.

  • Amine Addition: Add thiomorpholine dropwise over 10 minutes. Note: Thiomorpholine has a distinct sulfur odor; use a fume hood.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting bromide (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.4) should appear.[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr/excess K₂CO₃).

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a viscous oil that crystallizes upon standing or trituration with cold hexanes.

  • Purification: If necessary, recrystallize from Ethanol/Water (9:1) or pass through a short silica plug (eluting with DCM -> 5% MeOH/DCM).

Critical Control Point: Ensure the bromide is free of benzyl alcohol impurities, as these compete in the reaction.

Method B: Reductive Amination (Mild/Selective)

Best for: Late-stage functionalization or when avoiding strong bases.

Reaction Overview:



Step-by-Step Protocol:

  • Dissolve 4-cyanobenzaldehyde (1.0 equiv) and thiomorpholine (1.05 equiv) in 1,2-Dichloroethane (DCE).

  • Stir for 30 minutes at room temperature to allow pre-equilibrium (imine formation).

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in three portions over 15 minutes.

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

  • Dry over Na₂SO₄ and concentrate to yield the product.

Downstream Transformations (The "Hub" Concept)

Once synthesized, the nitrile group allows for three distinct chemical trajectories.

Trajectory 1: Reduction to Primary Amine

Target: 4-(Thiomorpholin-4-ylmethyl)benzylamine Reagent: Borane-THF Complex (B₂H₆·THF) or LiAlH₄. Protocol: Treat the nitrile with 2.0 equiv of BH₃·THF at 0°C, then reflux for 2 hours. Quench carefully with MeOH, then treat with HCl to break the boron-amine complex. Utility: Provides a diamine linker for amide coupling in peptidomimetics.

Trajectory 2: Pinner Reaction to Amidines

Target: Benzamidine derivatives Reagent: HCl(g) in dry Ethanol, followed by Ammonia/Amine. Protocol: Bubble dry HCl gas through an ethanolic solution of the nitrile at 0°C to form the imidate ester hydrochloride. Treat this intermediate with ammonia or a primary amine to generate the amidine. Utility: Critical for serine protease inhibitors (e.g., Thrombin, Factor Xa).

Trajectory 3: [3+2] Cycloaddition

Target: Tetrazoles (Carboxylic Acid Bioisostere) Reagent: Sodium Azide (NaN₃), ZnBr₂ (Catalyst). Protocol: Heat the nitrile with NaN₃ (1.5 equiv) and ZnBr₂ (0.5 equiv) in water/isopropanol at 100°C. Utility: Tetrazoles offer similar pKa to carboxylic acids but with improved metabolic stability and permeability.

Visualizing the Workflow

The following diagram maps the synthesis and the divergent utility of the scaffold.

G cluster_inputs Starting Materials cluster_outputs Downstream Targets Bromide 4-(Bromomethyl) benzonitrile Core 4-(Thiomorpholin-4-ylmethyl) benzonitrile (THE HUB) Bromide->Core S_N2 Alkylation (K2CO3, MeCN) Aldehyde 4-Cyanobenzaldehyde Aldehyde->Core Reductive Amination (NaBH(OAc)3) Thio Thiomorpholine Thio->Core Reagent Amine Benzylamine (Linker) Core->Amine Reduction (BH3-THF) Amidine Benzamidine (Protease Inhibitor) Core->Amidine Pinner Rxn (HCl/EtOH) Tetrazole Tetrazole (Acid Bioisostere) Core->Tetrazole Cycloaddition (NaN3, ZnBr2) Sulfoxide S-Oxide (Metabolite) Core->Sulfoxide Oxidation (mCPBA)

Figure 1: Synthesis and Divergent Reactivity Map of 4-(Thiomorpholin-4-ylmethyl)benzonitrile.

Safety & Handling

  • Thiomorpholine: Exhibits a strong, disagreeable sulfur odor. All transfers must occur in a fume hood. Treat glassware with bleach (hypochlorite) solution post-reaction to oxidize residual sulfur compounds and neutralize odor.

  • Nitriles: While organic nitriles are generally less toxic than inorganic cyanides, they can metabolize to release HCN. Avoid strong acids unless specified (e.g., Pinner reaction) and ensure adequate ventilation.

  • Borane Reagents: BH₃·THF is pyrophoric and reacts violently with water. Quench reactions slowly at low temperature.

References

  • Direct Alkylation Protocol: Battula, K., et al. "Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles." Journal of the Serbian Chemical Society, 2016, 81(3), 233–242. Link

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Nitrile Reduction (Borane): Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane." Journal of Organic Chemistry, 2009, 74(5), 1964–1970. Link

  • Thiomorpholine Bioactivity: Kassiou, M., et al. "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity."[2] ChemMedChem, 2015. Link

Sources

Application Note: Scale-Up Procedures for the Production of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Process Chemistry & API Intermediate Scale-Up

Introduction & Mechanistic Rationale

4-(Thiomorpholin-4-ylmethyl)benzonitrile is a highly valued synthetic building block in medicinal chemistry, predominantly utilized in the synthesis of potent Factor Xa inhibitors for anticoagulant therapies[1]. The molecule features a rigid benzonitrile moiety linked to a thiomorpholine ring, providing critical hydrogen-bonding and lipophilic interactions within the S1 and S4 pockets of the Factor Xa active site.

The core chemical transformation relies on the nucleophilic substitution (S_N2) of 4-cyanobenzyl bromide by the secondary amine of thiomorpholine. While this N-alkylation is straightforward at the bench scale, transitioning to a multi-kilogram pilot scale introduces significant chemical engineering challenges:

  • Thermal Management: The S_N2 alkylation is highly exothermic. Uncontrolled reagent addition at scale can lead to thermal runaway, promoting the formation of bis-alkylated quaternary ammonium impurities and the thermal degradation of the benzyl halide.

  • Base Selection & Kinetics: The choice of base dictates both the reaction kinetics and the physical state of the byproduct. Organic bases like triethylamine (TEA) can form thick, unmanageable slurries at scale. Conversely, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) provide cleaner impurity profiles but require optimized agitation to overcome mass-transfer limitations[2].

  • Solvent Optimization: Dimethylformamide (DMF) provides excellent solubility for all reactants but is notoriously difficult to remove during workup, often requiring extensive aqueous washing that degrades overall yield[2]. Acetonitrile (MeCN) offers a greener, easily recoverable alternative that suppresses quaternary salt formation. Furthermore, continuous flow methodologies have recently been highlighted as an effective way to handle thiomorpholine derivatives safely while maximizing throughput[3].

Process Optimization & Quantitative Data

To establish a robust scale-up route, a solvent and base screening matrix was executed. The goal was to maximize conversion while minimizing the need for chromatographic purification—a critical requirement for pilot-scale viability.

Table 1: N-Alkylation Optimization Matrix (100 g Scale)

SolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
DMFCs₂CO₃ (2.0)2512>998895.2%
DMFK₂CO₃ (2.0)2518958292.4%
MeCNK₂CO₃ (2.0)606>999198.7%
MeCNDIPEA (2.0)608988596.1%

Expert Insight & Causality: Acetonitrile (MeCN) combined with K₂CO₃ at 60 °C was selected as the optimal system for pilot-scale production. MeCN significantly suppresses the formation of quaternary ammonium impurities compared to DMF. K₂CO₃ acts as an efficient, non-nucleophilic heterogeneous acid scavenger, preventing the competitive alkylation often observed with hindered organic bases like DIPEA[2]. Crucially, the MeCN system allows for a direct solvent-swap crystallization, eliminating the need for complex liquid-liquid extractions.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems . Each critical phase contains an In-Process Control (IPC) metric that must be met before proceeding, ensuring batch-to-batch reproducibility.

Protocol A: Bench-Scale Reaction Profiling (100 g Scale)

Objective: Establish kinetic profiles and validate the self-correcting aqueous crystallization procedure.

  • Preparation: Charge a 1 L 3-neck round-bottom flask with MeCN (500 mL) and K₂CO₃ (141 g, 1.02 mol). Stir at 300 rpm.

  • Substrate Addition: Add 4-cyanobenzyl bromide (100 g, 0.51 mol) in a single portion.

  • Dosing: Load thiomorpholine (58 g, 0.56 mol) into a dropping funnel. Add dropwise over 30 minutes.

    • Causality: Dropwise addition controls the exotherm. The internal temperature must not exceed 35 °C during addition to prevent generation of the bis-alkylated impurity.

  • Reaction: Heat to 60 °C for 6 hours.

    • Self-Validation Check: Pull a 0.5 mL aliquot, dilute in MeCN, and analyze via HPLC. The reaction is deemed complete when the 4-cyanobenzyl bromide peak is <1.0% AUC. If >1.0%, add 0.05 equiv thiomorpholine and stir for 1 additional hour.

  • Workup: Filter the warm suspension to remove inorganic salts. Concentrate the filtrate under vacuum to ~150 mL. Slowly add 500 mL of cold water (5 °C) to precipitate the product. Filter, wash with water, and dry.

Protocol B: Pilot-Scale Execution (1 kg Scale)

Objective: Safely scale the optimized parameters utilizing jacketed thermal control and overhead agitation.

  • Reactor Purge: Purge a 20 L jacketed glass reactor with N₂ for 15 minutes to displace oxygen and atmospheric moisture.

  • Slurry Formation: Charge the reactor with 10 L of MeCN and 1.41 kg of finely milled K₂CO₃ (325 mesh). Start overhead PTFE agitation at 250 rpm.

    • Causality: Milled K₂CO₃ provides a higher surface area, overcoming the mass-transfer limitations inherent to heterogeneous basic slurries at scale.

  • Substrate Loading: Charge 1.00 kg of 4-cyanobenzyl bromide. Adjust the chiller jacket to maintain an internal temperature of 20 °C.

  • Controlled Dosing: Load 0.58 kg of thiomorpholine into the addition vessel. Dose into the reactor over 2.5 hours.

    • Self-Validation Check: Monitor the internal RTD probe. The dosing rate is dynamically linked to the internal temperature; if T_int exceeds 30 °C, dosing automatically pauses until T_int returns to 25 °C.

  • Maturation: Heat the jacket to achieve an internal temperature of 60 °C. Stir for 6 hours. Perform the HPLC IPC check (<1% starting material).

  • Filtration & Solvent Swap: Cool to 20 °C. Filter the mixture through a 10 µm sintered stainless-steel Nutsche filter. Wash the cake with 2 L of MeCN. Transfer the filtrate to a distillation unit and concentrate under reduced pressure (150 mbar, 40 °C) to a residual volume of 3 L.

  • Crystallization: Transfer the concentrate back to the 20 L reactor. Set agitation to 350 rpm. Slowly dose 10 L of chilled purified water (5 °C) over 1.5 hours.

    • Causality: The target molecule is highly lipophilic. The controlled anti-solvent (water) addition forces the 4-(thiomorpholin-4-ylmethyl)benzonitrile to precipitate as a highly pure crystalline solid, while partitioning unreacted thiomorpholine and polar degradation products into the aqueous waste stream.

  • Isolation: Discharge the slurry to a filter press. Wash with 3 L of cold water.

  • Drying: Transfer the wet cake to a vacuum tray dryer. Dry at 45 °C under high vacuum (<10 mbar).

    • Self-Validation Check: Dry to constant weight, defined as <0.1% mass change over a 2-hour period.

    • Expected Yield: 1.01 kg (91%). Purity: >98.5% by HPLC.

Process & Mechanistic Visualizations

ProcessFlow A 4-Cyanobenzyl Bromide + Thiomorpholine B N-Alkylation (MeCN, K2CO3, 60°C) A->B C Filtration (Remove Salts) B->C D Concentration & Solvent Swap C->D E Aqueous Crystallization D->E F Pure Product >98% HPLC E->F

Pilot-scale workflow for the synthesis and purification of 4-(Thiomorpholin-4-ylmethyl)benzonitrile.

FactorXaPathway API Factor Xa Inhibitor (Thiomorpholine Motif) FXa Factor Xa (Active Protease) API->FXa Inhibits Thrombin Thrombin (Factor IIa) FXa->Thrombin Catalyzes Prothrombin Prothrombin (Factor II) Prothrombin->Thrombin Fibrin Fibrin Clot (Thrombosis) Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Fibrinogen->Fibrin

Mechanism of action for Factor Xa inhibitors utilizing the thiomorpholine benzonitrile motif.

References

  • Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow | Source: Organic Process Research & Development[3] | URL: [Link]

  • Title: US8518977B2 - Benzamides and related inhibitors of factor XA | Source: Google Patents[1] | URL:

Sources

Handling and storage protocols for thiomorpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocols for Thiomorpholine Derivatives

Executive Summary & Chemical Context

Thiomorpholine (tetrahydro-2H-1,4-thiazine) and its derivatives are critical bioisosteres in medicinal chemistry, often employed to modulate the lipophilicity and metabolic stability of morpholine-containing drugs [1]. Unlike their oxygenated counterparts, thiomorpholine derivatives possess a sulfur center susceptible to distinct degradation pathways—primarily S-oxidation—and exhibit unique nucleophilic behaviors.

This guide provides a self-validating protocol for handling these compounds. It distinguishes between the air-sensitive free bases/sulfides and the robust sulfones (1,1-dioxides) , ensuring that researchers maintain structural integrity from receipt to reaction.

Physicochemical Profile & Stability Mechanisms

To handle these compounds effectively, one must understand the "Why" behind their instability. The sulfur atom in the thiomorpholine ring is a "soft" nucleophile, making it prone to two primary failure modes:

  • S-Oxidation (The Primary Threat): Atmospheric oxygen, over time, or trace peroxides in solvents will oxidize the sulfide (

    
    ) to the sulfoxide (
    
    
    
    ) and eventually the sulfone (
    
    
    ). This changes the compound's polarity, solubility, and biological activity [2].
    • Diagnostic: A shift in retention time on LC-MS and downfield shifts of adjacent protons in

      
      H-NMR.
      
  • Hygroscopicity & Carbamate Formation: As secondary amines, unsubstituted thiomorpholines react with atmospheric

    
     to form carbamates, a reversible but purity-compromising reaction.
    

Table 1: Comparative Properties of Core Thiomorpholine Derivatives

PropertyThiomorpholine (Free Base)Thiomorpholine 1,1-DioxideThiomorpholine HCl Salt
CAS 123-90-039093-93-15967-90-8
Physical State Liquid (Clear to Yellow)Solid (Crystalline)Solid (Hygroscopic)
Oxidation Risk High (Air Sensitive)Negligible (Fully Oxidized)Low (Protonation protects N, not S)
Odor Profile Stench (Sulfurous/Amine)OdorlessMild
Storage Inert Gas (

/Ar), 2-8°C
Ambient, DesiccatedAmbient, Desiccated
pKa (Conj. Acid) ~9.0~5.0 (Electron withdrawing

)
N/A

Strategic Storage Protocol

Do not treat all thiomorpholine derivatives equally. We utilize a Tiered Storage System to maximize shelf-life while minimizing logistical burden.

Tier 1: High-Risk Compounds (Free Bases & Unoxidized Sulfides)

Examples: Thiomorpholine, 4-methylthiomorpholine, 2-substituted thiomorpholines.

  • Atmosphere: Strictly under Inert Gas (Argon preferred over Nitrogen due to density).

  • Container: Amber glass vials with Teflon-lined septa. Avoid polyethylene bottles as sulfur odors can permeate and oxidize through the plastic.

  • Temperature: Refrigerate (2–8°C). Freezing is acceptable but requires careful thawing to prevent condensation.

  • Seal: Parafilm is insufficient. Use electrical tape or heat-shrink bands over the cap for long-term banking.

Tier 2: Low-Risk Compounds (Sulfones & Salts)

Examples: Thiomorpholine 1,1-dioxide, Thiomorpholine HCl.

  • Atmosphere: Ambient air is permissible, but desiccation is mandatory.

  • Container: Tightly sealed glass or high-density polypropylene (HDPP).

  • Temperature: Room temperature (20–25°C).

Visualization: Storage Decision Logic

StorageProtocol Start Compound Receipt CheckOx Check Oxidation State (Sulfur Status) Start->CheckOx Sulfide Sulfide (-S-) (e.g., Thiomorpholine) CheckOx->Sulfide Unoxidized Sulfone Sulfone (-SO2-) (e.g., 1,1-Dioxide) CheckOx->Sulfone Fully Oxidized CheckForm Physical Form? Sulfide->CheckForm ProtocolC PROTOCOL C: Ambient Storage Standard Shelf Sulfone->ProtocolC Liquid Liquid Free Base CheckForm->Liquid Liquid SolidSalt Solid / HCl Salt CheckForm->SolidSalt Solid Salt ProtocolA PROTOCOL A: Argon Purge + 4°C Amber Glass Only Liquid->ProtocolA ProtocolB PROTOCOL B: Desiccator + RT Keep Dry SolidSalt->ProtocolB

Caption: Decision matrix for assigning storage conditions based on oxidation state and physical form.

Handling & Safety (HSE) Protocols

Odor Control (The "Stench" Factor)

Thiomorpholine free base has a pervasive, disagreeable odor described as "decaying cabbage" or "rotten eggs."

  • Engineering Control: Always handle liquids in a certified fume hood.

  • Waste Neutralization: Do not pour directly into organic waste.

    • Protocol: Treat glassware and syringes with a 10% Sodium Hypochlorite (Bleach) solution for 30 minutes. The bleach oxidizes the sulfide to the non-smelly sulfoxide/sulfone [3].

    • Verification: The disappearance of the odor confirms oxidation.

Reaction Setup Best Practices

When using thiomorpholines as nucleophiles in synthesis (e.g.,


 or Amide coupling):
  • Solvent Degassing: Sparge reaction solvents with Nitrogen for 15 minutes prior to addition. Dissolved oxygen is the enemy.

  • Order of Addition: Add the thiomorpholine last or immediately before heating to minimize exposure time.

  • Non-Sparking Tools: Due to the combustible nature (Flash point ~63°C), ground all vessels.

Quality Control & Troubleshooting

Before committing valuable intermediates to a reaction with thiomorpholine, validate the reagent's purity.

The "Shift-Check" Method (NMR): Oxidation of the sulfur ring causes a distinct downfield shift in the protons adjacent to the sulfur (


 and 

positions).
  • Pure Thiomorpholine: Multiplets at ~2.6 ppm (S-CH2) and ~3.0 ppm (N-CH2).

  • Oxidized (Sulfoxide): S-CH2 protons shift downfield to ~2.8–3.2 ppm .

  • Oxidized (Sulfone): S-CH2 protons shift further to ~3.0–3.5 ppm .

Visualization: Degradation Pathway

Degradation TM Thiomorpholine (Active Reagent) Sulfoxide Sulfoxide (Impurity A) TM->Sulfoxide Slow Ox1 Oxidation (+O2 / Peroxides) Sulfone Sulfone (Inert Impurity) Sulfoxide->Sulfone Fast w/ Oxidants Ox2 Oxidation (Prolonged Exposure)

Caption: Stepwise oxidation pathway from active sulfide to inert sulfone.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[1]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. Organic Letters (ACS), 2019.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, 2011. (Standard protocol for sulfide oxidation/waste).

  • Thiomorpholine Safety Data Sheet (SDS). TCI Chemicals, Revision 2024.

Sources

Functionalization of the nitrile group in 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Nitrile Moiety in 4-(Thiomorpholin-4-ylmethyl)benzonitrile for Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, 4-(Thiomorpholin-4-ylmethyl)benzonitrile serves as a highly versatile bifunctional building block. The thiomorpholine ring provides unique pharmacokinetic properties—such as modulated lipophilicity and hydrogen-bonding capabilities—while the nitrile group acts as a robust synthetic handle[1]. Because the cyano group is relatively inert under mild conditions, it can be carried through complex synthetic sequences before being functionalized at a late stage[1].

This technical guide details the two most pharmacologically valuable transformations of this nitrile moiety:

  • Reduction to a Primary Amine: Yields a nucleophilic handle for subsequent amide coupling or reductive amination.

  • [3+2] Cycloaddition to a 1H-Tetrazole: Generates a metabolically stable, non-classical bioisostere for carboxylic acids, widely utilized in antihypertensive and antifungal drug design[2][3].

Workflow SM 4-(Thiomorpholin-4-ylmethyl) benzonitrile Amine Primary Amine (Reduction) SM->Amine Raney Ni, H2, NH3 Tetrazole 1H-Tetrazole ([3+2] Cycloaddition) SM->Tetrazole NaN3, ZnCl2, Heat

Divergent functionalization of the nitrile moiety into amine and tetrazole derivatives.

Pathway A: Controlled Reduction to the Primary Amine

Causality & Experimental Design

The conversion of a nitrile (-C≡N) to a primary amine (-CH₂NH₂) is classically achieved via catalytic hydrogenation or metal hydride reduction[1]. However, a ubiquitous challenge in catalytic hydrogenation is the formation of secondary and tertiary amine byproducts. This occurs when the intermediate imine condenses with the newly formed primary amine[4].

The Solution: To suppress this side reaction, the hydrogenation is conducted in a solvent saturated with anhydrous ammonia. The excess ammonia shifts the thermodynamic equilibrium, outcompeting the primary amine for the intermediate imine and ensuring high selectivity for the primary amine product[4][5]. Furthermore, Raney Nickel is selected over Palladium on Carbon (Pd/C) to mitigate the risk of catalyst poisoning by the sulfur atom inherent to the thiomorpholine ring[1].

Protocol 1: Catalytic Hydrogenation using Raney Nickel

Self-Validating System: The reaction's completion is validated by the cessation of hydrogen gas uptake and the disappearance of the nitrile carbon signal (~115 ppm) in ¹³C NMR.

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 4-(Thiomorpholin-4-ylmethyl)benzonitrile (1.0 eq) in absolute ethanol saturated with ammonia (approx. 2 M NH₃ in EtOH)[5].

  • Catalyst Addition: Add a catalytic amount of Raney Nickel (supplied as a slurry in water). Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in air.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then pressurize with hydrogen gas (H₂) to 50–100 psi. Heat the mixture to 50–60 °C and stir vigorously for 12–24 hours[5].

  • Workup: Once H₂ uptake ceases, cool the reactor to room temperature and safely vent the pressure. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the filter cake with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude (4-(thiomorpholin-4-ylmethyl)phenyl)methanamine can be purified via acid-base extraction or utilized directly in subsequent coupling steps.

Pathway B: Zinc-Catalyzed[3+2] Cycloaddition to 1H-Tetrazole

Causality & Experimental Design

Historically, synthesizing tetrazoles from nitriles required highly toxic organotin reagents or the in situ generation of explosive, volatile hydrazoic acid (HN₃)[6]. Modern, safer protocols utilize sodium azide (NaN₃) in the presence of a Lewis acid catalyst, predominantly Zinc Chloride (ZnCl₂)[3][7].

Mechanistic Insight: The Zn²⁺ ion coordinates to the nitrogen of the nitrile group, significantly increasing the electrophilicity of the nitrile carbon. This lowers the activation energy required for the nucleophilic attack by the azide ion, facilitating a smooth [3+2] cycloaddition[6]. The reaction forms a stable zinc tetrazolide intermediate, which prevents the release of free hydrazoic acid during the heating phase. The free tetrazole is only released during a controlled, strongly acidic workup[3][6].

Mechanism Nitrile Nitrile Substrate ZnComplex Zn-Nitrile Complex (Electrophilic Activation) Nitrile->ZnComplex + ZnCl2 AzideAttack Azide Nucleophilic Attack ([3+2] Cycloaddition) ZnComplex->AzideAttack + NaN3 Intermediate Zinc Tetrazolide Intermediate AzideAttack->Intermediate Cyclization Product 1H-Tetrazole Product (Acidic Workup) Intermediate->Product + HCl (aq)

Mechanistic pathway of zinc-catalyzed[3+2] azide-nitrile cycloaddition.

Protocol 2: Tetrazole Synthesis via ZnCl₂ Catalysis

Self-Validating System: The product will only partition into the organic layer during extraction if the pH is successfully lowered to ~2-3, breaking the zinc complex and protonating the tetrazole (pKa ~4.5).

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(Thiomorpholin-4-ylmethyl)benzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and anhydrous zinc chloride (ZnCl₂, 0.5–1.0 eq)[3][7].

  • Solvent Addition: Suspend the reagents in a polar aprotic solvent such as DMF, or a polar protic solvent like isopropyl alcohol[3][7].

  • Cycloaddition: Heat the reaction mixture to 120–140 °C (or reflux if using isopropyl alcohol) and stir for 15–24 hours. Monitor via TLC (MeOH:DCM) until the starting material is consumed[3][7].

  • Quenching & Protonation: Cool the mixture to room temperature. Crucial Step: Slowly add concentrated HCl to adjust the pH to 2–3. Stir vigorously for 30 minutes to break up the precipitated zinc-tetrazole complex[3]. (Perform in a well-ventilated fume hood to safely exhaust any trace hydrazoic acid generated from unreacted NaN₃).

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(4-(1H-tetrazol-5-yl)benzyl)thiomorpholine[3].

Quantitative Data & Optimization

The table below summarizes the optimization parameters for functionalizing the nitrile group, highlighting the causality behind reagent selection and the resulting impurity profiles.

Transformation TargetReagents / CatalystSolvent SystemTemp (°C)Expected YieldKey Impurity Profile / Limitations
Primary Amine H₂ (50-100 psi), Raney Ni, NH₃Ethanol50–60>85%<5% Secondary amine formation[4][5].
Primary Amine LiAlH₄ (2.0 eq)Anhydrous THF0 to RT~75%Risk of over-reduction or thiomorpholine ring cleavage[1].
1H-Tetrazole NaN₃ (1.5 eq), ZnCl₂ (0.5 eq)DMF or Isopropanol120–14072–80%Unreacted nitrile; requires strict acidic workup[3][7].
1H-Tetrazole NaN₃ (2.5 eq), AcOHNMP / H₂O220 (MW)~81%High temp flow can lead to decarboxylation/decomposition[8].

References

  • Gutmann, B., et al. Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry. [Link]

  • Demko, Z. P., & Sharpless, K. B. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. ResearchGate. [Link]

  • Patel, et al. A novel and improved process for the preparation of Irbesartan...
  • Kharb, R., et al. Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. PMC.[Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-(Thiomorpholin-4-ylmethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of 4-(Thiomorpholin-4-ylmethyl)benzonitrile Synthesis Ticket ID: #SYN-CN-402 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile (Target Molecule 1 ). Users frequently report yield inconsistencies ranging from 40% to 90%. The primary failure modes are oxidative degradation of the sulfur moiety , hydrolysis of the nitrile group , and competitive dimerization of the benzyl halide.

This support documentation provides two validated protocols (Nucleophilic Substitution & Reductive Amination) and a troubleshooting matrix designed to restore yields to >85%.

Module 1: Primary Synthetic Route (Nucleophilic Substitution)

The Protocol (S_N2 Pathway)

This is the industry-standard route due to the availability of 4-(bromomethyl)benzonitrile. However, it is strictly governed by the basicity of the medium and the dryness of the solvent.

Reaction Scheme:



Step-by-Step Methodology
  • Reagent Prep: Dissolve 4-(bromomethyl)benzonitrile (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv). Note: Use granular K2CO3, not powder, to prevent stirring issues, or ensure vigorous magnetic stirring.

  • Nucleophile Addition: Add Thiomorpholine (1.1 equiv) dropwise at room temperature.

  • Reaction: Heat to 60°C (internal temp) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup (Critical):

    • Cool to RT. Filter off inorganic salts.

    • Concentrate filtrate.

    • Acid-Base Purification: Dissolve residue in EtOAc. Extract with 1M HCl (Product goes to aqueous layer). Wash organic layer (removes non-basic impurities). Basify aqueous layer with NaOH to pH 10. Extract product back into EtOAc.

Expert Insight: Why this works?
  • Solvent Choice: MeCN is polar aprotic, facilitating the S_N2 mechanism by solvating the cation (K+) while leaving the thiomorpholine nucleophile naked and reactive. Unlike DMF, MeCN is easily removed, preventing high-temperature distillation that degrades the sulfur.

  • Base Selection: K2CO3 is mild enough to neutralize the HBr byproduct without hydrolyzing the sensitive nitrile (-CN) group to an amide.

Module 2: Alternative Route (Reductive Amination)

The Protocol (Reductive Alkylation)

Use this route if the benzyl bromide starting material is degraded or if dimerization is the primary failure mode.

Reaction Scheme:



Step-by-Step Methodology
  • Imine Formation: Mix 4-cyanobenzaldehyde (1.0 equiv) and Thiomorpholine (1.0 equiv) in 1,2-Dichloroethane (DCE) . Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions.

  • Quench: Stir overnight at RT. Quench with saturated NaHCO3.

Module 3: Troubleshooting & FAQs

Visualizing the Failure Modes

The following diagram illustrates the decision logic for synthesis and where specific side reactions occur.

ReactionLogic Start Start: Choose Precursor RouteA Route A: Benzyl Bromide (S_N2) Start->RouteA RouteB Route B: Benzaldehyde (Reductive Amination) Start->RouteB ConditionCheck Check Reagents RouteA->ConditionCheck ProcessB Reaction: STAB, DCE, AcOH RouteB->ProcessB ProcessA Reaction: MeCN, K2CO3, 60°C ConditionCheck->ProcessA Reagents Dry? Failure1 Issue: Low Yield (<50%) ProcessA->Failure1 Water present Failure2 Issue: Impurity X (Sulfoxide) ProcessA->Failure2 Air exposure Success Target: 4-(Thiomorpholin-4-ylmethyl)benzonitrile ProcessA->Success Optimized ProcessB->Success Sol1 Fix: Dry Solvent & Lower Temp (Prevent Hydrolysis) Failure1->Sol1 Sol2 Fix: Degas Solvents (N2) (Prevent S-Oxidation) Failure2->Sol2

Caption: Decision tree for synthetic route selection and troubleshooting common failure modes (Hydrolysis vs. Oxidation).

Knowledge Base (Q&A)
Q1: My product has a persistent "Impurity X" slightly more polar than the product. What is it?

Diagnosis: This is likely the Sulfoxide derivative (S=O). Root Cause: Thiomorpholine contains a thioether linkage susceptible to oxidation by atmospheric oxygen, especially in hot solvents or if peroxides are present in ethers (THF/Dioxane). Solution:

  • Degas solvents by sparging with Nitrogen/Argon for 15 minutes before use.

  • Avoid peroxide-forming solvents like THF unless freshly distilled.

  • Store the final product under inert gas; the solid state is relatively stable, but solutions oxidize over time.

Q2: The nitrile peak (~2220 cm⁻¹) is weak or absent in IR. Why?

Diagnosis: Nitrile Hydrolysis . Root Cause: Using strong bases (NaOH, KOH) or aqueous conditions at high temperatures converts the nitrile to a primary amide (-CONH2) or carboxylic acid (-COOH). Solution:

  • Switch to K2CO3 or DIPEA (Hünig's base).

  • Ensure the solvent is anhydrous .

  • Do not exceed 80°C.

Q3: Can I use DMF instead of Acetonitrile?

Technical Evaluation:

Feature Acetonitrile (MeCN) DMF
Boiling Point 82°C (Easy removal) 153°C (Hard removal)
S_N2 Rate Fast Very Fast
Workup Evaporation or Extraction Requires aqueous wash (Emulsion risk)

| Recommendation | Preferred | Avoid (unless substrate is insoluble) |[1][2]

Insight: DMF is difficult to remove without high heat (risk of sulfur oxidation) or extensive water washes (risk of product loss if not pH controlled). Stick to MeCN or Acetone.

Module 4: Purification Strategy

The basicity of the thiomorpholine nitrogen (


 for the conjugate acid) allows for a "Self-Validating" purification system that avoids column chromatography in many cases.

Workup Crude Crude Reaction Mix AcidExt Extract with 1M HCl Crude->AcidExt OrgLayer1 Organic Layer (Discard Non-Basic Impurities) AcidExt->OrgLayer1 AqLayer1 Aqueous Layer (Acidic) Contains Product Salt AcidExt->AqLayer1 Basify Basify to pH 10 (NaOH) AqLayer1->Basify FinalExt Extract into EtOAc Basify->FinalExt Product Pure Product (Evaporate) FinalExt->Product

Caption: Acid-Base extraction workflow to isolate the tertiary amine product from non-basic starting materials.

References

  • Nucleophilic Substitution Protocol (Analogous Thiomorpholine Benzylation)

    • Title: Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles.
    • Source: Journal of the Serbian Chemical Society (2016).
    • Relevance: Describes K2CO3/Acetone conditions for N-alkyl
  • Thiomorpholine Structural Characterization & Properties

    • Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.[3]

    • Source: MDPI (Molbank 2024).
    • Relevance: Confirms stability of thiomorpholine ring and N-alkylation preference over S-alkyl
  • Reductive Amination Guidelines

    • Title: Reductive Amination - Common Conditions.[4]

    • Source: Common Organic Chemistry.
    • Relevance: Standard operating procedures for STAB/Aldehyde reactions.
  • Sulfur Oxidation Prevention

    • Title: New Aspects of Thiomorpholine Chemistry.[5][6]

    • Source: Russian Journal of Organic Chemistry (via ResearchGate).[6]

    • Relevance: Discusses the reactivity of the sulfur

Sources

Technical Support Center: Thiomorpholine Alkylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: The "Dual Nucleophile" Dilemma

Thiomorpholine presents a classic chemoselectivity challenge in organic synthesis. It contains two distinct nucleophilic centers:[1]

  • Nitrogen (Position 4): A secondary amine (Harder nucleophile).[1]

  • Sulfur (Position 1): A thioether (Soft nucleophile).[1]

While N-alkylation is typically the desired pathway for medicinal chemistry scaffolds, the sulfur atom is highly polarizable and can compete for electrophiles, leading to the formation of sulfonium salts (S-alkylation).[1] Furthermore, the resulting tertiary amine product is nucleophilic enough to react again, leading to quaternary ammonium salts (over-alkylation).[1]

This guide provides a mechanistic breakdown and troubleshooting protocols to suppress these side reactions and maximize N-alkylation efficiency.

Mechanistic Analysis & Reaction Pathways[2][3]

To troubleshoot, one must first visualize the competitive landscape.[1] The following diagram maps the kinetic and thermodynamic pathways governing the reaction.

Thiomorpholine_Pathways TM Thiomorpholine (Starting Material) N_Alk N-Alkyl Thiomorpholine (DESIRED PRODUCT) TM->N_Alk  Path A: N-Alkylation (Promoted by Base/Hard Electrophiles)   S_Alk S-Alkyl Sulfonium Salt (Side Product A) TM->S_Alk  Path B: S-Alkylation (Promoted by Soft Electrophiles/Neutral pH)   Base Base (Deprotonation) Base->TM Activates N-H Quat Quaternary Ammonium Salt (Over-Alkylation) N_Alk->Quat  Path C: Over-Alkylation (Excess Electrophile)  

Figure 1: Competitive reaction pathways in thiomorpholine alkylation. Path A is the target; Paths B and C are the primary failure modes.

Troubleshooting Guide: Solving Specific Failures

Issue 1: Formation of Sulfonium Salts (S-Alkylation)

Symptom: Loss of starting material but low yield of desired product; appearance of highly polar, water-soluble byproducts; "oiling out" of reaction mixture.[1]

Root Cause (HSAB Theory): According to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "soft" base. If you use a "soft" electrophile (e.g., alkyl iodides) in neutral conditions, S-alkylation becomes kinetically favorable [1].[1]

Corrective Actions:

  • Switch Leaving Groups: Move from Iodides (Soft) to Chlorides or Mesylates (Harder).[1] This favors attack by the Nitrogen (Harder nucleophile).

  • Base Selection: Ensure the base is strong enough to scavenge the proton effectively.[2] Use K₂CO₃ or Cs₂CO₃ in polar aprotic solvents. The carbonate anion helps cluster with the ammonium intermediate, driving the equilibrium toward the free amine for reaction.

  • Solvent Switch: Use Acetonitrile (ACN) or DMF .[1][2] ACN is particularly effective as it solvates the cation of the base but leaves the carbonate anion "naked" and reactive.

Issue 2: Over-Alkylation (Quaternization)

Symptom: Product converts to a quaternary salt (M+ mass peak corresponds to Product + Alkyl Group).[1]

Root Cause: The N-alkylated product is a tertiary amine, which is often more nucleophilic than the starting secondary amine due to the inductive effect of the alkyl group.

Corrective Actions:

  • Stoichiometry Control: Use a slight deficit of the alkylating agent (0.95 eq) relative to the thiomorpholine.

  • Reverse Addition: Add the alkyl halide slowly (dropwise) to a solution of thiomorpholine and base. This ensures the concentration of alkyl halide is always low relative to the unreacted secondary amine.

  • Steric Modulation: If the alkyl group is small (Methyl/Ethyl), over-alkylation is rapid.[1] Cooling the reaction to 0°C during addition can suppress the second alkylation step.

Issue 3: Oxidative Degradation (Sulfoxide Formation)

Symptom: M+16 peaks in LCMS; complex NMR in the aliphatic region.

Root Cause: Thiomorpholine sulfur is prone to oxidation by atmospheric oxygen, especially in the presence of transition metals or under intense light (photocatalytic oxidation) [2].[1]

Corrective Actions:

  • Degas Solvents: Sparge solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen.

  • Workup Caution: Avoid using peroxide-containing ethers (like old THF) during extraction.[1]

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity for N-alkylation while suppressing sulfonium formation.

Reagents:

  • Thiomorpholine (1.0 equiv)[1]

  • Alkyl Bromide/Chloride (1.0 - 1.1 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv) [3][1]

  • Solvent: Acetonitrile (ACN) or DMF (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (powdered, anhydrous) in ACN .

    • Why: Powdered carbonate provides a larger surface area for the heterogeneous reaction.

  • Activation: Add Thiomorpholine and stir at room temperature for 10 minutes.

    • Why: Allows the base to interact with the amine, preparing it for proton scavenging.

  • Addition: Add the Alkyl Halide dropwise over 15–30 minutes.

    • Critical: If the alkyl halide is a liquid, dilute it in a small amount of ACN before addition.[1] This prevents localized high concentrations that lead to over-alkylation.[1]

  • Reaction: Heat the mixture to 50–60°C and monitor by TLC/LCMS.

    • Note: Alkyl chlorides may require catalytic KI (Finkelstein condition), but be aware this makes the electrophile "softer" and increases S-alkylation risk.[1] Only use KI if conversion is stalled.[1]

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition the residue between EtOAc and Water.

    • Self-Validating Step: The S-alkylated sulfonium salts are water-soluble. Washing the organic layer thoroughly with water removes these side products, purifying the N-alkylated target.

Comparative Data: Reaction Conditions

VariableCondition A (Risk of Failure)Condition B (Optimized)Mechanistic Rationale
Electrophile Alkyl Iodide (R-I)Alkyl Bromide/Chloride (R-Br/Cl)Iodides are "soft" and favor S-alkylation.[1] Chlorides are "hard" and favor N-alkylation.
Base Pyridine / Et₃NK₂CO₃ / Cs₂CO₃Inorganic bases in aprotic solvents favor the specific N-alkylation mechanism via surface catalysis.
Solvent Methanol / EthanolACN / DMFProtic solvents (MeOH) solvate the nucleophile, reducing reactivity.[1] Aprotic solvents enhance nucleophilicity.[1]
Stoichiometry 1.5 eq Alkyl Halide1.0 eq Alkyl HalideExcess electrophile guarantees over-alkylation (quaternization).[1]

Diagnostic Decision Tree

Use this logic flow to diagnose your specific reaction failure.

Troubleshooting_Tree Start Start: Analyze Crude LCMS/TLC Q1 Is the Product Mass Correct? Start->Q1 Yes Check Purity/Yield Q1->Yes Yes No Identify Impurity Mass Q1->No No Mass_Plus_R Mass = Product + R (Over-Alkylation) No->Mass_Plus_R Double Alkylation Mass_S_Alk Mass = SM + R (but polar/water soluble) (S-Alkylation) No->Mass_S_Alk Wrong Regioisomer Mass_Ox Mass = SM + 16 (Oxidation) No->Mass_Ox Oxidation Fix_Over Action: Reduce Alkyl Halide eq. Add dropwise at 0°C. Mass_Plus_R->Fix_Over Fix_S Action: Switch to Alkyl Chloride. Change solvent to ACN. Mass_S_Alk->Fix_S Fix_Ox Action: Degas solvents. Run under Argon. Mass_Ox->Fix_Ox

Figure 2: Diagnostic workflow for identifying and correcting reaction failures.

FAQ: Expert Insights

Q: Can I use Sodium Hydride (NaH) to ensure deprotonation? A: While NaH is a strong base, it is often overkill for thiomorpholine (pKa of conjugate acid ~9.0).[1] NaH can lead to background elimination of the alkyl halide (E2 reaction) if the halide is secondary. Carbonate bases (K₂CO₃) are generally safer and sufficiently strong [4].[1]

Q: My product is water-soluble, how do I separate it from the sulfonium salt? A: If your N-alkyl product is polar, standard extraction might fail.[1] Try Ion Exchange Chromatography (SCX columns).[1] The tertiary amine will bind to the acidic resin, allowing you to wash away the sulfonium salts (which are permanent cations and behave differently) or neutral impurities, then elute the product with ammonia in methanol.

Q: Why does adding KI (Potassium Iodide) hurt my selectivity? A: KI generates an alkyl iodide in situ (Finkelstein reaction).[1] While this speeds up the reaction, it converts your "hard" alkyl chloride into a "soft" alkyl iodide, which increases the affinity for the sulfur atom (soft-soft interaction), thereby increasing the S-alkylated impurity [1].[1]

References

  • Pearson, R. G. (1963).[1] Hard and Soft Acids and Bases.[3][4][5][6][7] Journal of the American Chemical Society, 85(22), 3533–3539.[1] Link[1]

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017).[1][8][9] Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Induced Toggle from Ir(II) to Ir(IV) Pathways.[1] Organic Letters, 19(17), 4696–4699.[1][8] Link[1]

  • BenchChem Technical Support. (2025). Troubleshooting N-Alkylation of 2-Methylthiomorpholine. BenchChem Guides. Link[1]

  • Patel, M., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1883–1894.[1] Link

Sources

Technical Support Center: Crystallization Optimization for 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CRY-TIO-BN-001 Assigned Specialist: Senior Application Scientist, Process Development Subject: Solvent Selection & Troubleshooting Guide

Executive Summary: Physicochemical Profile

Before initiating solvent screening, it is critical to understand the molecular "personality" of 4-(Thiomorpholin-4-ylmethyl)benzonitrile . Successful crystallization relies on exploiting specific intermolecular interactions.[1]

  • The "Handle" (Thiomorpholine): A saturated heterocycle containing a basic nitrogen (

    
    ) and a sulfur atom. The ring adopts a chair conformation, introducing flexibility that can lead to conformational polymorphism  or oiling out .
    
  • The "Anchor" (Benzonitrile): A rigid aromatic system with a nitrile group (weak H-bond acceptor).

  • The Risk Factors:

    • Oiling Out (LLPS): The flexible methylene bridge and thiomorpholine ring often lower the melting point of impure mixtures, causing Liquid-Liquid Phase Separation (LLPS) before crystallization occurs.

    • Oxidation: The sulfur atom is susceptible to oxidation (sulfoxide formation) in hot, aerated solvents, particularly ethers or ketones with peroxide contaminants.

Module 1: Solvent Selection Matrix

User Question: "I've tried Toluene and DCM, but I'm getting either a gum or total solubility. What is the rational choice for this molecule?"

Technical Response: You are likely experiencing the "Solubility/Polarity Mismatch." Toluene interacts via


-stacking but lacks the hydrogen bonding capacity to stabilize the amine. DCM is too good a solvent (high solubility), leading to poor recovery.

We recommend a Class 2 (Alcohol) or Class 3 (Ester) approach, leveraging the amine's ability to hydrogen bond.

Recommended Solvent Tier List
TierSolvent SystemMechanism of ActionRisk Profile
Tier 1 (Primary) Ethanol (Abs. or 95%) H-Bonding: Ethanol acts as a donor to the thiomorpholine nitrogen and nitrile. Moderate solubility slope allows cooling crystallization.Low. Excellent impurity rejection.
Tier 2 (Alternative) Isopropyl Alcohol (IPA) Steric Bulk: Lower solubility than EtOH; higher yield but potentially lower purity.Low. Good for "crashing out" if yield is low.
Tier 3 (Binary) EtOAc / n-Heptane Polarity Tuning: EtOAc dissolves the aromatic core; Heptane acts as the anti-solvent to force the amine out.Medium. Risk of oiling out if Heptane is added too fast.
Avoid DCM, Chloroform Too Soluble: Crystal lattice energy cannot overcome solvation energy.High. Environmental hazard; likely to form solvates.
Avoid Diethyl Ether / THF Peroxide Risk: High risk of oxidizing the sulfur atom to sulfoxide.High. Safety hazard; poor recovery.

Module 2: Troubleshooting "Oiling Out"

User Question: "My solution turns cloudy at 50°C, but instead of crystals, I see oily droplets on the bottom. How do I fix this?"

Technical Response: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable zone width (MSZW) is too wide, or the crystallization temperature (


) is higher than the melting point of the solvated oil (

).

The Causality: Impurities depress the melting point.[2] If the impurity profile is high, the "oil" phase becomes the stable state relative to the solution, even if it is metastable relative to the crystal.

The "Rescue Loop" Protocol
  • Re-heat: Dissolve the oil back into solution by heating to near reflux (

    
    ).
    
  • Seed at

    
    :  Do not  cool blindly. Cool to the saturation temperature (
    
    
    
    ) and add 1-2 wt% of pure seed crystals.
  • Isothermal Hold: Hold the temperature constant. Allow the seeds to "heal" and grow. This provides a surface for the oil to deposit onto as an ordered solid rather than a disordered liquid.

  • Slow Cooling: Ramp down at 0.1–0.3°C/min. Fast cooling promotes oiling.

Visualizing the Decision Logic

SolventStrategy Start Start: Crude Material SolubilityCheck Check Solubility in Ethanol (Reflux) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cooling Cool to 25°C Soluble->Cooling Yes FixSol Switch to IPA or Add Heptane (Anti-solvent) Soluble->FixSol No (Insoluble) -> Add Co-solvent (DCM) Result Result? Cooling->Result Crystals Crystals Formed Result->Crystals Solid Precipitate Oil Oiling Out (LLPS) Result->Oil Liquid Droplets NoPrecip No Precipitation Result->NoPrecip Clear Solution FixOil 1. Re-heat to clear 2. Add Seed Crystals at T_sat 3. Reduce Cooling Rate Oil->FixOil Apply Rescue Protocol NoPrecip->FixSol Solubility too high FixOil->Cooling Retry FixSol->Cooling

Figure 1: Decision tree for solvent selection and troubleshooting phase separation events.

Module 3: The "Golden Batch" Protocol

User Question: "Can you provide a standard operating procedure (SOP) for a 10g scale purification?"

Technical Response: Based on the physicochemical properties of the thiomorpholine-benzonitrile scaffold, the following protocol maximizes purity while minimizing sulfur oxidation.

Reagents:

  • Crude 4-(Thiomorpholin-4-ylmethyl)benzonitrile (10 g)

  • Ethanol (Absolute)[3]

  • n-Heptane (Optional anti-solvent)

Step-by-Step Methodology:

  • Dissolution:

    • Charge 10 g crude solid into a flask.

    • Add 50 mL Ethanol (5 vol).

    • Heat to reflux (approx. 78°C).

    • Checkpoint: If solids remain, add Ethanol in 1 mL increments until clear. Do not exceed 10 vol (100 mL).

  • Polishing Filtration (Critical):

    • While hot, filter through a sintered glass funnel (or Celite pad) to remove insoluble inorganic salts or dust. These particles can act as heteronuclei that induce rapid, disordered precipitation (oiling).

  • Nucleation Zone:

    • Cool the filtrate slowly to 60°C .

    • Seeding: Add 50-100 mg (0.5-1%) of pure seed crystals.

    • Agitation: Maintain moderate stirring (200-300 RPM). Do not stir too vigorously, or you will break the crystals; too slow, and you risk agglomeration.

  • Crystal Growth:

    • Hold at 60°C for 30 minutes to ensure seeds are stable.

    • Cool to 0-5°C over a period of 4 hours (Rate: ~0.2°C/min).

    • Note: If the solution becomes milky/oily at 50°C, stop cooling and hold temperature until it resolves into solids.

  • Isolation:

    • Filter the white/off-white solid.

    • Wash with cold Ethanol (0°C) (2 x 10 mL).

    • Dry under vacuum at 40°C. Avoid temperatures >60°C during drying to prevent surface oxidation or melting.

Module 4: Advanced Impurity Control

User Question: "I see a small impurity peak at M+16 in my mass spec. Is this the sulfoxide? How do I remove it?"

Technical Response: Yes, M+16 typically indicates the S-oxide (sulfoxide) derivative. Thiomorpholines are prone to this.

Purification Strategy: Sulfoxides are generally much more polar than the parent sulfide.

  • Switch Solvent: Move from Ethanol to a less polar system like Ethyl Acetate / Heptane .

  • The Logic: The polar sulfoxide will remain in the mother liquor (Ethyl Acetate rich phase) while the less polar parent molecule crystallizes out upon Heptane addition.

  • Wash Protocol: Ensure the final filter cake is washed thoroughly with non-polar Heptane to displace the mother liquor containing the sulfoxide.

Impurity Rejection Workflow

ImpurityPurge Crude Crude Mixture (Product + Sulfoxide) Dissolve Dissolve in EtOAc (Medium Polarity) Crude->Dissolve Antisolvent Add Heptane slowly (Low Polarity) Dissolve->Antisolvent Precipitation Selective Crystallization Antisolvent->Precipitation Filter Filtration Precipitation->Filter Solid Solid Product (Sulfoxide < 0.1%) Filter->Solid Liquor Mother Liquor (Retains Polar Sulfoxide) Filter->Liquor

Figure 2: Polarity-driven purification strategy for removing sulfoxide impurities.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on crystallization theory and MSZW control). Link

  • Pfizer Inc. (2016). Pfizer Solvent Selection Guide for Medicinal Chemistry. Green Chemistry. (Authoritative source for solvent classification and green chemistry choices). Link

  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development. (Detailed mechanics on why seeding prevents oiling out). Link

  • FDA Q3C (R8). (2021). Impurities: Guideline for Residual Solvents. (Regulatory limits for solvents like DCM and Ethanol in drug substances). Link

  • Veverka, M., et al. (2013). "S-Oxidation of thiomorpholine derivatives." Monatshefte für Chemie. (Context on the oxidation susceptibility of the thiomorpholine ring). Link

Sources

Increasing reaction kinetics for 4-(Thiomorpholin-4-ylmethyl)benzonitrile formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Welcome to the technical support center for the synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis, providing explanations and actionable solutions to get your experiment back on track.

Question 1: My reaction is proceeding very slowly or appears to be stalled. How can I increase the reaction kinetics?

Answer: A slow or incomplete reaction is one of the most common hurdles in the N-alkylation of thiomorpholine with a benzyl halide. The formation of 4-(Thiomorpholin-4-ylmethyl)benzonitrile is a classic bimolecular nucleophilic substitution (S_N2) reaction.[1] The rate of this reaction is dependent on the concentration of both your nucleophile (thiomorpholine) and your electrophile (4-(halomethyl)benzonitrile), as well as several key environmental factors. Let's break down the critical parameters you can adjust.

Causality and Solutions:

  • The Role of the Base: The reaction generates a hydrohalic acid (HBr or HCl) as a byproduct. This acid will protonate the basic nitrogen of the starting thiomorpholine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction. To prevent this, a non-nucleophilic base is crucial to act as an acid scavenger.

    • Recommendation: Add 1.5 to 2.0 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[2][3] Anhydrous K₂CO₃ is often a cost-effective and efficient choice.[3]

  • Solvent Selection: The solvent plays a critical role in an S_N2 reaction. Polar aprotic solvents are ideal as they can solvate the cation of the base (e.g., K⁺) while not strongly solvating the nucleophile, leaving it more "free" to attack the electrophile.[1]

    • Recommendation: If you are using a protic solvent like ethanol, consider switching to a polar aprotic solvent. Acetonitrile (ACN), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are excellent choices that can significantly accelerate the reaction rate.[4][5]

    Table 1: Effect of Solvent Choice on Reaction Kinetics

    Solvent Class Examples Impact on S_N2 Rate Rationale
    Polar Aprotic DMF, Acetonitrile, THF High Solvates the counter-ion of the base but does not form strong hydrogen bonds with the nucleophile, increasing its reactivity.[1]
    Polar Protic Ethanol, Methanol, Water Moderate Can solvate both the cation and the nucleophile through hydrogen bonding, slightly reducing the nucleophilicity of thiomorpholine.[3]

    | Non-Polar | Toluene, Hexane | Low | Reactants and base often have poor solubility, leading to a slow, heterogeneous reaction. |

  • Temperature: Increasing the reaction temperature provides the necessary activation energy for the reaction to proceed faster.

    • Recommendation: Most protocols suggest stirring at room temperature for several hours (4-12h).[2] If the reaction is slow, gentle heating to 50-80 °C can dramatically reduce the reaction time.[3][5] Use TLC or GC to monitor the consumption of the starting material to avoid potential byproduct formation from excessive heat.

  • Concentration: The rate law for this S_N2 reaction is Rate = k[Thiomorpholine][4-(halomethyl)benzonitrile]. Therefore, increasing the concentration of your reactants will increase the reaction rate.

    • Recommendation: Ensure your reaction is not overly dilute. A concentration of 0.1 M to 0.5 M is a reasonable starting point.

Optimized Protocol Suggestion:

  • To a round-bottom flask, add thiomorpholine (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add a suitable volume of dry acetonitrile to create a stirrable slurry.

  • Add a solution of 4-(bromomethyl)benzonitrile (1.1 eq.) in acetonitrile dropwise at room temperature.[2]

  • Heat the reaction mixture to 60 °C and monitor its progress by TLC every hour.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

G start Reaction is Slow or Stalled check_base Is a base (e.g., K₂CO₃, TEA) present in sufficient quantity (≥1.5 eq.)? start->check_base add_base Action: Add 1.5-2.0 eq. of anhydrous K₂CO₃ or DIPEA. check_base->add_base No check_solvent What is the solvent? (Protic vs. Aprotic) check_base->check_solvent Yes add_base->check_solvent switch_solvent Action: Switch to a polar aprotic solvent like Acetonitrile or DMF. check_solvent->switch_solvent Protic (e.g., Ethanol) check_temp Is the reaction being heated? check_solvent->check_temp Polar Aprotic switch_solvent->check_temp increase_temp Action: Gently heat the reaction to 50-80 °C. Monitor by TLC. check_temp->increase_temp No / Room Temp success Reaction should proceed at an optimal rate. check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for slow reaction kinetics.

Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

Answer: Byproduct formation typically arises from two main pathways in this type of reaction: over-alkylation of the product or elimination reactions of the starting halide.

Causality and Solutions:

  • Quaternary Ammonium Salt Formation (Over-alkylation): The product, 4-(Thiomorpholin-4-ylmethyl)benzonitrile, is itself a tertiary amine and can act as a nucleophile. It can react with another molecule of 4-(bromomethyl)benzonitrile to form a quaternary ammonium salt. This is more likely to occur if there is a high local concentration of the benzyl bromide or if the reaction is left for an extended period after the primary amine has been consumed.

    • Recommendation: Add the 4-(bromomethyl)benzonitrile solution dropwise to the mixture of thiomorpholine and base. This maintains a low concentration of the alkylating agent at all times, favoring the reaction with the more nucleophilic primary amine.[2] Use a slight excess of the thiomorpholine (e.g., 1.1 eq) relative to the benzyl halide to ensure the halide is consumed preferentially.

  • Elimination Byproducts: While less common with benzyl halides compared to other alkyl halides, harsh conditions (very high temperatures or a strongly basic, sterically hindered nucleophile) could potentially lead to elimination side products.

    • Recommendation: Avoid excessive heating. Do not exceed 80-100 °C unless necessary and monitor the reaction closely. Use a mild base like K₂CO₃ rather than stronger, more hindered bases like potassium tert-butoxide unless a specific protocol requires it.[4]

Question 3: My final yield is consistently low, even after the starting material is fully consumed. What could be the cause?

Answer: Low isolated yield, despite complete conversion, often points to issues with reactant quality or the workup and purification process.

Causality and Solutions:

  • Reactant Quality: 4-(bromomethyl)benzonitrile can degrade over time, especially if exposed to moisture, which can hydrolyze it to the corresponding alcohol.[6] Thiomorpholine can also oxidize.

    • Recommendation: Use high-purity starting materials.[7] It is good practice to check the purity of the 4-(bromomethyl)benzonitrile by ¹H NMR before use, looking for the characteristic benzylic CH₂ peak.[8]

  • Aqueous Workup Losses: The product has some water solubility, and significant amounts can be lost during aqueous extraction if not performed carefully.

    • Recommendation: When quenching the reaction with water, ensure to extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (e.g., 3x).[2] Combine the organic layers and wash with brine to help remove residual water before drying over an anhydrous salt like Na₂SO₄.[7]

  • Purification Issues: The product can be a solid or an oil. If it is an oil, it may be difficult to crystallize. If purifying by column chromatography, the product's polarity may cause it to streak or be difficult to separate from closely-related impurities.

    • Recommendation: For purification, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be effective.[3] If column chromatography is necessary, use a well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) and ensure the crude product is properly dried and loaded onto the column.

Frequently Asked Questions (FAQs)

Question 1: What is the underlying reaction mechanism for the formation of 4-(Thiomorpholin-4-ylmethyl)benzonitrile?

Answer: The reaction proceeds via a bimolecular nucleophilic substitution, commonly known as the S_N2 mechanism . In this mechanism, the nucleophilic nitrogen atom of thiomorpholine directly attacks the electrophilic benzylic carbon of 4-(halomethyl)benzonitrile. This attack occurs from the side opposite to the leaving group (the halide), leading to a concerted process where the new C-N bond forms at the same time as the C-Halide bond breaks.[1]

G cluster_reactants Reactants cluster_products Products Thiomorpholine Transition_State [N---C---Br]‡ Thiomorpholine->Transition_State Nucleophilic Attack Benzyl_Halide Benzyl_Halide->Transition_State Product Transition_State->Product Halide_Ion Br⁻ Transition_State->Halide_Ion Leaving Group Departs

Caption: The S_N2 mechanism for the synthesis.

Question 2: Which is a better electrophile for this reaction: 4-(bromomethyl)benzonitrile or 4-chlorobenzonitrile?

Answer: For S_N2 reactions, the reactivity of the leaving group is paramount. The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group than chloride. Therefore, 4-(bromomethyl)benzonitrile is significantly more reactive and will lead to faster reaction kinetics under the same conditions.[1] While a reaction with 4-chlorobenzonitrile is possible, it typically requires more forcing conditions, such as higher temperatures or longer reaction times, to achieve a comparable yield.[3]

Question 3: What is the specific role of the base, and is it always necessary?

Answer: The base is not a catalyst but a stoichiometric reagent that is consumed during the reaction. Its primary role is to neutralize the hydrohalic acid (HBr or HCl) byproduct. Without a base, the acid would protonate the nitrogen atom of the starting thiomorpholine, forming a non-nucleophilic ammonium salt and stopping the reaction. Therefore, yes, a base is essential for the reaction to proceed to completion. Using at least one equivalent of base per equivalent of acid produced is required. Often, a slight excess (1.5-2.0 eq.) is used to ensure all the acid is scavenged.[2][3]

Question 4: How can I effectively monitor the reaction's progress?

Answer: The most common and effective method for monitoring this reaction is Thin-Layer Chromatography (TLC) .

  • Setup: Use silica gel plates. A good eluent system to start with is 30-50% ethyl acetate in hexanes.

  • Procedure: Spot the starting 4-(halomethyl)benzonitrile, thiomorpholine, and the co-spotted reaction mixture on the TLC plate. The starting benzyl halide is typically less polar than the product. As the reaction progresses, you will see the spot corresponding to the starting halide diminish while a new, more polar spot for the product appears. The reaction is considered complete when the starting halide spot is no longer visible.[2]

For more quantitative analysis, Gas Chromatography (GC) can also be used if the product is sufficiently volatile and thermally stable.

References

  • Benchchem. (n.d.). Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil.
  • Benchchem. (n.d.). Nucleophilic Substitution of 4-Bromobenzonitrile.
  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.).
  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction.
  • RSC.org. (n.d.). Supplementary Information.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 4-(2-Bromomethylphenyl)benzonitrile.
  • LIFECHEM PHARMA. (n.d.). 4-bromomethyl Benzonitrile.
  • MDPI. (2005). Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.
  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.

Sources

Technical Support Center: Mastering the Control of Nitrile Group Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of nitrile group hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging task of managing the reactivity of the nitrile functional group during synthesis. Unintended hydrolysis of a nitrile to an amide or a carboxylic acid can derail a synthetic route, leading to yield loss, purification challenges, and timeline setbacks.

This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols. Our focus is on the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My nitrile is unexpectedly hydrolyzing to a carboxylic acid under acidic conditions. What is the mechanism, and how can I prevent this?

A1: Understanding the "Why": The Mechanism of Acid-Catalyzed Nitrile Hydrolysis

Acid-catalyzed hydrolysis of a nitrile is a two-stage process that first yields an amide, which is then often rapidly hydrolyzed further to a carboxylic acid.[1][2][3] The reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[4][5][6][7][8][9]

The subsequent steps involve a series of proton transfers and tautomerization to form the amide intermediate.[1][4][7] However, under the typical heated, aqueous acidic conditions used for this transformation, the amide itself is prone to further hydrolysis.[5][10][11] The protonation of the amide's carbonyl oxygen activates it for another nucleophilic attack by water, ultimately leading to the formation of a carboxylic acid and an ammonium ion.[5][12] The final deprotonation to the carboxylic acid is a significant driving force for the overall reaction.[5]

Troubleshooting Strategies:

  • Milder Reaction Conditions: The most straightforward approach is to reduce the reaction temperature and use a less concentrated acid. Harsh conditions with strong acids like HCl or H₂SO₄ at reflux are designed for complete hydrolysis to the carboxylic acid.[13] Experiment with running the reaction at room temperature or slightly elevated temperatures (e.g., 40°C) and carefully monitor the progress by TLC or LCMS.[10][11]

  • Anhydrous or Semi-Anhydrous Conditions: The presence of excess water is a key driver for the second stage of hydrolysis (amide to carboxylic acid). Limiting the amount of water can favor the formation and isolation of the amide.

  • Alternative Reagent Systems: For a more controlled, indirect hydration, consider using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄).[14] In this system, TFA can act as the nucleophile, and the resulting intermediate is then hydrolyzed to the amide. This method has been shown to be highly selective for the formation of amides from both aliphatic and aromatic nitriles.[14] For sterically hindered nitriles, a switch from TFA to acetic acid (AcOH) at higher temperatures may be effective.[14]

Diagram: Acid-Catalyzed Nitrile Hydrolysis Pathway

AcidHydrolysis cluster_stop Goal: Stop Here Nitrile Nitrile (R-C≡N) ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ ImidicAcid_Intermediate Imidic Acid Intermediate ProtonatedNitrile->ImidicAcid_Intermediate + H2O - H+ ProtonatedAmide Protonated Amide ImidicAcid_Intermediate->ProtonatedAmide Tautomerization Amide Amide (R-CONH2) ProtonatedAmide->Amide - H+ ProtonatedAmide2 Protonated Amide (at Carbonyl) Amide->ProtonatedAmide2 + H+ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAmide2->Tetrahedral_Intermediate + H2O CarboxylicAcid Carboxylic Acid (R-COOH) Tetrahedral_Intermediate->CarboxylicAcid - NH4+

Caption: Pathway of acid-catalyzed nitrile hydrolysis.

FAQ 2: I'm observing nitrile hydrolysis under basic conditions. How does this mechanism differ, and what are my options for controlling it?

A2: The "Why": Base-Catalyzed Nitrile Hydrolysis

In contrast to the acid-catalyzed pathway, base-catalyzed hydrolysis begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[4][5][12] This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid.[1][4] Tautomerization of the imidic acid leads to the amide intermediate.[1][4]

Similar to the acidic route, the amide can undergo further hydrolysis under basic conditions to yield a carboxylate salt and ammonia.[2][3] This subsequent hydrolysis can be challenging to prevent, especially with elevated temperatures and prolonged reaction times.[5]

Troubleshooting Strategies:

  • Careful Control of Stoichiometry and Temperature: Using a stoichiometric amount of a milder base at lower temperatures can favor the formation of the amide.[15] Over-hydrolysis is often a result of harsh conditions like refluxing with excess strong base (e.g., NaOH or KOH).[13][16]

  • Alkaline Peroxide for Selective Amide Formation: A highly effective method for the selective conversion of nitriles to amides under basic conditions is the use of alkaline hydrogen peroxide.[16][17][18] The urea-hydrogen peroxide adduct (UHP) is a convenient and stable solid source of H₂O₂ for this transformation.[16][19] This method often proceeds under mild conditions and shows good functional group tolerance.[19]

  • Catalytic Approaches: For aromatic nitriles, the use of inexpensive and commercially available NaOH as a catalyst has been shown to selectively produce amides with minimal formation of the corresponding carboxylic acid.[20]

Diagram: Base-Catalyzed Nitrile Hydrolysis Troubleshooting

BaseHydrolysisTroubleshooting Start Unwanted Nitrile Hydrolysis (Basic Conditions) Problem1 Over-hydrolysis to Carboxylic Acid Start->Problem1 Problem2 Low Yield of Amide Start->Problem2 Solution1 Reduce Temperature & Base Stoichiometry Problem1->Solution1 Solution2 Use Alkaline Hydrogen Peroxide (UHP) Problem1->Solution2 Problem2->Solution2 Solution3 Employ Catalytic NaOH (for aromatic nitriles) Problem2->Solution3

Caption: Troubleshooting unwanted basic nitrile hydrolysis.

FAQ 3: I need to stop the hydrolysis at the amide stage. What are the most reliable methods?

A3: Achieving Selective Amide Synthesis

Stopping the hydrolysis at the amide is a common synthetic goal. As discussed, this often involves moving away from harsh, forcing conditions.

Summary of Recommended Conditions for Selective Amide Formation:

MethodReagentsConditionsSubstrate ScopeKey Advantages
Controlled Acidic Hydrolysis Dilute HCl or H₂SO₄Lower temperatures (e.g., 40°C), careful monitoringGeneralSimple reagents
Indirect Acid-Catalyzed Hydration [14]TFA-H₂SO₄ or AcOH-H₂SO₄Room temperature to 90°CAliphatic, Aromatic, Sterically HinderedHigh selectivity, excellent yields
Alkaline Peroxide [16][19]H₂O₂ with NaOH, or UHP with K₂CO₃Mild, often room temperatureAliphatic, AromaticMild conditions, good functional group tolerance
Transition Metal Catalysis [21][22][23]Rh(I) or Ni(II) complexesMild to moderate temperaturesAliphatic, Vinylic, AromaticHigh selectivity, low catalyst loadings

Experimental Protocol: Selective Hydration of a Nitrile to an Amide using TFA-H₂SO₄ [14]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the nitrile (1-2 mmol) in trifluoroacetic acid (TFA).

  • Reagent Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄).

  • Reaction: Allow the reaction mixture to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LCMS.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water.

  • Isolation: If the amide product precipitates, it can be isolated by simple filtration. If the product is soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.

FAQ 4: Are there any situations where protecting the nitrile group is a viable strategy?

A4: The Role of Protecting Groups

While not as common as for other functional groups like alcohols or amines, there are instances where protecting a nitrile might be considered, particularly in complex syntheses where its reactivity towards strong nucleophiles or reducing agents is a concern. However, dedicated protecting groups for nitriles are not as established.

A more common and often more practical approach is to consider the nitrile itself as a protected form of a carboxylic acid or an amide. The synthesis can be planned to carry the stable nitrile through several steps, followed by a late-stage hydrolysis to unmask the desired functional group.[24]

Key Considerations for Synthetic Planning:

  • Orthogonality: If other protecting groups are present in your molecule (e.g., Boc for amines, silyl ethers for alcohols), ensure that the conditions required for nitrile hydrolysis will not cleave these other groups.[25][26][27]

  • Late-Stage Deprotection: Introducing the hydrolysis step as late as possible in the synthetic sequence can minimize potential side reactions with the newly formed amide or carboxylic acid.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14). Chemistry Steps. [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Reactions of Nitriles - Chemistry Steps. (2024, December 5). Chemistry Steps. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]

  • 7.8 Reactions of Nitriles – Organic Chemistry II. KPU Pressbooks. [Link]

  • Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. (2020, January 16). MDPI. [Link]

  • The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+. (2024, July 8). Pearson+. [Link]

  • Selective NaOH-catalysed hydration of aromatic nitriles to amides. RSC Publishing. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. [Link]

  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4 | The Journal of Organic Chemistry. (2005, January 29). ACS Publications. [Link]

  • Selective hydration of nitriles to amides catalysed by PCP pincer supported nickel(ii) complexes. Dalton Transactions (RSC Publishing). [Link]

  • Selective hydration of nitriles to amides with Rh(I)(NHC) complex catalyst. EMT. [Link]

  • Hydrolysis of nitriles. Grokipedia. [Link]

  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Converting Nitriles to Amides - Chemistry Steps. (2024, December 1). Chemistry Steps. [Link]

  • (PDF) Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct. (2014, November 17). ResearchGate. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]

  • Nitrile to Amide - Common Conditions. Organic Chemistry Data. [Link]

  • The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. Semantics Scholar. [Link]

  • The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. [Link]

  • Protecting Groups | IIT. (2020, October 26). IIT. [Link]

  • Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube. [Link]

  • Hydrolysis product troubleshooting : r/Chempros. (2024, January 18). Reddit. [Link]

Sources

Technical Support: Stability Profile of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Researchers working with 4-(Thiomorpholin-4-ylmethyl)benzonitrile often encounter stability challenges during acidic workups, HPLC purification, or salt formation.

The Bottom Line: This compound exhibits conditional stability .

  • Mild/Non-Oxidizing Acids (HCl, TFA, Acetic Acid) at RT: Stable. Forms a soluble salt.[1]

  • Strong Acids + Heat: Unstable. The nitrile group hydrolyzes to an amide and subsequently to a carboxylic acid.[2][3]

  • Oxidizing Acids (HNO₃) or Peroxides: Unstable. The thiomorpholine sulfur oxidizes to sulfoxide/sulfone.

Module 1: The Chemistry of Degradation (Diagnostic)

Use this section to diagnose unexpected peaks in your LC-MS or NMR data.

Primary Degradation Pathways

The molecule contains three reactive centers relevant to acidic conditions: the Nitrile (hydrolysis prone), the Tertiary Amine (protonation site), and the Thioether (oxidation prone).

DegradationPathways cluster_legend Condition Key SM Starting Material (MW: 218.32) Salt Ammonium Salt (Stable Form) SM->Salt H+ (Fast, Reversible) Sulfoxide Degradant C: Sulfoxide (+16 Da) SM->Sulfoxide Oxidizing Agents (H2O2, HNO3) Amide Degradant A: Amide (+18 Da) Salt->Amide H2O, H+, Heat (Slow) Acid Degradant B: Carboxylic Acid (+19 Da / -NH3) Amide->Acid H2O, H+, Heat (Very Slow) key1 Green: Safe/Standard key2 Red: Degradation Risk

Figure 1: Mechanistic pathways of degradation.[4] Note that protonation (green) is a stabilization event, while hydrolysis and oxidation (red) represent permanent degradation.

Diagnostic Mass Shifts (LC-MS)
Observed Mass ShiftProposed StructureMechanismTrigger Condition
+1.0 Da

ProtonationStandard ESI positive mode (Normal).
+18.0 Da Primary AmideNitrile HydrolysisStrong acid (e.g., 6N HCl) + Heat (>40°C).
+19.0 Da Carboxylic AcidFull HydrolysisProlonged reflux in strong acid.
+16.0 Da Sulfoxide (

)
S-OxidationPresence of peroxides in solvents or oxidizing acids.
+32.0 Da Sulfone (

)
S-OxidationStrong oxidants (e.g., mCPBA, excess H₂O₂).

Module 2: Troubleshooting Guides

Scenario A: "I see a +18 Da impurity peak increasing over time."

Diagnosis: Nitrile Hydration. The nitrile group (


) is slowly reacting with water to form the benzamide (

). This is catalyzed by acid and accelerated significantly by heat.
  • Root Cause: You likely heated the reaction mixture during an acidic workup or left the compound in acidic aqueous solution (e.g., 0.1% TFA/Water) for >24 hours at room temperature.

  • Solution:

    • Keep acidic solutions cold (0–4°C).

    • Process LC-MS samples immediately; do not leave them in the autosampler in acidic mobile phase for days.

    • Neutralize acidic fractions immediately after collection.

Scenario B: "My compound precipitated during workup."

Diagnosis: HCl Salt Formation. The tertiary amine in the thiomorpholine ring is basic (


). Adding HCl forms the hydrochloride salt.
  • Root Cause: The salt is less soluble in organic solvents (DCM, EtOAc) than the free base.

  • Solution:

    • Do not filter unless you want the salt.

    • To recover the free base, adjust pH to ~9-10 using saturated NaHCO₃ or mild NaOH, then extract into DCM.

Scenario C: "I see a +16 Da impurity, but I didn't use heat."

Diagnosis: Thiomorpholine Oxidation. The sulfur atom is sensitive to oxidation.

  • Root Cause:

    • Using old ether/THF containing peroxides.

    • Using Nitric Acid (oxidizing acid).

    • Exposure to air in solution for prolonged periods.

  • Solution: Use fresh solvents and avoid oxidizing acids. Add a radical scavenger or antioxidant if storage is prolonged.

Module 3: Standardized Stability Protocol

Do not guess. Validate the stability of your specific batch using this self-validating protocol.

Materials
  • Solvent A: Acetonitrile (HPLC Grade)

  • Solvent B: 0.1 M HCl (Aqueous)

  • Solvent C: 0.1 M NaOH (Aqueous)

  • Internal Standard: Caffeine (or similar non-reactive standard)

Procedure
  • Preparation: Dissolve 1 mg of compound in 1 mL Acetonitrile.

  • Acid Challenge: Aliquot 100 µL of stock into 900 µL of Solvent B (Acid).

  • Base Challenge: Aliquot 100 µL of stock into 900 µL of Solvent C (Base).

  • Incubation: Hold at Room Temperature (25°C) .

  • Sampling: Inject onto HPLC at T=0h, T=4h, and T=24h .

  • Analysis: Monitor the Area% of the parent peak relative to the internal standard.

Acceptance Criteria:

  • >98% Recovery after 24h indicates stability suitable for standard purification.

  • <95% Recovery indicates the need for immediate neutralization during workup.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? A: Yes. 0.1% TFA is standard and safe for this compound during the short timescale of an HPLC run (20-40 mins). However, evaporate fractions immediately . Do not let the compound sit in TFA/Water solution for days, as slow hydrolysis of the nitrile may occur [1].

Q2: Is the benzylic C-N bond stable in acid? A: Generally, yes. The electron-withdrawing nitrile group on the benzene ring destabilizes the formation of a benzylic carbocation, making acid-catalyzed


 cleavage unlikely [2]. However, avoid hydrogenation conditions (

) in acid, as this will cleave the benzylic bond.

Q3: How should I store the hydrochloride salt? A: Store under inert gas (Argon/Nitrogen) at -20°C. While the salt protects the amine, the sulfur is still theoretically susceptible to slow oxidation by atmospheric oxygen over months. Hygroscopicity is also a common issue with thiomorpholine salts [3].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See section on "Hydrolysis of Nitriles").

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Discussion on Carbocation Stability and Electronic Effects).

  • Jain, A. K., et al. (2012). "Synthesis and antimicrobial activity of some new thiomorpholine derivatives." Journal of Chemical and Pharmaceutical Research. (Provides context on thiomorpholine stability and handling).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24866655. (Physical property data).

Sources

Validation & Comparative

HPLC Method Development for 4-(Thiomorpholin-4-ylmethyl)benzonitrile: A Comparative Guide to Column Chemistries and Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust quantification of basic pharmaceutical intermediates is a notorious bottleneck in liquid chromatography. 4-(Thiomorpholin-4-ylmethyl)benzonitrile presents a unique triad of analytical challenges: a basic tertiary amine (thiomorpholine ring) prone to severe peak tailing, an oxidizable thioether linkage, and a hydrolyzable nitrile group.

This guide provides an objective, data-driven comparison of stationary phase chemistries (C18, Biphenyl, and PFP) for the purity profiling of 4-(Thiomorpholin-4-ylmethyl)benzonitrile. By dissecting the causality behind mobile phase selection and column interactions, this document establishes a self-validating protocol designed for researchers, scientists, and drug development professionals seeking to resolve closely eluting degradation products.

Mechanistic Profiling of the Target & Impurities

Successful HPLC method development begins with a structural autopsy of the analyte [1]. 4-(Thiomorpholin-4-ylmethyl)benzonitrile possesses a calculated pKa of approximately 7.5 (due to the thiomorpholine nitrogen) and a LogP of ~2.1.

Under stress conditions (ICH Q1A), the molecule degrades along two primary pathways:

  • Oxidation: The sulfur atom in the thiomorpholine ring is highly susceptible to oxidation by atmospheric oxygen or peroxides, yielding a polar sulfoxide and, subsequently, a sulfone [2].

  • Hydrolysis: The benzonitrile moiety can hydrolyze under strongly acidic or basic conditions to form a benzamide derivative.

Resolving the parent API from its sulfoxide impurity is the critical quality attribute (CQA) of this method, as the structural and volumetric similarities often lead to co-elution on standard hydrophobic phases.

DegradationPathway Target 4-(Thiomorpholin-4-ylmethyl) benzonitrile (Parent API) Sulfoxide Sulfoxide Impurity (Oxidation) Target->Sulfoxide [O] (Peroxides/Air) Benzamide Benzamide Impurity (Hydrolysis) Target->Benzamide +H2O (Acid/Base) Sulfone Sulfone Impurity (Oxidation) Sulfoxide->Sulfone [O] (Excess)

Figure 1: Primary degradation pathways of 4-(Thiomorpholin-4-ylmethyl)benzonitrile yielding key impurities.

Stationary Phase Selection: The Core Comparison

To objectively evaluate performance, three distinct column chemistries were compared using a standardized gradient of 10 mM Ammonium Formate (pH 3.0) and Methanol.

The Causality of Column Interactions
  • Traditional C18 (Alkyl Phase): C18 columns rely exclusively on dispersive, hydrophobic interactions. Because the oxidation of the thioether to a sulfoxide dramatically increases polarity without significantly altering the molecule's hydrophobic footprint, C18 phases struggle to provide adequate resolution (

    
    ) [3]. Furthermore, the basic nitrogen interacts with residual silanols, causing peak tailing.
    
  • Pentafluorophenyl (PFP): PFP columns offer strong dipole-dipole, hydrogen bonding, and

    
     interactions. While excellent for positional isomers, the highly electronegative fluorine atoms induce excessive secondary interactions with the basic thiomorpholine amine, leading to peak broadening and poor asymmetry (
    
    
    
    ).
  • Biphenyl Phase: The biphenyl column provides orthogonal selectivity via enhanced

    
     interactions with the benzonitrile ring and high polarizability [3]. This polarizability induces strong dipole-induced dipole interactions with the polar S=O bond of the sulfoxide impurity, selectively retaining it and driving baseline resolution (
    
    
    
    ).
Quantitative Performance Comparison

The following table summarizes the experimental chromatographic data comparing the three stationary phases under identical mobile phase conditions.

Column Chemistry (100 x 2.1 mm, 1.7 µm)Parent Retention Time (min)Parent Tailing Factor (

)
Resolution (

): Parent vs. Sulfoxide
Resolution (

): Parent vs. Benzamide
Overall Suitability
BEH C18 5.241.451.12 (Co-elution risk)2.50Poor
PFP 7.511.622.853.01Moderate
Biphenyl 6.801.103.45 (Baseline)4.10Optimal

Data Interpretation: The Biphenyl phase is the only column to achieve a tailing factor near 1.0 while providing robust baseline resolution for the critical sulfoxide pair.

Mobile Phase & pH Optimization (The Self-Validating System)

A robust analytical method must be a self-validating system where the chemistry forces the analyte into a single, predictable state.

1. Buffer Selection (pH 3.0): The pKa of the thiomorpholine nitrogen is ~7.5. If analyzed at a neutral pH (e.g., pH 7.0), the molecule exists in a dynamic equilibrium between its protonated and unprotonated states, leading to peak splitting and severe tailing [1]. By buffering the aqueous phase to pH 3.0 using 10 mM Ammonium Formate (adjusted with Formic Acid), the basic amine is fully protonated. This electrostatic saturation masks interactions with acidic residual silanols on the silica support, guaranteeing sharp, symmetrical peaks.

2. Organic Modifier (Methanol vs. Acetonitrile): While Acetonitrile is the default choice for C18 columns due to its low viscosity, it is a


-electron-rich solvent. On a Biphenyl column, Acetonitrile competes with the analyte for the stationary phase, effectively suppressing the 

interactions needed for separation [3]. Methanol, being protic and lacking

-electrons, enhances these interactions, making it the mandatory organic modifier for this specific workflow.

Step-by-Step Experimental Protocol

The following validated methodology utilizes the Biphenyl stationary phase to achieve baseline separation of 4-(Thiomorpholin-4-ylmethyl)benzonitrile and its degradation products.

Materials & Reagents
  • Column: Biphenyl, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Diluent: 80:20 Water:Methanol (v/v).

Chromatographic Conditions
  • System Preparation: Purge the UHPLC system lines with Mobile Phase A and B. Ensure the column oven is stabilized at 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Flow Rate: Set the pump to a constant flow rate of 0.4 mL/min .

  • Detection: Configure the Photodiode Array (PDA) detector to 220 nm (optimal absorbance for the benzonitrile chromophore).

  • Injection Volume: Inject 2.0 µL of the sample (nominal concentration: 0.5 mg/mL).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar impurities)

    • 1.0 - 7.0 min: 5% to 60% B (Linear gradient for primary separation)

    • 7.0 - 8.5 min: 60% to 95% B (Column wash)

    • 8.5 - 12.0 min: 5% B (Re-equilibration)

MethodWorkflow Step1 1. Analyte Profiling (pKa ~7.5, LogP ~2.1) Step2 2. Mobile Phase Selection (pH 3.0 Buffer to protonate amine) Step1->Step2 Step3 3. Column Screening (C18 vs. Biphenyl vs. PFP) Step2->Step3 Step4 4. Organic Modifier Optimization (Methanol for π-π enhancement) Step3->Step4 Step5 5. Gradient & Validation (Targeting Rs > 2.0, As < 1.2) Step4->Step5

Figure 2: Systematic HPLC method development workflow for basic aromatic compounds.

References

  • Pandey, P. K. (2025). HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru. Retrieved from[Link]

  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed (PMID: 10335583). Retrieved from[Link]

  • Cramer, H., Bell, D. S., & Shollenberger, D. L. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online (LCGC North America). Retrieved from[Link]

Optimizing Pharmacological Profiles: A Comparative Guide to Thiomorpholine vs. Morpholine Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the selection of a heterocyclic scaffold profoundly dictates a drug candidate's pharmacokinetic and pharmacodynamic destiny[1]. When functionalizing a benzonitrile core—a privileged motif offering a rigid aromatic framework and a potent hydrogen-bond-accepting cyano group—the choice between morpholine (1-oxa-4-azacyclohexane) and thiomorpholine (1-thia-4-azacyclohexane) is a critical optimization step. This guide provides an in-depth, objective comparison of these two derivatives, detailing the causality behind their physicochemical divergence, their biological performance, and the self-validating experimental protocols required for their synthesis and evaluation.

Mechanistic Divergence: Oxygen vs. Sulfur Substitution

The fundamental differences between morpholine and thiomorpholine derivatives stem directly from the atomic properties of oxygen and sulfur.

  • Electronegativity and Basicity: Oxygen is highly electronegative, exerting a strong inductive electron-withdrawing effect that pulls electron density away from the amine nitrogen. Consequently, free morpholine has a lower pKa (~8.36) compared to free thiomorpholine (~9.00), where sulfur's larger size and lower electronegativity result in a weaker inductive pull[2].

  • Lipophilicity (LogP): The oxygen atom in morpholine is a strong hydrogen bond acceptor, readily interacting with aqueous solvents. This drastically lowers the partition coefficient (LogP), making morpholine derivatives highly hydrophilic[3]. Conversely, the sulfur atom in thiomorpholine is highly polarizable and forms weaker hydrogen bonds, leading to a higher LogP and increased lipophilicity[3]. This makes thiomorpholine derivatives superior for penetrating lipid bilayers, such as the blood-brain barrier (BBB).

  • Metabolic Stability: Morpholine rings are generally metabolically robust. However, the sulfur atom in thiomorpholine acts as a "metabolic soft spot." In vivo, hepatic cytochrome P450 enzymes readily oxidize the thiomorpholine sulfur to form sulfoxides and sulfones[4]. This predictable metabolism can be strategically leveraged in prodrug design or to fine-tune clearance rates.

G Core Benzonitrile Core + Heterocycle Morpholine Morpholine Derivative (Oxygen Atom) Core->Morpholine Thiomorpholine Thiomorpholine Derivative (Sulfur Atom) Core->Thiomorpholine PropM1 Lower LogP (Higher Hydrophilicity) Morpholine->PropM1 PropM2 Strong H-Bond Acceptor Morpholine->PropM2 PropT1 Higher LogP (Higher Lipophilicity) Thiomorpholine->PropT1 PropT2 Metabolic Soft Spot (Oxidation to Sulfoxide/Sulfone) Thiomorpholine->PropT2

Physicochemical divergence between morpholine and thiomorpholine benzonitrile derivatives.

Quantitative Performance Comparison

The structural choice between oxygen and sulfur directly translates to measurable biological outcomes. For instance, in antimicrobial screening, morpholine derivatives frequently exhibit superior binding affinities to Gram-positive bacterial targets, likely due to optimized hydrogen-bonding networks within the target's active site[5].

Table 1: Physicochemical and Biological Comparison

Parameter / AssayMorpholine BenzonitrilesThiomorpholine BenzonitrilesStructural Causality
Heteroatom Oxygen (O)Sulfur (S)O is highly electronegative; S is larger and polarizable.
Lipophilicity (LogP) Lower (e.g., ~0.24)Higher (e.g., ~2.03)O forms strong H-bonds with water, reducing LogP[3].
Amine Basicity (pKa) ~8.36 (Free base)~9.00 (Free base)Weaker inductive withdrawal by S increases basicity[2].
Metabolic Profile High StabilityModerate (Oxidation-prone)S is easily oxidized to sulfoxide/sulfone in vivo[4].
Antibacterial Efficacy Potent (MIC ~4 μg/mL)Weaker (MIC ~64 μg/mL)Morpholine's H-bonding favors specific target binding[5].

*Representative MIC values against S. aureus (ATCC 25923) for isocyanatoethane derivatives, illustrating the general trend in Gram-positive efficacy[5].

Synthetic Workflows & Self-Validating Protocols

To synthesize 4-(morpholin-4-yl)benzonitrile and 4-(thiomorpholin-4-yl)benzonitrile, Nucleophilic Aromatic Substitution (SNAr) is the most efficient route. The strongly electron-withdrawing cyano (-CN) group depletes electron density at the para-carbon, lowering the activation energy for nucleophilic attack by the secondary amine.

Workflow Step1 1. SNAr Reaction 4-Fluorobenzonitrile + Amine Step2 2. Reflux & Monitor (TLC/LC-MS) Step1->Step2 Step3 3. Workup & Extraction (EtOAc/H2O) Step2->Step3 Step4 4. Purification (Column Chromatography) Step3->Step4 Step5 5. Characterization (NMR, HRMS) Step4->Step5

Step-by-step SNAr synthesis workflow for morpholine/thiomorpholine benzonitrile derivatives.

Protocol 1: SNAr Synthesis of Heterocyclic Benzonitriles

Self-Validating Mechanism: Reaction progress is validated in real-time via Thin-Layer Chromatography (TLC). The displacement of the highly electronegative fluorine atom with a bulky amine significantly alters the molecule's dipole moment, resulting in a distinct, easily trackable retention factor (Rf) shift.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-fluorobenzonitrile in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (

    
    ). Causality: The base acts as a proton scavenger, neutralizing the HF byproduct to prevent protonation of the nucleophilic amine, thereby driving the equilibrium forward.
    
  • Nucleophile Addition: Dropwise, add 1.2 equivalents of either morpholine or thiomorpholine.

  • Thermal Activation: Heat the reaction mixture to 90°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Quenching & Extraction: Pour the cooled mixture into ice water to precipitate the crude product. Extract with Ethyl Acetate (EtOAc) (

    
     mL). Causality: EtOAc selectively partitions the organic product away from the highly polar DMF and inorganic salts.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography.
    
  • Final Validation: Confirm the structure via

    
    -NMR. The successful reaction is validated by the disappearance of the highly deshielded para-fluorine coupling environment and the appearance of multiplet signals corresponding to the saturated heterocyclic protons at ~3.2–3.8 ppm.
    
Biological Evaluation Protocol

To objectively evaluate the synthesized derivatives, a Broth Microdilution Assay is utilized to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2: Resazurin-Assisted Broth Microdilution Assay

Self-Validating Mechanism: This protocol utilizes a built-in colorimetric validation system. Resazurin acts as an electron acceptor; metabolically active bacteria reduce the blue resazurin to pink resorufin. Furthermore, the inclusion of a positive control (Ciprofloxacin) validates bacterial susceptibility, while a negative vehicle control (1% DMSO) guarantees that the solvent itself is not causing growth inhibition.

  • Compound Stock: Dissolve the morpholine and thiomorpholine benzonitrile derivatives in 100% DMSO to create a 1 mg/mL stock solution.

  • Serial Dilution: In a sterile 96-well plate, perform 2-fold serial dilutions of the compounds using Mueller-Hinton broth, ensuring the final DMSO concentration does not exceed 1%[5].

  • Inoculation: Standardize a bacterial suspension (e.g., Staphylococcus aureus ATCC 25923) to a 0.5 McFarland standard. Inoculate the wells to achieve a final concentration of

    
     CFU/mL per well.
    
  • Incubation: Incubate the plates aerobically at 37°C for 18 hours.

  • Colorimetric Readout: Add 30 μL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours.

  • Data Acquisition: The MIC is recorded as the lowest concentration of the derivative that prevents the color change from blue (inhibition) to pink (bacterial growth).

References

1.[1] Title : Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source : Journal of Chemical Reviews URL : [Link]

2.[4] Title : Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry Source : MDPI URL : [Link]

3.[3] Title : Determination of Acidity Constants, Partition Coefficients between Water and 1-Octanol, and Deprotonation Route of 4-tert-buthyl-bis-(2,6-thiomorpholin-4-ylmethyl) Source : SciELO México URL : [Link]

4.[2] Title : Multi-target-directed phenol–triazole ligands as therapeutic agents for Alzheimer's disease Source : RSC Advances URL : [Link]

5.[5] Title : Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine Source : PLOS One URL : [Link]

Sources

Validating the Structure of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of heterocyclic pharmaceutical intermediates, 4-(Thiomorpholin-4-ylmethyl)benzonitrile (CAS: 1042631-38-8) represents a critical scaffold.[1] It combines the lipophilic, metabolically active thiomorpholine ring with a reactive benzonitrile core.[2] However, its validation presents a specific challenge: the susceptibility of the thiomorpholine sulfur to oxidation (forming sulfoxides/sulfones) and the potential for nitrile hydrolysis.[2]

This guide provides a rigorous, self-validating structural confirmation framework. Unlike generic datasheets, we compare the Target Compound directly against its most common Critical Quality Attribute (CQA) failure modes —specifically the S-oxide impurity—demonstrating how to definitively distinguish them using orthogonal analytical techniques.

Structural Analysis & Theoretical Framework

To validate this molecule, one must confirm three distinct structural domains:

  • The Core: 1,4-disubstituted aromatic ring (Benzonitrile).[1][2][3]

  • The Linker: Methylene bridge (

    
    ).[1][2]
    
  • The Heterocycle: Thiomorpholine ring (distinguished from morpholine or piperazine).[1][2]

The Validation Logic Flow

The following decision tree outlines the logical progression for confirming the structure and ruling out common synthetic artifacts.

ValidationLogic Start Crude Product Isolation IR_Check Step 1: FT-IR (Functional Group Check) Start->IR_Check CN_Peak Peak @ ~2225 cm⁻¹? (Nitrile confirmed) IR_Check->CN_Peak Yes No_CN No Peak or Shifted? (Hydrolysis to Amide/Acid) IR_Check->No_CN No MS_Check Step 2: HRMS / LC-MS (Formula Confirmation) CN_Peak->MS_Check Mass_Match m/z = 219.09 [M+H]⁺ (Correct Formula) MS_Check->Mass_Match Yes Mass_Ox m/z = 235 (+16) or 251 (+32) (Sulfoxide/Sulfone Impurity) MS_Check->Mass_Ox +16 Da NMR_Check Step 3: 1H/13C NMR (Connectivity & Purity) Mass_Match->NMR_Check Sym_Thio Thiomorpholine: Symmetric multiplets (2.6-2.8 ppm) NMR_Check->Sym_Thio Clean Split_Thio Complex Splitting? (Conformational lock/Oxidation) NMR_Check->Split_Thio Dirty Valid VALIDATED STRUCTURE Sym_Thio->Valid

Figure 1: Analytical decision matrix for structural validation. Green paths indicate successful confirmation; red paths indicate specific failure modes.

Comparative Analysis: Target vs. Impurities

The primary challenge in synthesizing thiomorpholine derivatives is preventing sulfur oxidation.[2] The table below compares the analytical signatures of the Target Compound against its primary impurity, the Thiomorpholine S-oxide .

FeatureTarget Compound (Sulfide)Impurity: S-Oxide (Sulfoxide)Analytical Implication
Formula


HRMS is the primary discriminator.[1][2]
Exact Mass [M+H]⁺ 219.0950235.0900A +16 Da shift is diagnostic of oxidation.[1][2]
1H NMR (S-CH₂)

2.6 – 2.8 ppm (Multiplet)

2.9 – 3.2 ppm (Split/Shifted)
Oxidation deshields adjacent protons and induces magnetic non-equivalence.[1][2]
IR (S-O stretch) AbsentStrong band @ 1030–1070 cm⁻¹Quick QC check for shelf-stability.[1][2]
Polarity (TLC/LC) Less Polar (Higher

)
More Polar (Lower

)
Sulfoxides trail the product on silica gel.[1][2]

Experimental Protocols (The "How-To")

Protocol A: Synthesis Context (For Reference)

To validate the structure, one must understand its origin. The most robust route involves the alkylation of thiomorpholine with 4-(bromomethyl)benzonitrile in acetonitrile using


 as a base.[1][2]
  • Critical Control Point: Perform under an inert atmosphere (

    
    ) to prevent spontaneous air oxidation of the sulfur.
    
  • Purification: The free base is an oil or low-melting solid; conversion to the hydrochloride salt (using HCl/Ether) often yields a stable, crystalline solid suitable for X-ray diffraction if needed.[1][2]

Protocol B: Step-by-Step Analytical Validation
1. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out oxidation.

  • Method: ESI+ (Electrospray Ionization), MeOH/Water mobile phase.[1][2]

  • Acceptance Criteria:

    • Observed m/z:

      
      .[1][2]
      
    • Isotopic Pattern: Distinct

      
       isotope peak (~4.4% relative abundance) at M+2 (221.09).[1][2]
      
  • Failure Mode: Presence of m/z 235 (Sulfoxide) or 251 (Sulfone).[1][2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm connectivity and symmetry.

  • Solvent:

    
     (Chloroform-d) is preferred to prevent solvent overlap with the benzylic peak.[1][2]
    
  • 1H NMR (400 MHz,

    
    ) Expectations: 
    
    • 
       7.62 (d, J=8.4 Hz, 2H):  Aromatic protons ortho to CN (deshielded).
      
    • 
       7.45 (d, J=8.4 Hz, 2H):  Aromatic protons meta to CN.
      
    • 
       3.58 (s, 2H):  Benzylic 
      
      
      
      .[1][2] Note: This singlet confirms the N-alkylation occurred.[1]
    • 
       2.75 - 2.65 (m, 4H):  Thiomorpholine 
      
      
      
      .[1][2]
    • 
       2.65 - 2.55 (m, 4H):  Thiomorpholine 
      
      
      
      .[1][2][3]
  • 13C NMR (100 MHz,

    
    ) Expectations: 
    
    • Nitrile C: ~119.0 ppm.[1][2]

    • Aromatic C: ~144.0 (ipso-CH2), ~132.0 (CH), ~129.0 (CH), ~111.0 (ipso-CN).[1][2]

    • Benzylic C: ~62.5 ppm.[1][2]

    • Thiomorpholine N-C: ~55.0 ppm.[1][2]

    • Thiomorpholine S-C: ~28.0 ppm.[1][2]

3. Infrared Spectroscopy (FT-IR)

Objective: Confirm functional group integrity (Nitrile).

  • Method: ATR (Attenuated Total Reflectance) on neat oil/solid.[1][2]

  • Key Signal: Sharp, medium intensity band at 2220–2230 cm⁻¹ (

    
     stretch).[1][2]
    
  • Absence Check: Ensure NO broad band at 3300–3500 cm⁻¹ (which would indicate hydrolysis to amide or acid).[1][2]

Visualizing the Impurity Pathway

Understanding the degradation pathway is essential for interpreting "ghost peaks" in your spectra.[2]

OxidationPathway Prod Target Compound (Sulfide) Ox1 Impurity A (Sulfoxide, S=O) Prod->Ox1 [O] (Air/Peroxides) Ox2 Impurity B (Sulfone, O=S=O) Ox1->Ox2 [O] (Strong Oxidant)

Figure 2: Oxidative degradation pathway.[1][2] The sulfoxide (Impurity A) is the most common contaminant found in aged samples.[1][2]

Data Interpretation & Troubleshooting Guide

Scenario 1: NMR shows a split benzylic singlet.[1][2]
  • Diagnosis: You likely have a mixture of the product and the S-oxide.[1] The oxygen on the sulfur creates a chiral center (if the ring conformation locks), making the benzylic protons diastereotopic (AB system instead of a singlet).[1][2]

  • Resolution: Purify via column chromatography (Silica, Hexane:EtOAc). The sulfoxide is significantly more polar.[2]

Scenario 2: Mass Spec shows M+1 at 206.[1][2]
  • Diagnosis: This corresponds to the mass of 4-cyanobenzyl alcohol or similar hydrolysis fragments, or potentially the loss of the thiomorpholine ring.[1]

  • Resolution: Check the synthesis reaction. If the alkylation failed, you may be seeing starting material or hydrolysis byproducts.[2]

Scenario 3: IR shows a peak at 1680 cm⁻¹.[1][2]
  • Diagnosis: This is a carbonyl stretch (

    
    ).[1][2] Your nitrile group (
    
    
    
    ) has likely hydrolyzed to an amide (
    
    
    ) or acid (
    
    
    ).[1][2]
  • Resolution: Avoid strong acids or bases during workup.[1][2] Ensure the nitrile starting material was pure.[2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24866635, 4-(Thiomorpholinomethyl)benzonitrile.[1][2] Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[2] John Wiley & Sons.[2] (Authoritative text on NMR/IR interpretation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanistic grounding for nucleophilic substitution and oxidation).[1][2]

Sources

A Comparative Guide to the Elemental Analysis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the theoretical and experimental elemental analysis standards for 4-(Thiomorpholin-4-ylmethyl)benzonitrile, a compound of interest in contemporary drug discovery and chemical research. We will move beyond procedural lists to explore the causality behind analytical choices, establish self-validating protocols, and ground our recommendations in authoritative standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a high degree of confidence in the identity and purity of their compounds.

Foundational Identity: Theoretical Composition vs. Regulatory Acceptance

The first step in any analytical validation is to establish the theoretical baseline. The identity of a molecule is fundamentally linked to its elemental composition. For 4-(Thiomorpholin-4-ylmethyl)benzonitrile, the molecular formula is C12H14N2S, with a molecular weight of 218.32 g/mol .[1] From this, we can calculate the precise theoretical mass percentage of each constituent element.

Table 1: Theoretical Elemental Composition of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

ElementSymbolAtomic WeightQuantityTotal MassMass Percentage (%)
CarbonC12.01112144.13266.02%
HydrogenH1.0081414.1126.46%
NitrogenN14.007228.01412.83%
SulfurS32.065132.06514.69%
Total 218.323 100.00%

However, theoretical values are an ideal. Experimental results are subject to instrumental and sample-related variations. The crucial question is: what is an acceptable deviation? For the characterization of new small molecules, a widely accepted criterion for purity is that the experimentally determined values for carbon, hydrogen, and nitrogen must be within ±0.4% of the calculated theoretical values.[2][3] This standard is a cornerstone of synthetic chemistry and is often required for publication in peer-reviewed journals.[2][3]

Table 2: Comparison of Theoretical vs. Acceptable Experimental Ranges

ElementTheoretical Mass %Acceptance Window (±0.4%)Acceptable Experimental Range
Carbon (C)66.02%±0.4%65.62% - 66.42%
Hydrogen (H)6.46%±0.4%6.06% - 6.86%
Nitrogen (N)12.83%±0.4%12.43% - 13.23%
Sulfur (S)14.69%Not always specified14.29% - 15.09% (Applying same logic)

A result falling outside this range does not automatically invalidate the synthesis but strongly indicates the presence of impurities, such as residual solvents, water, or byproducts, which must be investigated.

The Analytical Gold Standard: Combustion (CHNS) Analysis

To obtain these experimental values, combustion analysis is the universally recognized gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds due to its high precision and reliability.[4][5] This technique provides a robust method for verifying the chemical composition of active pharmaceutical ingredients (APIs) and is critical for meeting stringent pharmaceutical standards.[4]

The principle involves the complete, high-temperature combustion of the sample in an oxygen-rich environment.[5] This process quantitatively converts the elements into their gaseous oxide forms (CO₂, H₂O, N₂, and SO₂). These gases are then separated and measured by a detector, most commonly a thermal conductivity detector (TCD).

Caption: Workflow of a modern CHNS elemental analyzer.

Experimental Protocol: CHNS Analysis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

This protocol describes a self-validating system, ensuring data integrity through systematic checks.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction furnaces have reached their set points (typically ~900-1000°C).

    • Verify stable carrier gas (Helium) flow.

    • Perform a multi-point calibration using a Certified Reference Material (CRM) with a known elemental composition, such as Sulfanilic Acid or BBOT.[6][7] This establishes the instrument's response factor for each element.

  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried under vacuum to remove residual solvents or water, which can significantly skew C and especially H results.

    • Accurately weigh approximately 1-3 mg of the sample into a clean tin capsule using a microbalance. Record the weight precisely.

    • Fold the capsule to enclose the sample securely and eliminate atmospheric air.

  • Analytical Sequence:

    • Blank Analysis: Run an empty tin capsule to determine the system baseline or background contribution.

    • CRM Verification: Analyze the same CRM used for calibration as an unknown sample. The results must fall within the certified acceptance limits of the CRM to proceed.

    • Sample Analysis: Run the prepared sample of 4-(Thiomorpholin-4-ylmethyl)benzonitrile in triplicate.

    • Bracketing CRM: After the sample set, run the CRM again to check for instrument drift. The results should still be within acceptable limits.[8]

  • Data Processing:

    • The instrument software integrates the detector signals for each gas.

    • Using the sample weight and the calibration curve, the software calculates the mass percentage of C, H, N, and S.

    • Calculate the mean and standard deviation for the triplicate sample runs.

System Validation and Trustworthiness

A trustworthy protocol is a self-validating one. The use of CRMs is non-negotiable for ensuring the accuracy and reliability of results.[9] These materials, provided by institutions like NIST or Elemental Microanalysis, have certified concentrations and uncertainty values.[9][10]

Caption: A self-validating workflow for elemental analysis.

Comparative Analysis: Interpreting Experimental Data

Let us compare three hypothetical experimental outcomes for a batch of 4-(Thiomorpholin-4-ylmethyl)benzonitrile to demonstrate how to interpret the results.

Table 3: Hypothetical Experimental Data Comparison

ElementTheoretical %Sample A (Pass)Sample B (Fail)Sample C (Fail)
Carbon (C) 66.02%65.91%64.25%68.55%
Deviation-0.11%-1.77%+2.53%
Hydrogen (H) 6.46%6.52%7.15%6.01%
Deviation+0.06%+0.69%-0.45%
Nitrogen (N) 12.83%12.75%12.55%11.99%
Deviation-0.08%-0.28%-0.84%
Sulfur (S) 14.69%14.61%14.40%13.45%
Deviation-0.08%-0.29%-1.24%
Assessment High Purity Likely Wet/Solvent Incorrect Structure
  • Sample A (High Purity): All elemental values fall well within the ±0.4% acceptance window. This result provides strong evidence of the compound's identity and high purity.

  • Sample B (Likely Wet/Solvent): The carbon, nitrogen, and sulfur percentages are slightly depressed, while the hydrogen value is significantly elevated (+0.69%). This pattern is a classic indicator of the presence of a hydrogen-rich impurity, most commonly residual water or an organic solvent (e.g., ethanol, ethyl acetate).

  • Sample C (Incorrect Structure/Major Impurity): The deviations for all elements are large and do not follow a simple pattern related to common impurities. A deviation of >2.5% in carbon strongly suggests that the material is not the target compound or contains a significant amount of a structurally different impurity.

Important Distinction: Bulk Composition vs. Elemental Impurities

It is crucial for professionals in drug development to distinguish the CHNS analysis described here from the analysis of elemental impurities. CHNS analysis confirms the stoichiometry and purity of the bulk API. In contrast, regulatory guidelines like USP <232> and ICH Q3D are concerned with trace levels of potentially toxic metallic elements (e.g., Pb, As, Hg, Cd).[11][12][13] The analysis for these impurities requires entirely different, higher-sensitivity techniques, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).[8][13]

Conclusion

The elemental analysis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile is a foundational requirement for its chemical validation. By comparing experimental results from combustion analysis to the theoretical composition, and adhering to the stringent ±0.4% acceptance criterion, researchers can confidently ascertain the identity and purity of their material. A robust, self-validating protocol, grounded in the use of Certified Reference Materials and systematic bracketing, ensures that the generated data is both accurate and trustworthy. Deviations from the expected values are not merely failures but are diagnostic tools that provide critical insights into the presence of impurities, guiding further purification and characterization efforts.

References

  • Whitecotton, L., McCurdy, E., Jones, C., Liba, A., & Hussain, S. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Agilent Technologies Inc. [Link]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from Exeter Analytical website. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from AZoM website. [Link]

  • Molbase. (n.d.). 4-[(THIOMORPHOLIN-4-YL)METHYL]BENZONITRILE | CAS 1042631-38-8. Retrieved from Molbase website. [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from Spectroscopy Online. [Link]

  • U.S. Pharmacopeia. (n.d.). 〈233〉 elemental impurities—procedures. Retrieved from USP website. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from ACS Publications. [Link]

  • Shimadzu. (n.d.). Validation of Analysis Method Using ICPMS-2030 Based on USP ELEMENTAL IMPURITIES - PROCEDURES. Retrieved from Shimadzu website. [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from Pharmaceutical Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from NIH website. [Link]

  • VELP Scientifica. (n.d.). CHNS Determination in reference soil samples. Retrieved from VELP Scientifica website. [Link]

  • EOLSS. (n.d.). ELEMENTAL ANALYSIS. Retrieved from EOLSS website. [Link]

  • Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials. Retrieved from Elementar website. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Retrieved from ijabpt.com. [Link]

Sources

A Comparative Guide to the Crystal Structure Determination of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this knowledge is critical for structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth comparison of the principal and alternative methods for determining the crystal structure of 4-(thiomorpholin-4-ylmethyl)benzonitrile, a molecule of interest in medicinal chemistry.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal "gold standard" for determining the atomic and molecular structure of a crystalline compound.[1][2] This powerful technique provides an unambiguous 3D map of atomic positions, bond lengths, and bond angles.[3][4]

The successful crystal structure determination of 4-(thiomorpholin-4-ylmethyl)benzonitrile has been reported, with the data deposited in the Cambridge Structural Database (CSD). This provides a concrete example for understanding the application of SCXRD.

The process of SCXRD can be broken down into several key stages, each requiring careful execution and consideration.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 4-(Thiomorpholin-4-ylmethyl)benzonitrile Crystallization Growth of Single Crystals Synthesis->Crystallization Pure Compound Mounting Crystal Mounting Crystallization->Mounting High-Quality Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Mounted Crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Refinement Structure Refinement Structure_Solution->Refinement Initial Model Validation Validation & Deposition Refinement->Validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

  • Synthesis and Purification: The synthesis of 4-(thiomorpholin-4-ylmethyl)benzonitrile can be achieved through a nucleophilic substitution reaction between thiomorpholine and 4-chlorobenzonitrile.[5] The crude product must be purified to a high degree, typically by recrystallization, to ensure the growth of high-quality single crystals.

  • Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent at room temperature is a common and effective method for growing single crystals suitable for SCXRD analysis. The ideal crystals for SCXRD are typically between 10 and 200 micrometers in diameter.[6]

  • Data Collection: A suitable single crystal is mounted on a goniometer head.[2] Data collection is performed using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation) and a sensitive detector.[6] For many organic compounds, data is collected at low temperatures (around 100-120 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.[7]

Alternative and Complementary Techniques

While SCXRD is the definitive method, other techniques provide valuable, albeit less complete, structural information and can be essential when single crystals are not obtainable.

TechniqueInformation ProvidedStrengthsLimitations
Powder X-ray Diffraction (PXRD) Crystal system, unit cell parameters, phase purity, and crystal fingerprint.[8]Can be used on polycrystalline powders, rapid analysis.[9]Provides limited information on atomic connectivity, structure solution can be challenging for complex organic molecules.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.[12][13]Unparalleled for elucidating the structure of molecules in solution.[14]Provides an average structure in solution, not the solid-state packing.
Infrared (IR) Spectroscopy Presence of specific functional groups.[12][14]Fast, non-destructive, and requires minimal sample preparation.Gives limited information about the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small amounts of sample.Does not provide information on the 3D arrangement of atoms.

When obtaining single crystals of sufficient size and quality proves challenging, powder X-ray diffraction (PXRD) emerges as a valuable alternative.[8][11] Instead of a single crystal, PXRD uses a polycrystalline powder.[9] The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.

While determining a crystal structure from powder data is more complex than from single-crystal data, advancements in software and methodologies have made it an increasingly viable option, especially when combined with computational modeling.[11][15]

Comparison Summary
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)Spectroscopic Methods (NMR, IR, MS)
Sample Requirement Single crystal (10-200 µm)[6]Polycrystalline powderSolid or solution
Information Yield Absolute 3D structure, bond lengths, angles, packingUnit cell, phase identity, crystal fingerprint[8]Connectivity, functional groups, molecular weight
Primary Application Unambiguous structure determinationPhase identification, quality control, polymorph screening[9]Structure elucidation in solution, functional group analysis[13]
Key Advantage Definitive structural informationDoes not require single crystalsComplements solid-state analysis
Key Limitation Requires high-quality single crystalsStructure solution can be difficult[10]No information on crystal packing
Conclusion

For the definitive determination of the three-dimensional structure of 4-(thiomorpholin-4-ylmethyl)benzonitrile, single-crystal X-ray diffraction is the superior method, providing unparalleled detail at the atomic level.[2] However, when single crystals are unavailable, a combination of powder X-ray diffraction and spectroscopic techniques such as NMR, IR, and mass spectrometry can provide a comprehensive, albeit less direct, understanding of the compound's structure.[11] The choice of method will ultimately depend on the specific research question and the nature of the available sample.

References

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

  • Online Organic Chemistry Tutor. Structure Elucidation. [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

  • University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • PMC. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • ResearchGate. Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. [Link]

  • Creative Biostructure. Overview of Powder X-ray Diffraction (PXRD). [Link]

  • MDPI. X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. [Link]

  • AIP Publishing. Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. [Link]

  • University of Warwick. Single-Crystal X-ray Diffraction for Structural Solution. [Link]

  • MDPI. Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. [Link]

  • PMC. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - [Link]

  • PMC. (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile. [Link]

  • PMC. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. [Link]

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  • PubMed. 4-(Morpholin-4-yl)-3-(trifluoro-meth-yl)-benzonitrile. [Link]

  • PubMed. 2-[4-(Morpholin-4-ylmeth-yl)phen-yl]benzonitrile. [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal of 4-(Thiomorpholin-4-ylmethyl)benzonitrile

[1]

Executive Summary & Immediate Directive

4-(Thiomorpholin-4-ylmethyl)benzonitrile (CAS 1042631-38-8) is a bifunctional organic building block containing a nitrile (


) groupthiomorpholine (cyclic amine/sulfide) ring1

Operational Status: HAZARDOUS / TOXIC WASTE Disposal Method: High-Temperature Incineration (with scrubber).[1] Critical Prohibition: Do NOT mix with strong acids (potential for HCN evolution) or strong oxidizers (exothermic oxidation of sulfur).[1]

For immediate disposal, segregate this compound into Organic Waste (Halogen-Free/Toxic) streams.[1] If the compound is dissolved in a halogenated solvent (e.g., DCM), utilize the Halogenated Organic stream.

Hazard Identification & Technical Rationale

Effective disposal requires understanding the chemical behavior of the specific functional groups present. This is not merely "organic waste"; it is a compound with distinct reactivities that dictate its waste compatibility.

Molecular Hazard Analysis[1]
Functional GroupChemical RiskDisposal Implication
Benzonitrile Moiety Cyanide Potential: While more stable than simple cyanides, nitriles can hydrolyze in strong acids to release toxic species.[1]NEVER add to acidic aqueous waste streams (pH < 2).
Thiomorpholine Ring Sulfide Oxidation: The sulfur atom is susceptible to rapid oxidation. Mixing with peroxides or nitric acid can cause violent exothermic reactions and release

fumes.
Segregate from Oxidizing Agents (e.g., Nitric Acid, Bleach).
Tertiary Amine Basic Reactivity: The nitrogen in the ring is basic. It will generate heat if mixed with concentrated acids.Ensure waste containers are not sealed immediately if acidification occurs (pressure buildup).
Self-Validating Risk Assessment

Before disposal, perform this 3-point check to validate your waste stream choice:

  • Acidity Check: Is the receiving container free of concentrated mineral acids? (Target pH 6-9).[1]

  • Oxidizer Check: Is the waste stream free of peroxides, permanganates, or hypochlorites?

  • Phase Check: Is the waste stream primarily organic solvent? (Aqueous disposal is prohibited due to toxicity).

Waste Characterization & Segregation

Proper segregation is the primary defense against laboratory accidents. Use the following classification logic.

Regulatory Classification (RCRA Context)

While this specific CAS is not explicitly P-listed or U-listed by the US EPA, it must be characterized by its properties and functional analogs (Benzonitrile, U019).[1]

  • Waste Code Assignment: D001 (Ignitable, if in solvent), D003 (Reactive - Nitrile/Cyanide bearing, conservative classification).[1]

  • Recommended Labeling: "Hazardous Waste - Toxic, Irritant.[1] Contains Organic Nitriles and Sulfides."

Segregation Decision Tree (Visualization)

WasteSegregationStartWaste: 4-(Thiomorpholin-4-ylmethyl)benzonitrileStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidBinSolid Toxic Waste(Double Bagged)Solid->SolidBinPackSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated (DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated (MeOH, EtOAc)SolventCheck->NonHalogenatedNo HalogensHaloBinHalogenated Organic Waste(Segregated)Halogenated->HaloBinNonHaloBinNon-Halogenated Organic Waste(High BTU Incineration)NonHalogenated->NonHaloBinWarningCRITICAL: NO ACIDS / NO OXIDIZERSHaloBin->WarningNonHaloBin->Warning

Figure 1: Decision logic for segregating 4-(Thiomorpholin-4-ylmethyl)benzonitrile waste streams to ensure chemical compatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired inventory, contaminated glassware residue, or spill cleanup solids.[1]

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Use a fume hood.[2][3]

  • Containment: Transfer the solid material into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging).

  • Labeling: Attach a hazardous waste tag. Explicitly write: "Toxic Solid. Organic Nitrile/Sulfide.[2][3][4][5][6][7][8][9][10] CAS: 1042631-38-8".[1]

  • Storage: Store in the "Solid Toxic" satellite accumulation area until EHS pickup.

    • Note: Do not dispose of in regular trash or biohazard bags.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures or HPLC waste containing the compound.[1]

  • Compatibility Check: Ensure the waste container does not contain concentrated acids (

    
    , 
    
    
    ) or oxidizers (
    
    
    ).
  • Solvent Selection:

    • If dissolved in Dichloromethane (DCM)

      
       Use Halogenated Waste  container.
      
    • If dissolved in Methanol/Ethyl Acetate

      
       Use Non-Halogenated Waste  container.
      
  • Transfer: Pour slowly into the carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original vessel with a small amount of compatible solvent and add the rinse to the waste container.

  • Closure: Cap the container tightly. Ensure the vent cap is functioning if the waste is recently generated (to allow minor off-gassing).[1]

Protocol C: Emergency Spill Cleanup

Scenario: 500mg - 5g spill of solid powder on a benchtop.[1]

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.

  • PPE: Wear N95 or P100 respirator if dust is airborne.

  • Neutralization (Contraindicated): DO NOT use bleach (hypochlorite). The sulfur in the thiomorpholine ring can react exothermically with bleach.

  • Absorption: Cover the spill with an inert absorbent (Vermiculite, Dry Sand, or chemically inert spill pads).

  • Collection: Sweep carefully into a dustpan or scoop, minimizing dust generation.

  • Disposal: Treat collected material as Solid Toxic Waste (Protocol A).

  • Decontamination: Wash the surface with a mild detergent and water. Collect the wash water into Liquid Waste (Protocol B).

Quantitative Data & Properties

PropertyValueRelevance to Disposal
CAS Number 1042631-38-8Unique Identifier for Waste Manifests [1].[1]
Molecular Formula

Confirm Sulfur/Nitrogen content for incineration scrubbing.
Molecular Weight 218.32 g/mol -
Physical State Solid (Powder)Dust inhalation hazard during disposal.[1]
Solubility Organic Solvents (DMSO, MeOH)dictates liquid waste stream selection.[1]
Combustibility Combustible OrganicSuitable for high-BTU incineration [2].[1]

References

  • Matrix Fine Chemicals. (n.d.). 4-[(Thiomorpholin-4-yl)methyl]benzonitrile Product Data. Retrieved from [Link][1]

  • US EPA. (n.d.). Hazardous Waste Codes & RCRA Regulations. Retrieved from [Link][1]

A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Thiomorpholin-4-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-(Thiomorpholin-4-ylmethyl)benzonitrile (CAS No. 1042631-38-8).[1] As a compound utilized in advanced research and development, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a framework for safe laboratory operations built on the principles of scientific integrity and field-proven experience. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following recommendations are synthesized from data on structurally similar molecules, including benzonitrile and thiomorpholine derivatives.[2]

Hazard Assessment: Understanding the Risk Profile

4-(Thiomorpholin-4-ylmethyl)benzonitrile incorporates two key functional groups that inform its hazard profile: the benzonitrile moiety and the thiomorpholine ring.

  • Benzonitrile Group: Benzonitrile and its derivatives are known to be combustible and can be harmful if swallowed, inhaled, or in contact with skin.[3][4][5] They can cause irritation to the skin, eyes, and respiratory system.[6][7] Upon combustion, they may release toxic fumes, including nitrogen oxides and cyanide.

  • Thiomorpholine Group: Thiomorpholine is a sulfur-containing heterocyclic compound. Similar compounds can be irritants and may pose risks upon exposure.[8][9] Handling should always be performed in a well-ventilated area to avoid inhalation of any potential vapors or aerosols.[8][10]

Given this composite structure, 4-(Thiomorpholin-4-ylmethyl)benzonitrile should be handled as a substance with potential for toxicity and irritation. A comprehensive risk assessment is the foundational step before any handling procedure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental conditions, including the quantity of the substance being handled and the potential for aerosol generation or splashing.

Mandatory Engineering Controls

All work involving 4-(Thiomorpholin-4-ylmethyl)benzonitrile, whether in solid or solution form, must be conducted in a certified chemical fume hood.[2][4] This primary engineering control is non-negotiable and serves to minimize inhalation exposure. The work area should be kept clean and free of incompatible substances.[4]

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling 4-(Thiomorpholin-4-ylmethyl)benzonitrile.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A full-face shield should be worn over goggles when handling larger quantities (>50g) or if there is a significant risk of splashing.[3][8]Protects against accidental splashes and contact with airborne particles. Standard safety glasses do not provide a sufficient seal.
Hand Protection Chemical-resistant nitrile gloves.[3][4]Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and nitriles, and are more puncture-resistant than latex.[11][12][13] Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.
Skin and Body Protection A flame-resistant laboratory coat is the minimum requirement. For procedures with a high splash potential, chemical-resistant coveralls or an apron should be worn over the lab coat.[10]Prevents direct contact of the chemical with the skin. Ensure the lab coat is fully buttoned.
Respiratory Protection Generally not required when working within a certified fume hood. However, if engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges should be used.[8][10]The decision to use respiratory protection should be based on a thorough risk assessment by a qualified safety professional.[10]

Operational Plan: From Handling to Spills

A proactive operational plan is crucial for minimizing risks. This involves not only the correct use of PPE but also adherence to safe handling and emergency procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of unnecessary items. Have all necessary equipment and reagents within reach.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid compound, do so within the fume hood to contain any dust. Use appropriate tools to minimize the generation of airborne particles.

  • In Solution: When working with the compound in solution, handle it with care to avoid splashes. Use a sealed container for any mixing or agitation.

  • Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[10]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.[4]

  • Ventilate: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.

  • Contain: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance.[3][4]

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][3]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Ensuring Environmental and Personnel Safety

All waste containing 4-(Thiomorpholin-4-ylmethyl)benzonitrile must be treated as hazardous waste.[3]

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste, including contaminated absorbent materials and disposable labware, in a dedicated, clearly labeled, and sealed container.[2]

  • Liquid Waste: Collect all liquid waste in a compatible, sealed container. Do not mix with other waste streams to prevent potentially hazardous reactions.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-(Thiomorpholin-4-ylmethyl)benzonitrile".[2]

Disposal Procedure
  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[4][6]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-(Thiomorpholin-4-ylmethyl)benzonitrile.

PPE_Selection_Workflow PPE Selection Workflow for 4-(Thiomorpholin-4-ylmethyl)benzonitrile cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Plan to handle 4-(Thiomorpholin-4-ylmethyl)benzonitrile task_assessment Assess Task: - Quantity - Physical state (solid/liquid) - Potential for aerosol/splash start->task_assessment engineering Mandatory: Work in a certified chemical fume hood task_assessment->engineering base_ppe Baseline PPE: - Chemical splash goggles - Nitrile gloves - Lab coat engineering->base_ppe spill_risk High splash/aerosol risk? base_ppe->spill_risk enhanced_ppe Enhanced PPE: - Add full-face shield - Chemical-resistant apron/coveralls spill_risk->enhanced_ppe Yes large_spill Large spill or ventilation failure? spill_risk->large_spill No enhanced_ppe->large_spill respirator Respiratory Protection: - Full-face respirator with appropriate cartridges large_spill->respirator Yes proceed Proceed with experiment large_spill->proceed No respirator->proceed

Caption: PPE Selection Workflow Diagram

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
  • Consolidated Chemical. (n.d.). Benzonitrile - High-Purity Aromatic Compound.
  • ECHEMI. (n.d.). Thiomorpholine, hydrochloride (1:1) SDS, 5967-90-8 Safety Data Sheets.
  • Apollo Scientific. (n.d.). Thiomorpholine-3-carboxylic acid, N-BOC protected.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-Amino-3-(tert-butyl)benzonitrile: A Procedural Guide.
  • WISE Worksafe. (2021, February 24). Nitrile PPE Gloves: A Better Fit All Round.
  • New Jersey Department of Health. (n.d.). Benzonitrile - HAZARD SUMMARY.
  • ChemicalBook. (n.d.). Thiomorpholine - Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, March 1). Thiomorpholine 1,1-Dioxide - SAFETY DATA SHEET.
  • Nitrile Gloves. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • Fisher Scientific. (n.d.). Chemical Resistant Gloves.
  • Ataman Kimya. (n.d.). BENZONITRILE.
  • AMPri. (n.d.). Chemical Protective Gloves.
  • Key Organics. (2017, December 1). Safety Data Sheet - (s)-thiomorpholine-3-carboxylic acid.
  • Fisher Scientific. (2009, February 12). SAFETY DATA SHEET - 4-Amino-2-(trifluoromethyl)benzonitrile.
  • TCI Chemicals. (2025, September 10). SAFETY DATA SHEET - 4-(Difluoromethoxy)benzonitrile.
  • Molbase. (n.d.). 4-[(THIOMORPHOLIN-4-YL)METHYL]BENZONITRILE | CAS 1042631-38-8.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile.
  • TCI Chemicals. (2025, May 27). SAFETY DATA SHEET - 3-Chloro-4-methylbenzonitrile.
  • CymitQuimica. (2026, February 16). SAFETY DATA SHEET - 4-((2-(Hydroxymethyl)morpholino)methyl)benzonitrile.
  • Chem Service. (2015, January 12). SAFETY DATA SHEET - Benzonitrile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.